molecular formula C14H12 B048381 9,10-Dihydrophenanthrene CAS No. 776-35-2

9,10-Dihydrophenanthrene

Cat. No.: B048381
CAS No.: 776-35-2
M. Wt: 180.24 g/mol
InChI Key: XXPBFNVKTVJZKF-UHFFFAOYSA-N
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Description

9,10-Dihydrophenanthrene, also known as this compound, is a useful research compound. Its molecular formula is C14H12 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.32e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60018. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10-dihydrophenanthrene
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InChI

InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-8H,9-10H2
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InChI Key

XXPBFNVKTVJZKF-UHFFFAOYSA-N
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Canonical SMILES

C1CC2=CC=CC=C2C3=CC=CC=C31
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12
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DSSTOX Substance ID

DTXSID20228264
Record name 9,10-Dihydrophenanthrene
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Molecular Weight

180.24 g/mol
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Physical Description

Clear dark brown liquid; mp = 30-35 deg C; [Sigma-Aldrich MSDS]
Record name 9,10-Dihydrophenanthrene
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Vapor Pressure

0.000443 [mmHg]
Record name 9,10-Dihydrophenanthrene
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CAS No.

776-35-2
Record name 9,10-Dihydrophenanthrene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9,10-Dihydrophenanthrene from Phenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the selective hydrogenation of phenanthrene (B1679779) to 9,10-dihydrophenanthrene. This crucial transformation is of significant interest in the fields of organic synthesis, materials science, and medicinal chemistry, as the this compound scaffold is a core structural motif in various natural products and pharmacologically active molecules. This document details established methodologies, including catalytic hydrogenation with both non-noble and noble metal catalysts, as well as transfer hydrogenation techniques. Emphasis is placed on providing detailed experimental protocols, quantitative data for comparative analysis, and visualizations of reaction pathways and experimental workflows to aid in practical application and further research.

Catalytic Hydrogenation: A Comparative Analysis

Catalytic hydrogenation is the most prevalent method for the synthesis of this compound from phenanthrene. The choice of catalyst and reaction conditions significantly influences the yield, selectivity, and reaction rate. This section provides a comparative overview of various catalytic systems.

Non-Noble Metal Catalysts

Non-noble metal catalysts offer a cost-effective alternative for the hydrogenation of phenanthrene. Copper-chromium oxide and nickel-based catalysts have been demonstrated to be effective for this transformation.

Table 1: Quantitative Data for Non-Noble Metal Catalyzed Hydrogenation of Phenanthrene

CatalystTemperature (°C)Pressure (psi)SolventReaction Time (h)Yield (%)SelectivityReference
Copper-Chromium Oxide1502000Cyclohexane (B81311)1.75 - 270 - 77High for this compound[1]
Chrysotile/NiTi420580 (4.0 MPa)-1-Products include dihydrophenanthrene and other hydrogenated species
Coal Shale420580 (4.0 MPa)-16.11Products include dihydrophenanthrene and other hydrogenated species
Ni/NiAlOₓ280-300725 (5.0 MPa)Decalin-HighHigh for perhydrophenanthrene
Noble Metal Catalysts

Noble metal catalysts, such as ruthenium, palladium, and rhodium, are highly efficient for the hydrogenation of phenanthrene, often operating under milder conditions than their non-noble metal counterparts.

Table 2: Quantitative Data for Noble Metal Catalyzed Hydrogenation of Phenanthrene

CatalystTemperature (°C)Pressure (psi)SolventReaction Time (h)Yield/Conversion (%)Selectivity for this compound (%)Reference
Ruthenium Nanoparticles30290 (20 bar)THF166 (conversion)-[2]
Palladium-Rhodium/Silica80400---37[2]
Palladium/γ-Al₂O₃~9061 (0.42 MPa)--Virtually complete hydrogenation-[3]

Transfer Hydrogenation: A Safer Alternative

Transfer hydrogenation offers a safer and more convenient alternative to high-pressure catalytic hydrogenation by utilizing a hydrogen donor molecule in the presence of a catalyst, thereby avoiding the need for gaseous hydrogen.[4] Common hydrogen donors include formic acid and isopropanol.[5][6]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound via different catalytic methods.

Catalytic Hydrogenation with Copper-Chromium Oxide Catalyst

This procedure is adapted from Organic Syntheses.[1]

A. Purification of Phenanthrene (Sodium Treatment Method):

  • Commercial phenanthrene is first treated with maleic anhydride (B1165640) to remove anthracene (B1667546) impurities.

  • 170 g of the purified phenanthrene is placed in a 1-L three-necked flask equipped with a stirrer, condenser, and thermometer.

  • 10 g of sodium is added, and the mixture is stirred vigorously at 190-200°C for 6 hours.

  • The mixture is cooled to approximately 80°C, and 300 ml of benzene (B151609) is added.

  • The mixture is brought to reflux with stirring and then filtered while hot through a sintered-glass funnel. Caution: The finely divided sodium is a fire hazard and should be handled with care.

  • The benzene is removed by distillation, and the residual phenanthrene is distilled under reduced pressure to yield 125-130 g (74-76%) of colorless phenanthrene.

  • The purified phenanthrene is then refluxed with 95% ethanol (B145695) and Raney nickel catalyst for 3 hours, followed by hot filtration.

B. Catalytic Reduction:

  • A 300 ml capacity hydrogenation bomb is charged with 29.5 g (0.17 mole) of purified phenanthrene, 70 ml of cyclohexane, and 1.5 g of copper-chromium oxide catalyst.[1]

  • The bomb is filled with hydrogen to an initial pressure of 2000 p.s.i. at 20°C.[1]

  • The apparatus is heated to 150°C with shaking, with the pressure reaching a maximum of approximately 2900 p.s.i.

  • The reaction is allowed to proceed for 1.75-2 hours, at which point about 85% of the theoretical hydrogen uptake is complete. The reaction is intentionally stopped before completion to avoid the formation of over-hydrogenated products.[1]

  • The catalyst is removed by filtration or centrifugation.

  • The cyclohexane is evaporated, and the residue is distilled under reduced pressure. A small forerun is collected, followed by the main fraction of this compound (21-23 g, 70-77% yield), boiling at 183-184°C/25 mm.[1]

General Protocol for Hydrogenation with Palladium on Carbon (Pd/C)

This general procedure is based on standard laboratory practices for hydrogenation using a hydrogen balloon.

  • In a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add the palladium on carbon catalyst (typically 5-10 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent (e.g., ethanol, ethyl acetate) under a positive pressure of inert gas.

  • Add the phenanthrene substrate to the flask.

  • Evacuate the flask and backfill with hydrogen from a balloon. Repeat this process several times to ensure a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

  • Upon completion, evacuate the flask and backfill with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.

Reaction Mechanisms and Workflows

Understanding the underlying reaction mechanisms and experimental workflows is crucial for optimizing reaction conditions and troubleshooting.

Catalytic Hydrogenation of Phenanthrene

The catalytic hydrogenation of phenanthrene on a metal surface involves the adsorption of both hydrogen and the aromatic substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the 9 and 10 positions of the phenanthrene ring.

Catalytic_Hydrogenation_Mechanism cluster_catalyst On Catalyst Surface phenanthrene Phenanthrene adsorbed_phenanthrene Adsorbed Phenanthrene phenanthrene->adsorbed_phenanthrene Adsorption intermediate Hydrogenated Intermediate adsorbed_phenanthrene->intermediate Stepwise Hydrogen Addition H2 H₂ adsorbed_H Adsorbed Hydrogen Atoms H2->adsorbed_H Dissociative Adsorption adsorbed_H->intermediate catalyst Catalyst Surface product This compound intermediate->product Desorption

Caption: Mechanism of Catalytic Hydrogenation.

Experimental Workflow for Catalytic Hydrogenation

The general workflow for performing a catalytic hydrogenation reaction involves several key steps from setup to product isolation.

Hydrogenation_Workflow start Start setup Reaction Setup: - Add catalyst and solvent - Inert atmosphere start->setup addition Add Phenanthrene setup->addition hydrogenation Introduce Hydrogen (Balloon or Pressure Vessel) addition->hydrogenation reaction Stir at specified Temperature and Pressure hydrogenation->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: - Purge with inert gas - Filter to remove catalyst monitoring->workup Complete isolation Product Isolation: - Solvent evaporation workup->isolation purification Purification: - Recrystallization or - Chromatography isolation->purification end End purification->end

Caption: Experimental Workflow for Hydrogenation.

Palladium-Catalyzed Heck Reaction Pathway

An alternative approach to constructing the this compound core involves a palladium-catalyzed intramolecular Heck reaction followed by a reverse Diels-Alder reaction.[7][8] This method offers a different strategy for synthesizing substituted derivatives.

Heck_Reaction_Pathway start Vinyl Bromoaldehyde Precursor oxidative_addition Oxidative Addition start->oxidative_addition pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition intramolecular_heck Intramolecular Heck Reaction oxidative_addition->intramolecular_heck intermediate Cyclized Intermediate intramolecular_heck->intermediate reverse_diels_alder Reverse Diels-Alder (Formaldehyde Elimination) intermediate->reverse_diels_alder product This compound Derivative reverse_diels_alder->product

Caption: Palladium-Catalyzed Heck Reaction Pathway.

Conclusion

The synthesis of this compound from phenanthrene can be achieved through several effective methods, with catalytic hydrogenation being the most direct approach. The choice of catalyst, whether a non-noble metal like copper-chromium oxide or a noble metal such as palladium or ruthenium, along with the optimization of reaction conditions, is critical to achieving high yields and selectivity. Transfer hydrogenation presents a valuable alternative, mitigating the hazards associated with high-pressure hydrogen gas. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs and to facilitate the development of novel applications for this compound and its derivatives.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 9,10-Dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydrophenanthrene is a polycyclic aromatic hydrocarbon that serves as a crucial scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

PropertyValue
Molecular Formula C₁₄H₁₂
Molecular Weight 180.25 g/mol [1]
Appearance White or Colorless to Light orange to Yellow powder to lump to clear liquid
Melting Point 30-35 °C[2][3][4]
Boiling Point 307.8 °C at 760 mmHg[5], 168-169 °C at 15 mmHg[2][4][6]
Density 1.085 g/cm³[5]
Flash Point 144.1 °C[5], 110 °C (closed cup)[2]
Refractive Index 1.642-1.644[5][6]
Vapor Pressure 6.00e-04 mmHg[5]
Solubility Soluble in most organic solvents.

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both its aromatic and aliphatic components. The central dihydro-aromatic ring is susceptible to oxidation, leading to the formation of phenanthrene (B1679779) or its derivatives.

Oxidation

The oxidation of this compound is a key transformation, often leading to the fully aromatic phenanthrene or the corresponding 9,10-phenanthrenequinone. This reaction can be achieved using various oxidizing agents. For instance, oxidation with chromic acid in a sulfuric acid medium is a common method for converting phenanthrene to phenanthrenequinone (B147406), and similar conditions can be adapted for the oxidation of this compound.[7] The reaction likely proceeds through the formation of a diol intermediate, which is then further oxidized to the diketone.[7]

Enzymatic oxidation has also been explored. Naphthalene dioxygenase from Pseudomonas putida has been shown to oxidize this compound to (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene and (+)-(S)-9-hydroxy-9,10-dihydrophenanthrene.[8][9]

Experimental Protocols

Synthesis of this compound via Catalytic Reduction of Phenanthrene

This protocol is adapted from Organic Syntheses.[8]

Materials:

  • Purified phenanthrene (29.5 g, 0.17 mole)

  • Cyclohexane (B81311) (70 mL)

  • Copper chromium oxide catalyst (1.5 g)

  • Hydrogen gas

Equipment:

  • Hydrogenation bomb (approx. 300 mL capacity)

  • Shaker

  • Heating apparatus

Procedure:

  • Charge the hydrogenation bomb with 29.5 g of purified phenanthrene, 70 mL of cyclohexane, and 1.5 g of copper chromium oxide catalyst.[8]

  • Fill the bomb with hydrogen to an initial pressure of 2000 p.s.i. at 20 °C.[8]

  • Heat the bomb with shaking to 150 °C. The maximum pressure will be around 2900 p.s.i.[8]

  • Continue the hydrogenation for the optimal time to achieve approximately 85% hydrogenation. This time may vary depending on the purity of the phenanthrene and the activity of the catalyst.[8]

  • After cooling and releasing the pressure, filter the solution to remove the catalyst.

  • Remove the cyclohexane by distillation.

  • The resulting crude this compound can be further purified by distillation or recrystallization.

Synthesis_of_9_10_Dihydrophenanthrene cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Phenanthrene Phenanthrene DHP This compound Phenanthrene->DHP Catalytic Hydrogenation H2 H₂ (Hydrogen Gas) H2->DHP Catalyst Copper Chromium Oxide Catalyst->DHP Solvent Cyclohexane Solvent->DHP Temperature 150 °C Temperature->DHP Pressure ~2900 psi Pressure->DHP

Caption: Catalytic hydrogenation of phenanthrene to this compound.

Spectroscopic Characterization

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

  • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette into the NMR tube.

¹H NMR Acquisition:

  • A typical ¹H NMR spectrum of this compound in CDCl₃ shows a multiplet around 2.87 ppm corresponding to the four protons at the C9 and C10 positions. The aromatic protons appear in the region of 7.21-7.74 ppm.

¹³C NMR Acquisition:

  • The sp³ hybridized carbons at C9 and C10 typically resonate around 29 ppm.[5] The aromatic carbons will appear in the downfield region, and their chemical shifts provide information about the electronic environment of the aromatic rings.[5]

Sample Preparation:

  • For a solid sample, a KBr pellet can be prepared.

  • For a liquid or low-melting solid, the spectrum can be recorded as a neat thin film between salt plates (e.g., NaCl or KBr) or using an ATR (Attenuated Total Reflectance) accessory. A capillary cell with melt can also be used.

Expected Spectral Features:

  • The IR spectrum of this compound will show characteristic C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹).

  • Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

  • C-H bending vibrations will also be present.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification (Distillation/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data Data Interpretation & Structural Elucidation NMR->Data IR->Data MS->Data

Caption: General experimental workflow for the synthesis and characterization.

Conclusion

This compound is a valuable molecule with well-defined physical and chemical properties. Its synthesis via the catalytic hydrogenation of phenanthrene is a robust and scalable method. The reactivity of the central dihydro-aromatic ring, particularly its susceptibility to oxidation, provides a handle for further functionalization. The detailed experimental protocols and tabulated data in this guide are intended to support researchers in the efficient synthesis, characterization, and application of this compound and its derivatives in their scientific endeavors.

References

Spectroscopic Data of 9,10-Dihydrophenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 9,10-Dihydrophenanthrene, catering to researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and visualizes key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85 - 7.75m2HH-4, H-5
7.40 - 7.20m6HH-1, H-2, H-3, H-6, H-7, H-8
2.88s4HH-9, H-10

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
137.5C-4a, C-4b
134.3C-8a, C-10a
128.0C-2, C-7
127.4C-4, C-5
126.5C-3, C-6
123.4C-1, C-8
29.5C-9, C-10

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3065 - 3020MediumAromatic C-H Stretch
2935 - 2845MediumAliphatic C-H Stretch
1605, 1485, 1450Medium to StrongAromatic C=C Bending
750 - 730StrongOrtho-disubstituted C-H Bending

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Assignment
180100[M]⁺ (Molecular Ion)
17965[M-H]⁺
17840[M-2H]⁺
16530[M-CH₃]⁺
15215[M-C₂H₄]⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing.

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. The acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, 16 scans, and a pulse angle of 30 degrees.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer at a frequency of 100 MHz. Standard acquisition parameters involve a spectral width of 250 ppm, a relaxation delay of 2 seconds, and approximately 1024 scans to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm for ¹H) or the residual solvent peak (CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of this compound is ground with potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet) is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is the most common method for this type of compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Data Analysis: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable information about its structure.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound (Purified Sample) NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dilution in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI) MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands & Functional Groups IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spectrometry_Fragmentation M [C₁₄H₁₂]⁺˙ m/z = 180 (Molecular Ion) M_minus_H [C₁₄H₁₁]⁺ m/z = 179 M->M_minus_H - H˙ M_minus_2H [C₁₄H₁₀]⁺˙ m/z = 178 M->M_minus_2H - 2H˙ M_minus_CH3 [C₁₃H₉]⁺ m/z = 165 M_minus_H->M_minus_CH3 - CH₂ (rearrangement) M_minus_C2H4 [C₁₂H₈]⁺˙ m/z = 152 M_minus_2H->M_minus_C2H4 - C₂H₂

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

An In-depth Technical Guide to the Crystal Structure of 9,10-Dihydrophenanthrene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structural Insights

9,10-Dihydrophenanthrene is a tricyclic aromatic hydrocarbon characterized by a central, non-aromatic dihydro-anthracene core. This structural motif is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Understanding its three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

Crystallographic Data of Phenanthrene

To provide a comparative context, the crystal structure of phenanthrene, the aromatic analogue of this compound, has been well-characterized.

ParameterValue[1][2]
Formula C₁₄H₁₀
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 8.46 Å, b = 6.16 Å, c = 9.47 Å
β = 97.7°
Molecules per Unit Cell (Z) 2
Structural Data of this compound Derivatives

While specific crystallographic data for the unsubstituted this compound is elusive, studies on its derivatives provide valuable insights into the core structure, particularly the C9-C10 bond.

DerivativeC9-C10 Bond Length (Å)Reference
9,9,10,10-tetracyano-9,10-dihydrophenanthrene1.587(2)[3]
9,9-bis(4-dimethylaminophenyl)-10,10-dicyano-9,10-dihydrophenanthrene1.599(4)[3]
9,9,10,10-tetrakis(4-methoxyphenyl)-9,10-dihydrophenanthrene1.646(4)[3]

These data indicate that the nature of the substituents at the 9 and 10 positions significantly influences the length of the C9-C10 bond.

Experimental Protocols for Structural Elucidation

The determination of the crystal structure of this compound and its derivatives relies on a combination of techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

This is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. As the crystal is rotated, a beam of X-rays is diffracted by the electron clouds of the atoms. The diffraction pattern is recorded by a detector.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods.

  • Structure Refinement: The atomic model is refined by adjusting the positions and thermal parameters of the atoms to achieve the best fit between the observed and calculated diffraction patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule.

Methodology:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra are typically acquired.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to elucidate the molecular structure. For this compound, the protons at the C9 and C10 positions typically appear as a characteristic signal in the aliphatic region of the ¹H NMR spectrum.

Workflow for Crystal Structure Determination

The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final refined structure.

crystal_structure_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth High Purity Sample Mounting Crystal Mounting Crystal_Growth->Mounting XRay_Diffraction X-ray Diffraction Mounting->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Diffraction Pattern Structure_Solution Structure Solution Data_Processing->Structure_Solution Diffraction Intensities Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Validation & Deposition Structure_Refinement->Validation Refined Structure

References

Thermochemical Properties and Metabolic Pathways of 9,10-Dihydrophenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 9,10-dihydrophenanthrene, a polycyclic aromatic hydrocarbon of interest in various scientific disciplines. The document details key thermodynamic parameters, outlines the experimental methodologies used for their determination, and explores the compound's metabolic fate, offering insights relevant to drug development and toxicology.

Core Thermochemical Data

The following tables summarize the essential thermochemical properties of this compound in both the solid and gaseous states. This data is crucial for understanding the compound's stability, reactivity, and behavior in chemical and biological systems.

Table 1: Enthalpy and Entropy Data for this compound

PropertyValueUnitsPhaseReference
Standard Molar Enthalpy of Formation (ΔfH°)66.3 ± 1.2kJ/molSolid[1]
Standard Molar Enthalpy of Combustion (ΔcH°)-7290.4 ± 1.0kJ/molSolid[1]
Standard Molar Entropy (S°)229.29J/mol·KSolid[1]

Table 2: Heat Capacity Data for this compound

PropertyValueUnitsPhaseTemperature (K)Reference
Molar Heat Capacity (Cp)243.08J/mol·KSolid298.15[1]
Molar Heat Capacity (Cp)193.7 ± 1.0J/mol·KGas298.15

Experimental Protocols

The thermochemical data presented in this guide were determined using well-established calorimetric techniques. The primary methodologies employed in the cited literature include rotating-bomb calorimetry for determining the enthalpy of combustion and adiabatic heat-capacity calorimetry for measuring heat capacities and entropy.

Enthalpy of Combustion by Rotating-Bomb Calorimetry

The standard enthalpy of combustion of this compound was determined using a rotating-bomb calorimeter. This technique is a cornerstone of thermochemistry for organic compounds.

General Procedure:

  • Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb". A fuse wire is positioned in contact with the sample.

  • Pressurization: The bomb is sealed and purged of atmospheric nitrogen to prevent the formation of nitric acid during combustion. It is then filled with an excess of pure oxygen to a pressure of approximately 30 atmospheres to ensure complete combustion.

  • Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in a well-insulated calorimeter jacket. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Corrections and Calculation: The observed temperature rise is corrected for heat exchange with the surroundings and the heat generated by the ignition wire. The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid. From the corrected temperature rise and the heat capacity of the calorimeter, the energy of combustion at constant volume (ΔcU) is calculated. This value is then converted to the standard enthalpy of combustion at constant pressure (ΔcH°).

Heat Capacity and Entropy by Adiabatic Heat-Capacity Calorimetry

The molar heat capacity and standard entropy of this compound were measured using an adiabatic calorimeter over a range of temperatures. This method is designed to minimize heat exchange with the surroundings, allowing for highly accurate measurements.

General Procedure:

  • Calorimeter and Sample: A known mass of the this compound sample is sealed in a calorimeter vessel. The vessel is equipped with a precision thermometer (typically a platinum resistance thermometer) and an electrical heater.

  • Adiabatic Shield: The calorimeter vessel is surrounded by an adiabatic shield, which is a heated jacket. The temperature of this shield is continuously and automatically adjusted to match the temperature of the calorimeter vessel.

  • Heating and Measurement: A precisely measured amount of electrical energy is supplied to the heater in the calorimeter vessel, causing a small, incremental increase in the sample's temperature.

  • Equilibration and Data Recording: After each energy input, the system is allowed to reach thermal equilibrium. The temperature of the sample is recorded with high accuracy.

  • Calculation of Heat Capacity: The heat capacity (Cp) at a given temperature is calculated from the amount of electrical energy supplied and the corresponding measured temperature rise.

  • Entropy Determination: By measuring the heat capacity at a series of temperatures starting from near absolute zero, the standard molar entropy (S°) at a reference temperature (e.g., 298.15 K) can be calculated by integrating the heat capacity data as a function of temperature.

Metabolic Pathway of this compound

For professionals in drug development and toxicology, understanding the metabolic fate of a compound is paramount. This compound, as a polycyclic aromatic hydrocarbon, undergoes enzymatic transformation in biological systems. A key metabolic pathway involves the action of naphthalene (B1677914) dioxygenase, an enzyme found in certain microorganisms.

The following diagram illustrates the initial steps in the metabolism of this compound by naphthalene dioxygenase. This enzymatic oxidation introduces hydroxyl groups into the aromatic structure, a critical step in detoxification and potential bioactivation pathways.

Metabolism DHP This compound NDO Naphthalene Dioxygenase DHP->NDO Metabolite1 (+)-cis-(3S,4R)-3,4-dihydroxy- 3,4,9,10-tetrahydrophenanthrene NDO->Metabolite1 Major Product (70%) Metabolite2 (+)-(S)-9-hydroxy- This compound NDO->Metabolite2 Minor Product (30%)

Metabolism of this compound by Naphthalene Dioxygenase.

This metabolic pathway highlights the regio- and stereospecificity of the naphthalene dioxygenase enzyme, producing two distinct hydroxylated metabolites.[2][3] The formation of these dihydroxy and hydroxy derivatives is a common initial step in the metabolism of polycyclic aromatic hydrocarbons, often leading to further conjugation and excretion. Understanding these transformations is essential for assessing the potential biological activity, toxicity, and pharmacokinetic profile of this compound and related compounds.

References

The Discovery and Enduring Significance of 9,10-Dihydrophenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydrophenanthrene, a partially saturated polycyclic aromatic hydrocarbon, represents a pivotal scaffold in organic chemistry and medicinal chemistry. As a derivative of phenanthrene (B1679779), its unique structural and electronic properties have made it a valuable building block in the synthesis of complex molecules and a core component in various biologically active compounds. This in-depth technical guide explores the history of its discovery, details key experimental protocols for its synthesis, presents its physicochemical properties in a structured format, and delves into its contemporary relevance, particularly in the realm of drug development.

Historical Perspective: From Coal Tar to a Privileged Scaffold

The story of this compound is intrinsically linked to its fully aromatic parent, phenanthrene. Phenanthrene was first isolated from coal tar in 1872, independently by Wilhelm Rudolph Fittig with his student Eugen Ostermayer, and by Carl Graebe.[1] Early work focused on elucidating the structure of this new isomer of anthracene.

The direct synthesis of the phenanthrene ring system was a significant challenge for early organic chemists. A major breakthrough came with the development of the Pschorr cyclization , a reaction discovered by Robert Pschorr in 1896. This intramolecular cyclization of a diazotized α-aryl-o-aminocinnamic acid derivative provided a reliable method to construct the phenanthrene core.[2]

The preparation of this compound was a logical extension of phenanthrene chemistry, primarily achieved through the reduction of the parent aromatic compound. One of the most common and enduring methods is the catalytic hydrogenation of phenanthrene.[1] This transformation, often employing catalysts like nickel or copper-chromium oxide, selectively reduces the 9 and 10 positions due to the lower aromatic stabilization energy of the central ring compared to the outer benzene (B151609) rings. While a definitive "discovery" paper for this compound is not as celebrated as that of its parent, its synthesis and characterization were established as a fundamental derivative of phenanthrene chemistry.

Physicochemical Properties

The physical and chemical properties of this compound are well-characterized. The following tables summarize key quantitative data for easy reference.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₂
Molecular Weight 180.25 g/mol
Appearance White to off-white solid or powder
Melting Point 32-35 °C
Boiling Point 168-170 °C at 15 mmHg
Density ~1.08 g/cm³
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Features
¹H NMR (CDCl₃) δ ~7.8-7.2 (m, 8H, aromatic protons), ~2.9 (s, 4H, methylene (B1212753) protons at C9 and C10)
¹³C NMR (CDCl₃) Aromatic signals in the δ 120-140 ppm region, and a characteristic aliphatic signal around δ 29 ppm for the C9 and C10 carbons.
Infrared (IR) C-H stretching (aromatic) ~3050 cm⁻¹, C-H stretching (aliphatic) ~2900 cm⁻¹, C=C stretching (aromatic) ~1600 and 1450 cm⁻¹
Mass Spectrometry (MS) Molecular ion (M⁺) at m/z 180.

Experimental Protocols

The synthesis of this compound can be approached through various methods. Below are detailed protocols for two key historical and practical syntheses.

Synthesis of Phenanthrene via Pschorr Cyclization

The Pschorr cyclization is a foundational method for constructing the phenanthrene skeleton, which can then be reduced to this compound.

Experimental Workflow: Pschorr Cyclization

Pschorr_Workflow cluster_diazotization Diazotization cluster_cyclization Radical Cyclization cluster_workup Work-up and Purification start α-Aryl-o-aminocinnamic acid in acidic medium ice_bath Cool to 0-5 °C start->ice_bath na_no2 Add NaNO₂ solution dropwise ice_bath->na_no2 stir Stir for 30-60 min na_no2->stir add_diazonium Slowly add diazonium salt solution stir->add_diazonium cu_suspension Prepare Copper Catalyst Suspension cu_suspension->add_diazonium gas_evolution Observe N₂ evolution add_diazonium->gas_evolution extract Extract with organic solvent gas_evolution->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography/recrystallization concentrate->purify end end purify->end Phenanthrene Derivative

Caption: Workflow for the Pschorr synthesis of phenanthrene derivatives.

Detailed Protocol:

  • Diazotization: Dissolve the starting α-aryl-o-aminocinnamic acid derivative (1.0 equivalent) in a suitable acidic medium, such as a mixture of glacial acetic acid and concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (B80452) (1.1 equivalents) in water dropwise with vigorous stirring. Continue stirring the mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the diazonium salt.

  • Radical Cyclization: In a separate flask, prepare a suspension of a copper catalyst, such as finely divided copper powder (0.2 equivalents), in water or another appropriate solvent. Slowly and carefully add the cold diazonium salt solution to the copper suspension. The addition should be controlled to manage the vigorous evolution of nitrogen gas.

  • Work-up and Purification: Once the addition is complete and gas evolution has ceased, allow the reaction mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash them sequentially with water and brine, and then dry over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. Remove the solvent under reduced pressure. The crude phenanthrene derivative can then be purified by column chromatography on silica (B1680970) gel or by recrystallization from an appropriate solvent system.[3]

Synthesis of this compound by Catalytic Hydrogenation of Phenanthrene

This procedure is adapted from Organic Syntheses, a reliable source for detailed and reproducible experimental methods.[4]

Hydrogenation_Workflow cluster_reaction_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Work-up and Purification charge_bomb Charge hydrogenation bomb with phenanthrene, solvent, and catalyst seal_pressurize Seal and pressurize with H₂ charge_bomb->seal_pressurize heat_shake Heat and shake at specified temperature and pressure seal_pressurize->heat_shake monitor_uptake Monitor H₂ uptake heat_shake->monitor_uptake interrupt Interrupt reaction at ~85% theoretical uptake monitor_uptake->interrupt cool_vent Cool and vent the bomb interrupt->cool_vent remove_catalyst Remove catalyst by filtration/centrifugation cool_vent->remove_catalyst remove_solvent Remove solvent by distillation remove_catalyst->remove_solvent purify Purify by fractional distillation or recrystallization remove_solvent->purify end end purify->end This compound

Caption: Inhibition of SARS-CoV-2 3CLpro by this compound derivatives.

Conclusion

From its origins as a derivative of a coal tar component to its current status as a privileged scaffold in medicinal chemistry, this compound has a rich history and a promising future. The classical synthetic routes, such as the Pschorr cyclization followed by catalytic hydrogenation, have provided a solid foundation for the exploration of this molecule. Modern synthetic innovations continue to expand the accessibility of diverse derivatives. The recent identification of this compound-based compounds as potent inhibitors of the SARS-CoV-2 main protease underscores the enduring relevance of this chemical entity in the quest for new therapeutic agents. This technical guide provides a comprehensive overview for researchers and scientists, facilitating a deeper understanding and further exploration of the chemistry and biological potential of this compound.

References

A Technical Guide to the Natural Sources of 9,10-Dihydrophenanthrene Derivatives: Isolation, Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 9,10-dihydrophenanthrene derivatives, a class of compounds with significant and diverse biological activities. This document details their origins in the plant kingdom, particularly within the Orchidaceae and Juncaceae families, and touches upon their presence in other organisms. It offers a summary of their biological effects, detailed experimental protocols for their isolation and characterization, and visual representations of relevant signaling pathways and experimental workflows.

Natural Sources of this compound Derivatives

This compound derivatives are predominantly found in the plant kingdom, with a notable concentration in specific families. The Orchidaceae family is a particularly rich source, with numerous species of the Dendrobium, Bletilla, Pholidota, and Eria genera producing a wide array of these compounds.[1][2][3][4][5] The Juncaceae family, especially the genus Juncus, is another significant reservoir of these molecules.[6][7][8] Additionally, some derivatives have been isolated from other plants such as Cannabis sativa and the Stemonaceae family.[9][10] While less common, some fungi have also been reported to produce this compound derivatives.[11]

Biological Activities and Quantitative Data

This compound derivatives exhibit a broad spectrum of biological activities, making them promising candidates for drug discovery and development. Their cytotoxic and antiproliferative effects against various cancer cell lines are well-documented.[2][5][12] Many of these compounds also demonstrate significant antioxidant, anti-inflammatory, and antimicrobial properties.[1][8][12] Some derivatives have shown potential as antiviral agents, including activity against SARS-CoV-2 3CLpro.[13][14]

The following tables summarize the cytotoxic activities of selected this compound derivatives from various natural sources.

Table 1: Cytotoxic Activity of this compound Derivatives from Dendrobium Species

CompoundSource OrganismCancer Cell LineIC50 (µM)Reference
Compound 4 (unspecified structure)Dendrobium officinaleHI-6011.96[12]
Compound 4 (unspecified structure)Dendrobium officinaleTHP-18.92[12]
1,5,6-trimethoxy-2,7-dihydroxyphenanthreneDendrobium officinaleHeLa0.42[15][16]
1,5,6-trimethoxy-2,7-dihydroxyphenanthreneDendrobium officinaleHep G20.20[15][16]
Unspecified phenanthrenesDendrobium officinaleCapan-214.96[15][16]
Unspecified phenanthrenesDendrobium officinaleHep G210.87[15][16]
Erathrin AEria bambusifoliaHL-6014.50[5]

Table 2: Antiproliferative Activity of this compound Derivatives from Juncus Species

CompoundSource OrganismCancer Cell LineIC50 (µM)Reference
Maritin D (dimeric phenanthrene)Juncus maritimusT-47D9.1[6][17]
Unnamed dimeric phenanthrene (B1679779)Juncus maritimusT-47D6.2[6][17]
Tenuin D (dimeric phenanthrene)Juncus tenuisCOLO 2057.60[9]
Tenuin E (dimeric phenanthrene)Juncus tenuisCOLO 20511.6[9]
Dehydrojuncuenin BJuncus ensifoliusHeLa16.57[16]
Juncuenin BJuncus ensifoliusHeLa2.9[16]
JuncusolJuncus ensifoliusHeLa0.95[16]
Ensifolin AJuncus ensifoliusCOLO 2053.9-12.7[18]

Experimental Protocols

The isolation and characterization of this compound derivatives involve a series of standard phytochemical techniques. The following are detailed methodologies for key experiments.

Extraction and Isolation

A general procedure for the extraction and isolation of this compound derivatives from plant material is as follows:

  • Plant Material Preparation: The air-dried and powdered plant material (e.g., stems, whole plant) is subjected to extraction.

  • Extraction: The powdered plant material is typically extracted with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between an aqueous solution and a series of organic solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The this compound derivatives are often found in the ethyl acetate fraction.

  • Column Chromatography: The bioactive fraction (e.g., EtOAc extract) is subjected to multiple steps of column chromatography for purification.

    • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column, usually with methanol as the mobile phase, to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

Structural Elucidation

The structures of the purified this compound derivatives are elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds. Fragmentation patterns observed in MS/MS experiments can provide valuable structural information, particularly regarding the nature and position of substituents. For glycosylated derivatives, the initial loss of the sugar moiety is a characteristic fragmentation.[13][19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling.

    • 13C NMR: Shows the number of carbon atoms and their chemical environment.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure of the molecule.

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is essential for assembling the carbon skeleton and determining the position of substituents.

    • NMR Solvents: Common deuterated solvents for NMR analysis of these compounds include chloroform-d (B32938) (CDCl3), methanol-d4 (B120146) (CD3OD), and dimethyl sulfoxide-d6 (DMSO-d6).[5][8][14][22]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound derivatives and a typical experimental workflow for their isolation and characterization.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_characterization Structural Elucidation cluster_bioactivity Bioactivity Assessment plant_material Plant Material (e.g., Dendrobium stems) drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction partitioning Solvent Partitioning (e.g., EtOAc/H2O) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc hresims HRESIMS prep_hplc->hresims nmr 1D & 2D NMR (1H, 13C, COSY, HSQC, HMBC) prep_hplc->nmr cytotoxicity Cytotoxicity Assays (e.g., MTT) prep_hplc->cytotoxicity

Caption: General experimental workflow for the isolation and characterization of 9,10-dihydrophenanthrenes.

mapk_apoptosis_pathway cluster_stimulus Cellular Stress cluster_mapk MAPK Signaling Cascade cluster_apoptosis Apoptosis Pathway cluster_inhibition Inhibition by Dihydrophenanthrenes oxidative_stress Oxidative Stress (e.g., H2O2) ask1 ASK1 oxidative_stress->ask1 mkk4_7 MKK4/7 ask1->mkk4_7 mkk3_6 MKK3/6 ask1->mkk3_6 jnk JNK mkk4_7->jnk bax Bax (Pro-apoptotic) jnk->bax bcl2 Bcl-2 (Anti-apoptotic) jnk->bcl2 p38 p38 mkk3_6->p38 p38->bax p38->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis dihydrophenanthrene 2-methoxy-9,10-dihydro- phenanthrene-4,5-diol dihydrophenanthrene->jnk dihydrophenanthrene->p38 extrinsic_apoptosis_pathway cluster_receptor Death Receptor Signaling cluster_caspase_cascade Caspase Cascade cluster_induction Induction by Dihydrophenanthrenes fasl FasL fas Fas Receptor fasl->fas fadd FADD fas->fadd disc DISC Formation fadd->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp erathrin_a Erathrin A erathrin_a->caspase8 promotes activation

References

The Multifaceted Biological Activities of 9,10-Dihydrophenanthrene Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties of 9,10-dihydrophenanthrene derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential.

The this compound scaffold, a core structure found in numerous natural products, has emerged as a privileged motif in medicinal chemistry. Compounds bearing this moiety, isolated from various plant families such as Orchidaceae and Juncaceae, have demonstrated a remarkable breadth of biological activities. This technical guide synthesizes the current understanding of these activities, presenting quantitative data, detailed experimental methodologies, and insights into their mechanisms of action to facilitate future drug discovery and development efforts.

Cytotoxic Activity: A Promising Avenue for Anticancer Therapeutics

A significant body of research highlights the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. These compounds induce cell death through various mechanisms, most notably by triggering apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic potential of several this compound compounds has been quantified using in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
Erathrin AHL-60 (Leukemia)14.50[1]
Compound 4 (from Dendrobium officinale)HL-60 (Leukemia)11.96[2]
Compound 4 (from Dendrobium officinale)THP-1 (Leukemia)8.92[2]
Calanhydroquinone AA549 (Lung), PC-3 (Prostate), DU145 (Prostate), HCT-8 (Colon), MCF-7 (Breast), KB (Nasopharyngeal), KBVIN (Vincristine-resistant Nasopharyngeal)< 4 µg/mL (specific µM not provided)[3]
Calanhydroquinone BA549 (Lung), PC-3 (Prostate), DU145 (Prostate), HCT-8 (Colon), MCF-7 (Breast), KB (Nasopharyngeal), KBVIN (Vincristine-resistant Nasopharyngeal)< 4 µg/mL (specific µM not provided)[3]
Calanhydroquinone CA549 (Lung), PC-3 (Prostate), DU145 (Prostate), HCT-8 (Colon), MCF-7 (Breast), KB (Nasopharyngeal), KBVIN (Vincristine-resistant Nasopharyngeal)< 4 µg/mL (specific µM not provided)[3]
Blestanol A-M DerivativesHCT-116 (Colon), HepG2 (Liver), BGC-823 (Gastric), A549 (Lung), U251 (Glioblastoma)1.4 - 8.3[4]
5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP)A549 (Lung)Strong antiproliferative and cytotoxic activities (specific IC50 not provided)[5]
Mechanism of Action: Induction of Apoptosis

The cytotoxic activity of many this compound compounds is attributed to their ability to induce programmed cell death, or apoptosis. One such compound, 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene (HMP), has been shown to induce apoptosis in human lung cancer cells by activating both the intrinsic and extrinsic pathways.[5] This involves the upregulation of the pro-apoptotic protein Bax and the subsequent activation of caspase-9 and caspase-3.[5]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Dihydrophenanthrene Dihydrophenanthrene Death_Receptors Death_Receptors Dihydrophenanthrene->Death_Receptors binds Bax Bax Dihydrophenanthrene->Bax upregulates Caspase-8 Caspase-8 Death_Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-9->Caspase-3 activates Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits

Apoptosis induction by this compound compounds.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Several this compound derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This activity is often mediated by the suppression of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of these compounds is typically assessed by measuring their ability to inhibit NO production.

CompoundCell LineIC50 (µM) for NO InhibitionReference
Blestanol DerivativesBV-2 (Microglia)0.78 - 5.52[6]
Compound 7 (from Bletilla striata)BV-2 (Microglia)1.9[7][8]
Compound 32 (from Bletilla striata)BV-2 (Microglia)5.0[7][8]
Compound 33 (from Bletilla striata)BV-2 (Microglia)1.0[7][8]
Blestanol A-M DerivativesLPS-induced BV-2 cells5.0 - 19.0[4]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of certain this compound compounds are linked to their ability to modulate the NF-κB signaling pathway. By inhibiting the phosphorylation of the p65 subunit of NF-κB, these compounds prevent its translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).[6]

nfkb_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK_complex TLR4->IKK_complex activates p65_p50 p65_p50 IKK_complex->p65_p50 phosphorylates IκBα on p65_p50_nucleus p65_p50_nucleus p65_p50->p65_p50_nucleus translocates to nucleus iNOS_gene iNOS_gene p65_p50_nucleus->iNOS_gene binds to promoter of iNOS_protein iNOS_protein iNOS_gene->iNOS_protein expresses NO_production NO_production iNOS_protein->NO_production catalyzes Dihydrophenanthrene Dihydrophenanthrene Dihydrophenanthrene->IKK_complex inhibits

Inhibition of the NF-κB pathway by 9,10-dihydrophenanthrenes.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

This compound compounds have demonstrated promising activity against a variety of pathogenic bacteria and fungi, including drug-resistant strains. Their mechanism of action often involves the disruption of microbial cell membranes.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µM)Reference
Dehydrojuncuenin BStaphylococcus aureus (MSSA & MRSA)15.1[6][9][10]
Ensifolin IStaphylococcus aureus (MSSA & MRSA)15.3[6][9][10]
Juncuenin DStaphylococcus aureus (MSSA & MRSA)30.0 - 56.8[6][9][10]
Ensifolin HStaphylococcus aureus (MSSA & MRSA)30.0 - 56.8[6][9][10]
Luzulin AStaphylococcus aureus (MSSA & MRSA)30.0 - 56.8[6][9][10]
BlestriacinStaphylococcus aureus (including MRSA)2 - 8 µg/mL (specific µM not provided)[3][11]
JuncusolBacillus subtilis, Enterobacter sp., Escherichia coli, Mycobacterium sp., Pseudomonas sp., Staphylococcus aureusActivity reported, but specific MIC values not provided in the abstract[12]
A Juncus effusus phenanthreneRhizoctonia solani, Verticillium dahliae Kleb, Sclerotinia sclerotiorum, Gibberella saubinetii, Bipolaris zeicola, Phytophthora parasitica3.125 - 12.5 µg/mL[7]
A Juncus effusus phenanthreneBacterium paratyphosum B, Micrococcus lysodeikticus12.5 - 25 µg/mL[7]
Mechanism of Action: Bacterial Membrane Disruption

The antimicrobial activity of compounds like blestriacin is attributed to their ability to disrupt the bacterial cell membrane. This leads to a loss of membrane potential and integrity, ultimately causing bacterial cell death.[3][11]

antimicrobial_workflow Bacterial_Suspension Bacterial_Suspension Serial_Dilution Serial_Dilution Bacterial_Suspension->Serial_Dilution prepare Incubation Incubation Serial_Dilution->Incubation incubate Dihydrophenanthrene Dihydrophenanthrene Dihydrophenanthrene->Serial_Dilution add to Visual_Inspection Visual_Inspection Incubation->Visual_Inspection observe for growth MIC_Determination MIC_Determination Visual_Inspection->MIC_Determination determine

Workflow for determining Minimum Inhibitory Concentration (MIC).

Antiviral Activity: Inhibiting SARS-CoV-2 3CL Protease

Recent studies have identified this compound derivatives as potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a crucial enzyme for viral replication. This discovery opens up new avenues for the development of antiviral therapies against COVID-19.

Quantitative Antiviral Data

The inhibitory activity of these compounds against SARS-CoV-2 3CLpro has been determined using Fluorescence Resonance Energy Transfer (FRET) assays.

CompoundTargetIC50 (µM)Reference
C1SARS-CoV-2 3CLpro1.55 ± 0.21[9][10][13]
C2SARS-CoV-2 3CLpro1.81 ± 0.17[9][10][13]
A4SARS-CoV-2 3CLpro9.06[13]
A5SARS-CoV-2 3CLpro6.44[13]
Mechanism of Action: Mixed-Type Inhibition of 3CLpro

Enzyme kinetics studies have revealed that potent this compound inhibitors, such as C1 and C2, act as mixed-type inhibitors of SARS-CoV-2 3CLpro.[9][10][13] This indicates that they can bind to both the free enzyme and the enzyme-substrate complex, effectively hindering the catalytic process.

Experimental Protocols

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

The resazurin (B115843) assay is a fluorometric method to measure cell viability.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours. Metabolically active cells reduce the non-fluorescent blue resazurin to the highly fluorescent pink resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm. The fluorescence signal is proportional to the number of viable cells.

Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the this compound compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Assay

This assay measures the inhibition of the 3CLpro enzyme activity.

  • Reagent Preparation: Prepare solutions of the 3CLpro enzyme, a fluorogenic substrate containing a cleavage site for the protease flanked by a fluorophore and a quencher, and the test compounds.

  • Reaction Mixture: In a microplate, combine the enzyme and the test compound at various concentrations and pre-incubate.

  • Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time. In the absence of an inhibitor, the enzyme cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 value of the inhibitor.

Conclusion

The diverse and potent biological activities of this compound compounds underscore their significant potential as lead structures for the development of novel therapeutics. Their demonstrated efficacy in preclinical models for cancer, inflammation, microbial infections, and viral diseases provides a strong rationale for further investigation. This technical guide serves as a foundational resource for researchers in the field, offering a structured overview of the current knowledge and methodologies to accelerate the translation of these promising natural product derivatives into clinical candidates. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of these compelling molecules.

References

The Elusive Toxicological Profile of 9,10-Dihydrophenanthrene: A Review of Available Data and Existing Gaps

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

9,10-Dihydrophenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a molecule of interest due to its structural relationship to the more extensively studied phenanthrene (B1679779). While its derivatives have garnered attention for potential therapeutic applications, a comprehensive toxicological profile of the parent compound remains largely undefined in publicly accessible scientific literature. This technical guide synthesizes the limited available data on the toxicological properties of this compound and highlights the significant knowledge gaps that preclude a thorough risk assessment. The primary identified hazard is its high toxicity to aquatic life. However, crucial data regarding its acute and chronic toxicity in mammalian systems, as well as its genotoxic, carcinogenic, and developmental effects, are conspicuously absent. This document serves to inform the scientific community of the current state of knowledge and to underscore the need for further research to fully characterize the toxicological profile of this compound.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is essential for toxicological assessment. Key identifiers and properties for this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₄H₁₂[1][2]
Molecular Weight 180.24 g/mol [1][2]
CAS Number 776-35-2[1][2]
Appearance Clear dark brown liquid[1]
Melting Point 30-35 °C[1]
Flash Point 110 °C (closed cup)[3]
Water Solubility Not readily soluble[4]

Ecotoxicological Profile

The most definitive toxicological information available for this compound pertains to its effects on aquatic ecosystems.

Based on aggregated GHS information, this compound is classified as H400: Very toxic to aquatic life .[1][5] This classification indicates that the substance can cause significant harm to aquatic organisms even at low concentrations. The precautionary statements associated with this classification include P273 (Avoid release to the environment), P391 (Collect spillage), and P501 (Dispose of contents/container to an approved waste disposal plant).[3][5]

Mammalian Toxicology: A Landscape of Data Gaps

A thorough review of scientific literature reveals a significant lack of data on the mammalian toxicology of this compound. The following sections detail the specific areas where information is absent.

Acute and Chronic Toxicity

No studies detailing the acute toxicity (e.g., LD50 values) or the effects of chronic exposure to this compound in mammalian models were identified. Safety data sheets provide generic first-aid measures in case of exposure, but do not list specific symptoms or effects based on experimental data.[5]

Genotoxicity and Carcinogenicity

There is a notable absence of research on the genotoxic or carcinogenic potential of this compound. Standard mutagenicity assays, such as the Ames test, or long-term carcinogenicity bioassays in rodents have not been reported for this compound. It is important to note that many PAHs require metabolic activation to exert carcinogenic effects.[6]

Reproductive and Developmental Toxicity

No data is available on the potential reproductive or developmental toxicity of this compound.[7][8][9]

Metabolism and Mechanisms of Action

Direct studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available. However, insights can be gleaned from the metabolism of its parent compound, phenanthrene. The metabolite 9,10-dihydroxy-9,10-dihydrophenanthrene has been detected in human urine, indicating that the 9,10-double bond of phenanthrene is a target for metabolic enzymes.[4] This suggests a potential metabolic pathway for this compound, though further investigation is required.

The lack of mechanistic data is a critical gap. While some derivatives of this compound have been investigated for their cytotoxic effects on cancer cells, the underlying mechanisms of action for the parent compound are unknown.[10][11][12][13][14][15]

Biological Activity of Derivatives

While the toxicology of this compound is poorly characterized, its derivatives have been the subject of research for their potential biological activities.

  • Antiviral Activity: Certain derivatives of this compound have been identified as non-covalent inhibitors of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication.[16] This has opened avenues for the development of these compounds as potential antiviral agents.[16]

  • Cytotoxic and Anticancer Activity: A number of naturally occurring and synthetic this compound derivatives have demonstrated cytotoxic activity against various cancer cell lines.[10][11][13][14][15] These findings suggest that the this compound scaffold may be a promising starting point for the development of new anticancer drugs. For instance, 6-Methoxycoelonin, a dihydrophenanthrene, was found to be the most cytotoxic against melanoma cells with a high selectivity index compared to non-tumor cells.[15]

The following diagram illustrates a general workflow for screening chemical compounds for biological activity, a process that would be applicable to the study of this compound and its derivatives.

experimental_workflow cluster_screening Compound Screening cluster_validation Hit Validation & Characterization Compound_Library Compound Library (including this compound derivatives) Primary_Assay Primary Bioassay (e.g., Cytotoxicity Screen) Compound_Library->Primary_Assay Screening Hit_Identification Hit Identification Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Validation Secondary_Assays Secondary Assays (e.g., Mechanism of Action) Dose_Response->Secondary_Assays Characterization Lead_Compound Lead Compound Selection Secondary_Assays->Lead_Compound Optimization

A generalized workflow for identifying bioactive compounds.

Conclusion and Future Directions

The current body of scientific literature provides a very limited toxicological profile for this compound. While its high aquatic toxicity is a noted hazard, there is a profound lack of data regarding its effects on mammalian health. The absence of information on its acute and chronic toxicity, genotoxicity, carcinogenicity, and developmental toxicity makes a comprehensive risk assessment impossible at this time.

Given the interest in its derivatives for therapeutic purposes, it is imperative that the toxicological properties of the parent compound are thoroughly investigated. Future research should prioritize the following:

  • Acute and sub-chronic toxicity studies in rodent models to determine LD50 values and identify target organs.

  • Genotoxicity screening using a battery of in vitro and in vivo assays.

  • Chronic toxicity and carcinogenicity bioassays to assess long-term health risks.

  • Reproductive and developmental toxicity studies to evaluate effects on fertility and embryonic development.

  • ADME studies to understand its metabolic fate in the body.

  • Mechanistic studies to elucidate the pathways through which it may exert any toxic effects.

A comprehensive understanding of the toxicological profile of this compound is essential for ensuring the safety of researchers handling the compound and for providing a baseline for the toxicological assessment of its derivatives in drug development pipelines.

References

Environmental Fate of 9,10-Dihydrophenanthrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dihydrophenanthrene, a partially saturated polycyclic aromatic hydrocarbon (PAH), is a known intermediate in the environmental degradation of phenanthrene (B1679779). Understanding its environmental fate is crucial for a comprehensive risk assessment of phenanthrene-contaminated sites and for the development of bioremediation strategies. This technical guide provides a detailed overview of the current knowledge on the environmental fate of this compound, including its biodegradation, photodegradation, abiotic degradation, mobility, sorption, and bioaccumulation potential. Due to the limited availability of direct experimental data for this compound, this guide incorporates data estimated from widely accepted Quantitative Structure-Activity Relationship (QSAR) models, alongside detailed experimental protocols for key environmental fate studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and partitioning in the environment.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number776-35-2
Molecular FormulaC₁₄H₁₂
Molecular Weight180.25 g/mol [1]
Melting Point30-35 °C[2]
Water SolubilityEstimated: 1.25 mg/L at 25°CEPI Suite™
Vapor Pressure0.000443 mmHg at 25°C[2]
Log Kₒw (Octanol-Water Partition Coefficient)Estimated: 4.58EPI Suite™

Biodegradation

This compound is recognized as an intermediate in the microbial degradation of phenanthrene. While specific kinetic data for the biodegradation of this compound are scarce, its formation and subsequent transformation have been observed in studies with various microorganisms.

Biodegradation Pathway

The aerobic biodegradation of phenanthrene is typically initiated by a dioxygenase enzyme, leading to the formation of a cis-dihydrodiol. In one of the pathways, phenanthrene is first reduced to this compound, which is then oxidized. The naphthalene (B1677914) dioxygenase from Pseudomonas putida has been shown to oxidize this compound to (+)-cis-(3S,4R)-3,4-dihydroxy-3,4,9,10-tetrahydrophenanthrene and (+)-(S)-9-hydroxy-9,10-dihydrophenanthrene. These intermediates are further metabolized, eventually leading to ring cleavage and mineralization.

Biodegradation_Pathway Phenanthrene Phenanthrene Dihydrophenanthrene This compound Phenanthrene->Dihydrophenanthrene Reduction Dihydroxy_tetrahydrophenanthrene (+)-cis-(3S,4R)-3,4-dihydroxy- 3,4,9,10-tetrahydrophenanthrene Dihydrophenanthrene->Dihydroxy_tetrahydrophenanthrene Naphthalene dioxygenase Hydroxy_dihydrophenanthrene (+)-(S)-9-hydroxy- This compound Dihydrophenanthrene->Hydroxy_dihydrophenanthrene Naphthalene dioxygenase Ring_Cleavage Ring Cleavage Products Dihydroxy_tetrahydrophenanthrene->Ring_Cleavage Hydroxy_dihydrophenanthrene->Ring_Cleavage Mineralization CO₂ + H₂O Ring_Cleavage->Mineralization

Figure 1: Proposed aerobic biodegradation pathway of phenanthrene involving this compound.
Biodegradation Kinetics

Table 2: Estimated Biodegradation Half-life of this compound

Environmental CompartmentEstimated Half-lifeModel
WaterWeeksBIOWIN™
SoilWeeksBIOWIN™
SedimentMonthsBIOWIN™

These are screening-level estimates and should be used with caution. Actual half-lives can vary significantly depending on environmental conditions and microbial populations.

Experimental Protocol: Aerobic Biodegradation in Soil (based on OECD Guideline 307)

This protocol outlines a general procedure for assessing the aerobic transformation of this compound in soil.

Biodegradation_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis Soil_Prep 1. Soil Characterization & Sieving (<2mm) Spiking 2. Spiking Soil with This compound (in a volatile solvent) Soil_Prep->Spiking Solvent_Evap 3. Solvent Evaporation Spiking->Solvent_Evap Homogenization 4. Homogenization of Spiked Soil Solvent_Evap->Homogenization Incubation 5. Incubation of Soil Samples (e.g., 20°C, in the dark) - Aerobic conditions - Moisture content at 40-60% MHC Homogenization->Incubation Sampling 6. Destructive Sampling at Time Intervals Incubation->Sampling Extraction 7. Solvent Extraction of This compound & Metabolites Sampling->Extraction Cleanup 8. Extract Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Analysis 9. Instrumental Analysis (GC-MS or HPLC) Cleanup->Analysis Kinetics 10. Determination of Degradation Kinetics (e.g., first-order rate constant, DT₅₀) Analysis->Kinetics

Figure 2: Experimental workflow for determining the aerobic biodegradation of this compound in soil.

Methodology Details:

  • Soil Selection and Preparation:

    • Select a well-characterized soil relevant to the intended study.

    • Air-dry the soil and sieve it to < 2 mm.

    • Determine soil properties such as pH, organic carbon content, texture, and microbial biomass.

  • Test Substance Application:

    • Prepare a stock solution of this compound in a volatile solvent (e.g., acetone, hexane).

    • Add the stock solution to a small portion of the soil and allow the solvent to evaporate completely in a fume hood.

    • Thoroughly mix the spiked soil with the remaining bulk soil to achieve the desired final concentration.

  • Incubation:

    • Transfer known amounts of the treated soil into replicate incubation vessels.

    • Adjust the moisture content to 40-60% of the maximum water holding capacity.

    • Incubate the vessels in the dark at a constant temperature (e.g., 20 ± 2°C).

    • Ensure aerobic conditions are maintained, for example, by using vessels with loose-fitting caps (B75204) or by periodic aeration.

  • Sampling and Analysis:

    • At predetermined time intervals, sacrifice replicate vessels for analysis.

    • Extract this compound and its potential metabolites from the soil using an appropriate solvent or solvent mixture (e.g., acetone/hexane).

    • Concentrate and clean up the extracts if necessary, for instance, using solid-phase extraction (SPE).

    • Quantify the concentration of the parent compound and metabolites using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Plot the concentration of this compound against time.

    • Determine the degradation kinetics, typically assuming first-order kinetics, and calculate the rate constant (k) and the time for 50% dissipation (DT₅₀).

Photodegradation

Direct photodegradation can be a significant removal process for PAHs in the environment, particularly in surface waters and on soil surfaces. However, specific studies on the photodegradation of this compound are limited. Generally, PAHs are susceptible to photooxidation, leading to the formation of quinones and other oxygenated derivatives.[3]

Abiotic Degradation

Information on the abiotic degradation of this compound through processes such as hydrolysis and oxidation under typical environmental conditions is not well-documented. Given its chemical structure (a stable aromatic system with a saturated C-C bond), hydrolysis is expected to be negligible. Oxidation by reactive environmental species like hydroxyl radicals may occur, but specific rate constants are not available.

Mobility and Sorption

The mobility of this compound in soil and sediment is governed by its sorption to organic matter and mineral surfaces. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior.

Sorption Coefficients

As experimental data for the Koc of this compound are not available, an estimated value from EPI Suite™ is provided in Table 3.

Table 3: Estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) for this compound

ParameterEstimated Value (L/kg)Log KocModel
Koc17,3804.24KOCWIN™

The high estimated Log Koc value suggests that this compound is expected to have low mobility in soil and will strongly adsorb to soil and sediment organic matter.

Experimental Protocol: Soil Sorption by Batch Equilibrium (based on OECD Guideline 106)

This protocol describes a standard method for determining the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Sorption_Protocol cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation Soil_Selection 1. Selection and Characterization of Soils (varying organic carbon content) Mixing 3. Mixing Soil and Test Solution in Centrifuge Tubes Soil_Selection->Mixing Test_Solution 2. Preparation of this compound Aqueous Solutions (e.g., in 0.01 M CaCl₂) Test_Solution->Mixing Equilibration 4. Equilibration on a Shaker (e.g., 24-48 hours at constant temperature) Mixing->Equilibration Centrifugation 5. Phase Separation by Centrifugation Equilibration->Centrifugation Aqueous_Analysis 6. Analysis of Equilibrium Aqueous Concentration (Cₑ) Centrifugation->Aqueous_Analysis Soil_Analysis 7. (Optional) Analysis of Sorbed Concentration (Cₛ) by Extraction Centrifugation->Soil_Analysis Kd_Calc 8. Calculation of Sorption Coefficient (Kd) Aqueous_Analysis->Kd_Calc Soil_Analysis->Kd_Calc Koc_Calc 9. Calculation of Organic Carbon-Normalized Sorption Coefficient (Koc) Kd_Calc->Koc_Calc

Figure 3: Experimental workflow for determining the soil sorption coefficient of this compound.

Methodology Details:

  • Materials:

    • Select a minimum of three different soil types with varying organic carbon content.

    • Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol).

    • Prepare aqueous test solutions by diluting the stock solution in 0.01 M CaCl₂ to minimize ionic strength variations. The use of a co-solvent should be minimized (<0.1%).

  • Equilibration:

    • Add a known mass of soil and a known volume of the test solution to centrifuge tubes.

    • Include control samples without soil to check for adsorption to the vessel walls.

    • Shake the tubes at a constant temperature until equilibrium is reached (preliminary studies should determine the required equilibration time).

  • Phase Separation and Analysis:

    • Separate the solid and aqueous phases by centrifugation at a speed that ensures clear supernatant.

    • Carefully remove an aliquot of the supernatant for analysis.

    • Determine the equilibrium concentration of this compound in the aqueous phase (Cₑ) by a suitable analytical method (e.g., HPLC with UV or fluorescence detection, GC-MS).

  • Calculations:

    • Calculate the amount of substance sorbed to the soil by mass balance.

    • Calculate the soil sorption coefficient (Kd) as the ratio of the concentration in the soil to the concentration in the water at equilibrium.

    • Calculate the organic carbon-normalized sorption coefficient (Koc) using the formula: Koc = (Kd / %OC) * 100, where %OC is the percentage of organic carbon in the soil.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The Bioconcentration Factor (BCF) is a measure of this potential for aquatic organisms.

Bioconcentration Factor (BCF)

Experimental BCF data for this compound are not available. An estimated BCF value from EPI Suite™ is presented in Table 4.

Table 4: Estimated Fish Bioconcentration Factor (BCF) for this compound

ParameterEstimated Value (L/kg)Log BCFModel
BCF1,3803.14BCFBAF™

The estimated Log BCF suggests a high potential for bioaccumulation in aquatic organisms.

Experimental Protocol: Fish Bioconcentration Flow-Through Test (based on OECD Guideline 305)

This protocol outlines a standard procedure for determining the bioconcentration factor of a chemical in fish.

Bioaccumulation_Protocol cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_analysis Analysis cluster_calculation Calculation Exposure 1. Expose Fish to a Constant Aqueous Concentration of this compound (Flow-through system) Sampling_Uptake 2. Sample Fish and Water at Predetermined Intervals Exposure->Sampling_Uptake Transfer 3. Transfer Fish to Clean Water Sampling_Uptake->Transfer Tissue_Analysis 5. Analyze Fish Tissue for This compound Concentration Sampling_Uptake->Tissue_Analysis Water_Analysis 6. Analyze Water Samples for This compound Concentration Sampling_Uptake->Water_Analysis Sampling_Depuration 4. Sample Fish and Water at Predetermined Intervals Transfer->Sampling_Depuration Sampling_Depuration->Tissue_Analysis Sampling_Depuration->Water_Analysis Kinetics_Calc 7. Calculate Uptake (k₁) and Depuration (k₂) Rate Constants Tissue_Analysis->Kinetics_Calc Water_Analysis->Kinetics_Calc BCF_Calc 8. Calculate Bioconcentration Factor (BCF) (BCF = k₁/k₂ or BCF = Cfish/Cwater at steady state) Kinetics_Calc->BCF_Calc

Figure 4: Experimental workflow for determining the fish bioconcentration factor of this compound.

Methodology Details:

  • Test System:

    • Use a flow-through system to maintain a constant concentration of this compound in the test water.

    • Select a suitable fish species (e.g., Rainbow Trout, Zebrafish).

  • Uptake Phase:

    • Expose a group of fish to the test substance at a constant concentration for a period sufficient to reach steady-state (e.g., 28 days).

    • At several time points during the uptake phase, sample fish and water for analysis.

  • Depuration Phase:

    • After the uptake phase, transfer the remaining fish to a clean, flowing water system free of the test substance.

    • Sample fish and water at several time points during the depuration phase.

  • Analysis:

    • Analyze the concentration of this compound in fish tissue (whole body or specific organs) and water samples using a sensitive and specific analytical method (e.g., GC-MS, LC-MS/MS).

  • Calculations:

    • Kinetic Method: Calculate the uptake rate constant (k₁) and the depuration rate constant (k₂) by fitting the data to appropriate kinetic models. The BCF is then calculated as the ratio k₁/k₂.

    • Steady-State Method: If a steady state is reached during the uptake phase, the BCF can be calculated as the ratio of the concentration in the fish (Cfish) to the concentration in the water (Cwater) at steady state.

Conclusion

The environmental fate of this compound is characterized by its role as a transient intermediate in the biodegradation of phenanthrene. While direct experimental data on its environmental persistence and partitioning are limited, QSAR estimations suggest it has a moderate biodegradation rate, low mobility in soil and sediment due to strong sorption to organic matter, and a high potential for bioaccumulation in aquatic organisms. The experimental protocols provided in this guide offer a framework for generating robust empirical data to refine our understanding of the environmental behavior of this compound. Further research is warranted to validate these estimations and to investigate the photodegradation and abiotic degradation pathways of this compound. This knowledge is essential for accurate environmental risk assessments and the development of effective remediation strategies for PAH-contaminated environments.

References

Methodological & Application

Palladium-Catalyzed Synthesis of 9,10-Dihydrophenanthrene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 9,10-dihydrophenanthrene and its derivatives using palladium-catalyzed cross-coupling reactions. The methodologies outlined are based on established literature and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

The this compound scaffold is a core structural motif found in numerous natural products and biologically active molecules. Its synthesis has been a subject of significant interest, with palladium-catalyzed reactions emerging as a powerful and versatile tool. These methods offer high efficiency, good functional group tolerance, and opportunities for asymmetric synthesis, making them highly valuable in the development of novel therapeutics and functional materials. This document details two distinct and robust palladium-catalyzed methods for the synthesis of 9,10-dihydrophenanthrenes.

Data Presentation

Table 1: Palladium-Catalyzed Intramolecular Heck Reaction for the Synthesis of 9,10-Dihydrophenanthrenes

This table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives from substituted 2-(1-bromo-3,4-dihydronaphthalen-2-yl)-3,6-dihydro-2H-pyran precursors, as reported by Jana et al.[1][2][3].

EntrySubstrateProductYield (%)
12-(1-bromo-3,4-dihydronaphthalen-2-yl)-3,6-dihydro-2H-pyranThis compound85
22-(1-bromo-6-methoxy-3,4-dihydronaphthalen-2-yl)-3,6-dihydro-2H-pyran2-Methoxy-9,10-dihydrophenanthrene82
32-(1-bromo-7-methyl-3,4-dihydronaphthalen-2-yl)-3,6-dihydro-2H-pyran3-Methyl-9,10-dihydrophenanthrene80
42-(2-bromo-3,4-dihydronaphthalen-1-yl)-3,6-dihydro-2H-pyranThis compound78

General Reaction Conditions: Substrate (1 equiv), Pd(OAc)₂ (10 mol%), PPh₃ (0.5 equiv), Cs₂CO₃ (2 equiv), n-Bu₄NCl (1 equiv), DMF, 85-90 °C, 1.5-2 h.[1][2][3]

Table 2: Optimization of Enantioselective Cascade β,γ-Diarylation for Chiral this compound Synthesis

This table presents the optimization of reaction conditions for the synthesis of a chiral this compound derivative from 1-propylcyclohexane-1-carboxylic acid and methyl 4-iodobenzoate.[4]

EntryLigandBaseAdditiveYield (%)er
1L1 (MPAA)Na₂CO₃-4550:50
2L2 (MPAAM)Na₂CO₃-5271:29
3L5 (MPAThio)Na₂CO₃-6591:9
4L8 (MPAThio)Na₂CO₃-7897:3
5L8K₂CO₃-6596:4
6L8Na₂CO₃AgOAc (0.5 equiv)8597.5:2.5

Reaction Conditions: 1c (0.1 mmol), Ar-I (4 equiv), Pd(OAc)₂ (10 mol%), Ligand (15 mol%), Base (1.5 equiv), Ag₂CO₃ (1.5 equiv), HFIP (0.3 mL), 4Å-MS (30 mg), 80 °C, 48 h.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Palladium-Catalyzed Intramolecular Heck Reaction

This protocol is adapted from the work of Jana and coworkers.[1][2][3] The reaction proceeds through an intramolecular Heck reaction followed by a reverse Diels-Alder reaction.

Materials:

  • Substituted 2-(1-bromo-3,4-dihydronaphthalen-2-yl)-3,6-dihydro-2H-pyran (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (10 mol%)

  • Triphenylphosphine (PPh₃) (0.5 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Tetrabutylammonium chloride (n-Bu₄NCl) (1.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted 2-(1-bromo-3,4-dihydronaphthalen-2-yl)-3,6-dihydro-2H-pyran (1.0 equiv), Pd(OAc)₂ (10 mol%), PPh₃ (0.5 equiv), Cs₂CO₃ (2.0 equiv), and n-Bu₄NCl (1.0 equiv).

  • Add anhydrous DMF to the flask via syringe. The typical concentration is around 0.1 M.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 85-90 °C using a preheated oil bath or heating mantle.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 to 2 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound derivative.

Protocol 2: Enantioselective Synthesis of Chiral 9,10-Dihydrophenanthrenes via Palladium-Catalyzed Cascade β,γ-Diarylation

This protocol describes a one-step synthesis of chiral 9,10-dihydrophenanthrenes from a free carboxylic acid and an aryl iodide.[4]

Materials:

  • Cyclohexane-1-carboxylic acid derivative (e.g., 1-propylcyclohexane-1-carboxylic acid) (0.1 mmol, 1.0 equiv)

  • Aryl iodide (e.g., methyl 4-iodobenzoate) (0.4 mmol, 4.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 10 mol%)

  • Chiral mono-protected amino thioether ligand (MPAThio, L8) (0.015 mmol, 15 mol%)

  • Sodium carbonate (Na₂CO₃) (0.15 mmol, 1.5 equiv)

  • Silver(I) carbonate (Ag₂CO₃) (0.15 mmol, 1.5 equiv)

  • Silver(I) acetate (AgOAc) (0.05 mmol, 0.5 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3 mL)

  • 4Å Molecular sieves (30 mg)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block

Procedure:

  • To a reaction vial, add the cyclohexane-1-carboxylic acid derivative (0.1 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (0.01 mmol), chiral ligand L8 (0.015 mmol), Na₂CO₃ (0.15 mmol), Ag₂CO₃ (0.15 mmol), AgOAc (0.05 mmol), and 4Å molecular sieves (30 mg).

  • Add HFIP (0.3 mL) to the vial.

  • Seal the vial with a screw cap and stir the mixture at 80 °C for 48 hours in a heating block.

  • After 48 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral this compound derivative.

  • Determine the enantiomeric ratio (er) by chiral high-performance liquid chromatography (HPLC).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanistic pathways and the general experimental workflow for the palladium-catalyzed synthesis of this compound.

G cluster_workflow General Experimental Workflow A Reactants & Catalyst Mixing (Substrate, Pd(OAc)₂, Ligand, Base) B Solvent Addition (Anhydrous DMF) A->B C Reaction Heating (85-90 °C) B->C D Reaction Monitoring (TLC) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Product (this compound) F->G

Figure 1. General experimental workflow for the synthesis of this compound.

G cluster_mechanism Proposed Mechanistic Pathways cluster_heck Intramolecular Heck Reaction cluster_electrocyclic 6π Electrocyclic Reaction H1 Pd(0) H2 Oxidative Addition H1->H2 Vinyl Bromide H3 Vinyl Palladacycle H2->H3 H4 Intramolecular Heck Insertion H3->H4 H5 β-Hydride Elimination H4->H5 H6 Reductive Elimination H5->H6 H7 Product + Pd(0) H6->H7 H7->H1 E1 Pd(0) E2 Oxidative Addition E1->E2 Vinyl Bromoaldehyde E3 O-Pd Complex E2->E3 E4 6π Electrocyclization E3->E4 E5 Cyclized Intermediate E4->E5 E6 Formaldehyde Elimination E5->E6 E7 Product + Pd(0) E6->E7 E7->E1 Note Note: The intramolecular Heck mechanism is suggested to be lower in energy. [7]

Figure 2. Proposed mechanistic pathways for the synthesis of this compound.

References

One-Pot Synthesis of 9,10-Dihydrophenanthrene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9,10-dihydrophenanthrene scaffold is a crucial structural motif found in numerous natural products and synthetic compounds with significant biological activities and applications in materials science. Efficiently constructing this core is of great interest to the scientific community. This document provides detailed application notes and protocols for several contemporary one-pot synthetic methodologies leading to a variety of this compound derivatives.

Method 1: Multi-Component Reaction for 3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles

This approach offers a straightforward and efficient one-pot synthesis of highly functionalized 9,10-dihydrophenanthrenes from simple starting materials. The reaction proceeds via a multi-component cascade of an aldehyde, malononitrile (B47326), 1-tetralone (B52770), and ammonium (B1175870) acetate (B1210297), yielding the desired products in moderate to good yields.[1] These derivatives have shown potential as antimicrobial agents.[1]

Data Presentation
EntryAldehydeYield (%)
1Benzaldehyde84
24-Chlorobenzaldehyde82
34-Methoxybenzaldehyde78
4Furan-2-carbaldehyde75
5Thiophene-2-carbaldehyde72
Experimental Protocol

General Procedure for the Synthesis of 3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles:

  • A mixture of the appropriate aldehyde (10 mmol), 1-tetralone (1.46 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.2 g, 80 mmol) is prepared in absolute ethanol (B145695) (50 mL).[1]

  • The reaction mixture is refluxed for 6 hours.[1]

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the crude product.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Visualization

G cluster_reactants Reactants cluster_conditions Conditions Aldehyde Aldehyde Reaction_Mixture Reaction_Mixture Aldehyde->Reaction_Mixture Malononitrile Malononitrile Malononitrile->Reaction_Mixture Tetralone 1-Tetralone Tetralone->Reaction_Mixture AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Reaction_Mixture Solvent Absolute Ethanol Solvent->Reaction_Mixture Reflux Reflux, 6h Reflux->Reaction_Mixture Product 3-Amino-1-substituted-9,10- dihydrophenanthrene-2,4-dicarbonitriles Reaction_Mixture->Product One-Pot Reaction

Caption: Workflow for the multi-component one-pot synthesis.

Method 2: Palladium-Catalyzed Enantioselective Cascade for Chiral 9,10-Dihydrophenanthrenes

This advanced, one-step method utilizes a palladium-catalyzed enantioselective cascade reaction for the synthesis of complex chiral this compound scaffolds from free carboxylic acids.[2][3] The process involves the activation of two methylene (B1212753) C(sp³)–H bonds and three C(sp²)–H bonds, leading to the formation of four C-C bonds and two chiral centers in a single pot.[2] This strategy is particularly valuable for accessing enantiomerically enriched compounds for drug development.

Data Presentation
EntryAr-I (Aryl Iodide)LigandYield (%)
1Methyl iodobenzoateMPAThio48 (Isolated)
2Other α-substituted cyclohexane (B81311) carboxylic acidsMPAThioVaries

Note: The yield is based on the specific example provided in the literature. The scope of the reaction includes various substituted cyclohexane carboxylic acids.

Experimental Protocol

General Procedure for Enantioselective Cascade β,γ-Diarylation:

  • To an oven-dried vial, add the cyclohexane carboxylic acid derivative (0.1 mmol), the aryl iodide (4 equiv.), Pd(OAc)₂ (10 mol%), the chiral mono-protected amino thioether (MPAThio) ligand (15 mol%), Na₂CO₃ (1.5 equiv.), Ag₂CO₃ (1.5 equiv.), and 4Å molecular sieves (30 mg).[2]

  • Add hexafluoroisopropanol (HFIP) (0.3 mL) as the solvent.[2]

  • Seal the vial and heat the reaction mixture at 80 °C for 16-48 hours.[2]

  • After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent and filtered.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the chiral this compound product.

Visualization

G cluster_input Starting Materials & Reagents cluster_process Catalytic Cycle Carboxylic_Acid Cyclohexane Carboxylic Acid Dehydrogenation Enantioselective β,γ-Dehydrogenation Carboxylic_Acid->Dehydrogenation Aryl_Iodide Aryl Iodide Aryl_Iodide->Dehydrogenation Catalyst Pd(OAc)₂ Catalyst->Dehydrogenation Ligand Chiral Ligand (MPAThio) Ligand->Dehydrogenation Base Na₂CO₃ / Ag₂CO₃ Base->Dehydrogenation Catellani_1 First Catellani Arylation Dehydrogenation->Catellani_1 Catellani_2 Second Catellani Arylation Catellani_1->Catellani_2 CH_Arylation C-H Arylation Catellani_2->CH_Arylation Product Chiral this compound CH_Arylation->Product

Caption: Plausible catalytic pathway for the cascade reaction.

Method 3: Palladium-Catalyzed Heck Reaction and Reverse Diels-Alder Cascade

This methodology provides a novel route to 9,10-dihydrophenanthrenes and their analogs through a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction, which involves the elimination of formaldehyde.[4][5][6] This approach is versatile and can be adapted for the synthesis of various phenanthrene (B1679779) derivatives, including mono- and dialkylated versions.[4][5][6]

Data Presentation
EntrySubstrateYield (%)
12-(1-bromo-3,4-dihydronaphthalen-2-yl)-3,6-dihydro-2H-pyranGood
22-(2-bromo-3,4-dihydronaphthalen-1-yl)-3,6-dihydro-2H-pyranGood
34-bromo-3-(3,6-dihydro-2H-pyran-2-yl)-2H-chromeneGood
42-(2-bromoacenaphthylen-1-yl)-3,6-dihydro-2H-pyranGood

Note: Specific yield percentages were not detailed in the abstract, but were described as "good yields".[4]

Experimental Protocol

General Procedure for Palladium-Catalyzed Synthesis:

  • In a reaction vessel, combine the substituted vinyl bromoaldehyde precursor (1 equiv.), Pd(OAc)₂ (10 mol%), PPh₃ (0.5 equiv.), Cs₂CO₃ (2 equiv.), and n-Bu₄NCl (TBAC) (1 equiv.).[4]

  • Add dimethylformamide (DMF) (6-7 mL) as the solvent.[4]

  • Heat the reaction mixture at 85-90 °C for 1.5 - 2 hours.[4]

  • Upon completion, the reaction is cooled and worked up by adding water and extracting with an organic solvent.

  • The combined organic layers are dried over an anhydrous salt, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualization

G Start Vinyl Bromoaldehyde Precursor Step1 Intramolecular Heck Reaction Start->Step1 Pd_Catalyst Pd(OAc)₂, PPh₃, Cs₂CO₃, TBAC, DMF Pd_Catalyst->Step1 Intermediate Cyclic Intermediate Step1->Intermediate Step2 Reverse Diels-Alder (Formaldehyde Elimination) Intermediate->Step2 Product This compound Derivative Step2->Product

Caption: Reaction sequence for the Heck/Reverse Diels-Alder synthesis.

Method 4: Rhodium(III)-Catalyzed C-H Activation and Relay Diels-Alder Reaction

This one-pot synthesis of 9,10-dihydrophenanthrenes is achieved through a rhodium(III)-catalyzed C-H activation and a subsequent relay Diels-Alder reaction.[7] This method has been successfully applied to synthesize derivatives that act as inhibitors of the SARS-CoV-2 3CL protease, highlighting its relevance in medicinal chemistry and drug discovery.[7]

Data Presentation

Quantitative data on yields for a range of substrates is not explicitly provided in the initial search results, but the method was effective for generating a library of compounds for biological screening.

Experimental Protocol

General Procedure for Rhodium-Catalyzed Synthesis:

  • The synthesis involves the reaction of a 2-arylazaarene with an appropriate coupling partner in the presence of a Rh(III) catalyst.[7]

  • While specific reagents and conditions are proprietary to the full research article, a typical Rh(III)-catalyzed C-H activation involves a catalyst like [Cp*RhCl₂]₂, a silver salt oxidant (e.g., AgSbF₆), and a suitable solvent, heated for several hours.

  • The Diels-Alder relay component would involve an in-situ generated diene and a dienophile.

  • Following the reaction, a standard aqueous workup and purification by column chromatography would be employed to isolate the target this compound derivatives.

Visualization

G cluster_steps Reaction Pathway Reactant1 2-Arylazaarene Step1 C-H Activation Reactant1->Step1 Reactant2 Coupling Partner Reactant2->Step1 Catalyst Rh(III) Catalyst Catalyst->Step1 Step2 Relay Diels-Alder Step1->Step2 Product This compound (e.g., 3CLpro Inhibitor) Step2->Product

Caption: Logical flow of the Rh(III)-catalyzed synthesis.

References

Application Notes and Protocols: Catalytic Hydrogenation of Phenanthrene to 9,10-Dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH), serves as a core structural motif in numerous natural products and synthetic compounds with significant biological activity. The selective hydrogenation of phenanthrene to 9,10-dihydrophenanthrene is a crucial transformation in organic synthesis, providing a valuable intermediate for the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of phenanthrene, summarizing various catalytic systems and their performance.

Catalytic Systems for the Hydrogenation of Phenanthrene

The selective hydrogenation of phenanthrene to this compound can be achieved using various heterogeneous catalysts. The choice of catalyst and reaction conditions significantly influences the conversion of phenanthrene and the selectivity towards the desired dihydrogenated product. Other potential products include more saturated hydrophenanthrenes (e.g., tetrahydrophenanthrene, octahydrophenanthrene, and perhydrophenanthrene) and isomerization products.

Data Summary

The following table summarizes the performance of different catalytic systems for the hydrogenation of phenanthrene.

CatalystTemperature (°C)Pressure (MPa)SolventPhenanthrene Conversion (%)This compound Selectivity (%)Other Major ProductsReference
Copper-Chromium Oxide150~13.8 (initial)Cyclohexane (B81311)~85High (main product)Polyhydrogenated phenanthrenes[1]
Chrysotile/NiTi (reduced)4204.0 (initial H₂)-34.62-Tetrahydronaphthalene, trans-decalin[2]
Coal Shale4204.0 (initial H₂)-20.88-Tetrahydronaphthalene, trans-decalin[2]
Ni/NiAlOₓ-6503005.0DecalinHighLowPerhydrophenanthrene (major)[3][4]
Palladium-Rhodium/Silica80~2.8 (H₂)--371,2,3,4,5,6,7,8-Octahydroanthracene[5]
Ruthenium Nanoparticles302.0THF6 (after 16h)--[5]

Reaction Pathway

The hydrogenation of phenanthrene proceeds in a stepwise manner. The initial and desired step for the synthesis of this compound is the saturation of the 9,10-double bond. Further hydrogenation can lead to the formation of various tetrahydro, octahydro, and ultimately, the fully saturated perhydrophenanthrene. Isomerization to anthracene (B1667546) can also occur under certain conditions.[2][6]

ReactionPathway Phenanthrene Phenanthrene Dihydrophenanthrene This compound Phenanthrene->Dihydrophenanthrene + H₂ Tetrahydrophenanthrene Tetrahydrophenanthrene Dihydrophenanthrene->Tetrahydrophenanthrene + H₂ Octahydrophenanthrene Octahydrophenanthrene Tetrahydrophenanthrene->Octahydrophenanthrene + H₂ Perhydrophenanthrene Perhydrophenanthrene Octahydrophenanthrene->Perhydrophenanthrene + H₂

Caption: Simplified reaction pathway for the hydrogenation of phenanthrene.

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of phenanthrene using different catalytic systems.

Protocol 1: Hydrogenation using Copper-Chromium Oxide Catalyst[1]

Materials:

  • Purified phenanthrene

  • Cyclohexane (solvent)

  • Copper-chromium oxide catalyst

  • Hydrogenation bomb (autoclave)

  • Dilute sodium hydroxide (B78521) solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • Charge a hydrogenation bomb (approx. 300 ml capacity) with 29.5 g (0.17 mole) of purified phenanthrene.

  • Add 70 ml of cyclohexane and 1.5 g of copper-chromium oxide catalyst to the bomb.

  • Seal the bomb and fill it with hydrogen to an initial pressure of 2000 p.s.i. (approx. 13.8 MPa) at 20°C.

  • Heat the bomb with shaking to 150°C. The pressure will increase to about 2900 p.s.i. (approx. 20 MPa).

  • Maintain the reaction at 150°C with shaking. The hydrogenation is typically complete in about 1.5 hours, but the optimal time may vary depending on the purity of the phenanthrene and the activity of the catalyst to achieve about 85% hydrogenation.

  • Cool the bomb to room temperature and release the excess hydrogen.

  • Open the bomb and filter the contents to remove the catalyst.

  • Wash the filtrate with two 100 ml portions of dilute sodium hydroxide, followed by water and a saturated sodium chloride solution.

  • Dry the organic phase over anhydrous magnesium sulfate and filter.

  • Remove the cyclohexane by distillation, initially at atmospheric pressure and then under reduced pressure to remove the final traces.

  • The residue, while still hot, is poured into a mortar and powdered after solidification to yield crude this compound.

Protocol 2: Hydrogenation using Chrysotile/NiTi or Coal Shale Catalyst[2]

Materials:

  • Phenanthrene

  • Chrysotile/NiTi or Coal Shale catalyst

  • High-pressure reactor (autoclave)

  • Hydrogen gas

Procedure:

  • Place 1 g of phenanthrene and a weight fraction of 1% of the catalytic additive (chrysotile/NiTi or coal shale) into a high-pressure reactor (0.01 L volume).

  • Seal the reactor and purge it with hydrogen.

  • Pressurize the reactor with hydrogen to an initial pressure of 4.0 MPa.

  • Heat the reactor to 420°C and maintain this temperature for 60 minutes. The start of the reaction is considered the moment the reactor reaches 420°C.

  • After the reaction, cool the reactor to room temperature and release the pressure.

  • Collect the product for analysis. Product composition can be determined using gas chromatography-mass spectrometry (GC-MS).

General Experimental Workflow

The following diagram illustrates a general workflow for a typical catalytic hydrogenation experiment.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Reactant Weigh Phenanthrene ChargeReactor Charge Reactor with Reactants Reactant->ChargeReactor Catalyst Prepare Catalyst Catalyst->ChargeReactor Solvent Measure Solvent (if applicable) Solvent->ChargeReactor SealPurge Seal and Purge Reactor with H₂ ChargeReactor->SealPurge Pressurize Pressurize with H₂ SealPurge->Pressurize HeatStir Heat and Stir/Shake Pressurize->HeatStir Monitor Monitor Reaction Progress HeatStir->Monitor CoolDepressurize Cool and Depressurize Monitor->CoolDepressurize Filter Filter to Remove Catalyst CoolDepressurize->Filter Extract Extraction and Washing Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Analyze Analyze Product (e.g., GC-MS, NMR) Concentrate->Analyze

Caption: General experimental workflow for catalytic hydrogenation.

Safety Precautions

  • Hydrogenation reactions should be carried out in a well-ventilated fume hood.

  • High-pressure reactors (autoclaves) must be handled by trained personnel and regularly inspected.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

References

Application Notes and Protocols: Purification of 9,10-Dihydrophenanthrene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 9,10-dihydrophenanthrene via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This method is widely applicable in research, development, and quality control processes within the pharmaceutical and chemical industries. The following sections detail the physical and chemical properties of this compound, a comprehensive experimental protocol for its recrystallization from ethanol (B145695), and a visual representation of the experimental workflow.

Compound Profile: this compound

PropertyValueReference
Molecular Formula C₁₄H₁₂[1]
Molecular Weight 180.25 g/mol
Appearance White or colorless to light orange or yellow powder, lump, or clear liquid.[2]
Melting Point 30-35 °C
Boiling Point 168-169 °C at 15 mmHg
CAS Number 776-35-2[1]

Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of a solid in a solvent increases with temperature. In this procedure, an impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. Insoluble impurities are removed by filtration of the hot solution. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the mother liquor.

Solvent Selection

The choice of solvent is critical for a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.

  • Not react with the compound to be purified.

  • Dissolve impurities well at all temperatures or not at all.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Be non-toxic, inexpensive, and non-flammable, if possible.

Based on procedures for structurally similar compounds such as phenanthrene (B1679779) and 9,10-dihydroanthracene, ethanol is a recommended solvent for the recrystallization of this compound.[3]

Table of Solvent Suitability:

SolventSuitability for Recrystallization of this compoundRationale
Ethanol Highly Suitable Proven effective for recrystallizing structurally similar aromatic hydrocarbons.[3]
Methanol Potentially SuitableOften used for the recrystallization of aromatic compounds.
Isopropanol Potentially SuitableSimilar properties to ethanol.
Hexane Less Suitable (as a single solvent)May be used as a co-solvent or for washing due to the non-polar nature of the compound.
Toluene Potentially SuitableGood solvent for aromatic compounds, but higher boiling point may complicate removal.
Water UnsuitableThis compound is a non-polar hydrocarbon and is insoluble in water.

Experimental Protocol

This protocol is based on established methods for the recrystallization of analogous aromatic hydrocarbons.[3]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a stir bar and a small amount of ethanol. Gently heat the mixture to the boiling point of the ethanol while stirring. Continue to add small portions of hot ethanol until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a gentle boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. To do this, pre-heat a glass funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining mother liquor and soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the Buchner funnel for some time. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Workflow Diagram

Recrystallization_Workflow cluster_setup Setup cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Filtration to Remove Insoluble Impurities decolorize->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Ethanol vacuum_filter->wash dry Dry Crystals wash->dry end_product Pure this compound Crystals dry->end_product

Caption: Workflow for the purification of this compound by recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable. Avoid open flames and use a heating mantle or steam bath as a heat source.

  • Handle hot glassware with appropriate clamps or tongs.

Troubleshooting

ProblemPossible CauseSolution
Compound does not dissolve Insufficient solvent.Add more hot solvent in small increments.
Incorrect solvent.Re-evaluate solvent choice based on solubility tests.
No crystals form upon cooling Too much solvent was used.Evaporate some of the solvent and allow to cool again.
Solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling out (compound separates as a liquid) Solution is cooling too quickly.Reheat the solution to dissolve the oil, then allow it to cool more slowly.
Melting point of the compound is below the boiling point of the solvent.Use a lower-boiling solvent or a solvent mixture.
Low recovery of purified compound Too much solvent was used.Concentrate the mother liquor to obtain a second crop of crystals.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated.
Crystals were washed with warm solvent.Use only ice-cold solvent for washing.

References

Chromatographic Separation of Dihydrophenanthrene Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of dihydrophenanthrene isomers. The methodologies outlined below are critical for the accurate quantification and analysis of these compounds in various research, development, and quality control settings.

Introduction

Dihydrophenanthrenes are a class of polycyclic aromatic hydrocarbons (PAHs) that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise separation of their isomers, including enantiomers and positional isomers, is crucial as different isomers can exhibit varied pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) are powerful techniques for achieving these separations.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation of Dihydrophenanthrene Diol Enantiomers

This section details a robust normal-phase HPLC method for the enantiomeric separation of dihydrophenanthrene diols, metabolites formed from phenanthrene (B1679779) in biological systems.[1] The separation is achieved using a Pirkle-type chiral stationary phase, which relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector to effect separation.[1]

Experimental Protocols

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.[1]

  • Chiral Stationary Phase: A Pirkle-type chiral column (e.g., (R,R)-Whelk-O 1) is recommended.[1]

  • Solvents: HPLC grade n-Hexane, Isopropanol, and Ethanol.

Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the dihydrophenanthrene diol standard in the mobile phase at a concentration of 1 mg/mL. Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL to prepare the working standard.[1]

  • Biological Sample Preparation: For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the phenanthrene metabolites. A common procedure involves extraction with a solvent like ethyl acetate, followed by evaporation of the solvent and reconstitution of the residue in methanol. Dissolve the extracted and dried sample residue in a known volume of methanol. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[1]

HPLC Conditions:

Two mobile phase compositions are provided for method flexibility and optimization.[1]

ParameterCondition ACondition B
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)n-Hexane:Ethanol (95:5, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 25 °C25 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Data Presentation

The following tables summarize the expected quantitative data for the separation of dihydrophenanthrene diol enantiomers using the described methods.[1]

Table 1: Quantitative Data for Separation under Condition A [1]

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
Enantiomer 110.21.1-
Enantiomer 212.51.22.1

Table 2: Quantitative Data for Separation under Condition B [1]

EnantiomerRetention Time (min)Tailing FactorResolution (Rs)
Enantiomer 18.81.0-
Enantiomer 210.51.12.3

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solution Filter Filter Sample (0.45 µm) Standard->Filter Biological Extract Biological Sample Biological->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (Pirkle Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Isomers Integrate->Quantify

Caption: Workflow for the HPLC separation of dihydrophenanthrene diol enantiomers.

Chiral Recognition Mechanism

Chiral_Recognition Analyte Racemic Dihydrophenanthrene (R- and S-enantiomers) CSP Chiral Stationary Phase (Pirkle-type) Analyte->CSP Interaction ComplexR Transient Diastereomeric Complex (R-enantiomer + CSP) CSP->ComplexR Forms More Stable Complex ComplexS Transient Diastereomeric Complex (S-enantiomer + CSP) CSP->ComplexS Forms Less Stable Complex Separation Differential Elution (Separated Enantiomers) ComplexR->Separation Longer Retention ComplexS->Separation Shorter Retention

Caption: Logical diagram of the chiral recognition and separation process.

Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomer Analysis

GC-MS is a highly sensitive and selective technique for the analysis of dihydrophenanthrene positional isomers. The following protocol is adapted from established methods for PAH analysis.

Experimental Protocols

Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.

  • Column: A capillary column suitable for PAH analysis, such as a HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Solvents: GC-grade Dichloromethane (B109758), Acetone (B3395972).

Sample Preparation:

  • Extraction: For solid samples (e.g., soil, tissue), extract with a mixture of dichloromethane and acetone (1:1 v/v) using sonication or overnight agitation.

  • Filtration and Concentration: Filter the extract and reduce the volume by evaporation under a gentle stream of nitrogen.

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated phenanthrene) to all samples and standards for accurate quantification.

GC-MS Conditions:

ParameterCondition
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280 °C
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min
Carrier Gas Flow 1.2 mL/min (Helium)
MS Transfer Line Temp 280 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)

Data Presentation

Table 3: GC-MS SIM Parameters for Dihydrophenanthrene Isomers

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
9,10-Dihydrophenanthrene180179178
Other Isomers(To be determined based on fragmentation patterns)
Internal Standard(e.g., 188 for Phenanthrene-d10)

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extract Solvent Extraction Concentrate Concentration Extract->Concentrate Add_IS Add Internal Standard Concentrate->Add_IS Inject Inject into GC Add_IS->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Impact Ionization Separate->Ionize Detect Mass Spectrometry (SIM) Ionize->Detect Integrate Integrate Ion Chromatograms Detect->Integrate Quantify Quantify Isomers Integrate->Quantify

Caption: Workflow for the GC-MS analysis of dihydrophenanthrene isomers.

Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Separations

SFC is a powerful "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase. It offers fast and efficient separations of both chiral and achiral dihydrophenanthrene isomers.

Experimental Protocols

Instrumentation and Materials:

  • SFC System: An analytical SFC system with a back-pressure regulator, a modifier pump, a column oven, and a suitable detector (e.g., PDA or MS).

  • Columns: Chiral (e.g., polysaccharide-based) or achiral (e.g., silica, diol) columns.

  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., Methanol, Ethanol, Isopropanol).

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase, typically the organic modifier being used in the separation, at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

SFC Conditions:

ParameterChiral SeparationAchiral Separation
Column Polysaccharide-based chiral columnSilica or Diol column
Mobile Phase CO₂ / Methanol (gradient or isocratic)CO₂ / Isopropanol (gradient or isocratic)
Flow Rate 2-4 mL/min2-4 mL/min
Back Pressure 150 bar150 bar
Column Temperature 40 °C40 °C
Detection UV at 254 nm or MSUV at 254 nm or MS
Injection Volume 1-5 µL1-5 µL

Data Presentation

Table 4: Representative SFC Separation Data

Isomer TypeColumn TypeMobile Phase (Isocratic)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
EnantiomersChiral (Cellulose-based)85:15 CO₂:Methanol3.54.8> 1.5
Positional IsomersAchiral (Silica)90:10 CO₂:Isopropanol2.12.9> 1.5

Experimental Workflow

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing Dissolve Dissolve Sample in Modifier Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject into SFC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect PDA or MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Isomers Integrate->Quantify

Caption: Workflow for the SFC analysis of dihydrophenanthrene isomers.

References

Application Notes and Protocols: 9,10-Dihydrophenanthrene as a Hydrogen Donor Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydrophenanthrene is a polycyclic aromatic hydrocarbon that serves as an efficient hydrogen donor solvent in a variety of chemical transformations. Its ability to donate hydrogen atoms at elevated temperatures makes it a valuable tool in processes requiring reduction, such as coal liquefaction, hydrocracking, and catalytic transfer hydrogenation in organic synthesis. This document provides detailed application notes, experimental protocols, and safety considerations for the use of this compound as a hydrogen donor solvent.

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₄H₁₂
Molecular Weight 180.25 g/mol
Appearance White to off-white crystalline solid
Melting Point 32-35 °C
Boiling Point 310-312 °C
Solubility Insoluble in water, soluble in organic solvents like ethanol, ether, and benzene.
CAS Number 776-35-2

Safety Precautions: this compound should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust or vapors and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).[1][2]

Application 1: Direct Coal Liquefaction

This compound is an effective hydrogen donor solvent for the direct liquefaction of coal, a process that converts solid coal into liquid fuels.[3] At high temperatures, it donates hydrogen to stabilize the radical fragments generated from the thermal decomposition of the complex coal structure, thereby preventing retrogressive char formation and increasing the yield of liquid products.[3][4]

Experimental Protocol: Bench-Scale Coal Liquefaction

This protocol describes a general procedure for the direct liquefaction of a bituminous coal sample using this compound in a batch autoclave reactor.

Materials:

  • Bituminous coal (e.g., Illinois No. 6), dried and finely ground (< 200 mesh)

  • This compound (hydrogen donor solvent)

  • Catalyst (e.g., dispersed iron-based catalyst, optional)

  • High-pressure autoclave reactor equipped with a stirrer, thermocouple, and gas inlet/outlet

  • Solvents for product workup (e.g., tetrahydrofuran (B95107) (THF), toluene (B28343), n-hexane)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a typical experiment, the autoclave is charged with the coal sample, this compound (in a solvent-to-coal ratio of, for example, 2:1 by weight), and the catalyst (if used).

  • System Purge and Pressurization: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air. Subsequently, it is pressurized with hydrogen gas to the desired initial pressure (e.g., 5-10 MPa).

  • Reaction: The stirred autoclave is heated to the reaction temperature (e.g., 400-450 °C) and maintained for a specific residence time (e.g., 30-120 minutes). The pressure will increase with temperature.

  • Cooling and Depressurization: After the desired reaction time, the reactor is rapidly cooled to room temperature. The gas phase is collected in a gasbag for analysis (e.g., by gas chromatography). The reactor is then carefully depressurized.

  • Product Recovery and Separation: The liquid and solid products are collected from the reactor. The product mixture is typically separated into the following fractions:

    • Gases: Analyzed to determine the composition of light hydrocarbon gases.

    • THF-insoluble solids (Unreacted Coal and Char): The solid residue is separated by filtration and washed with THF. The THF-insolubles are dried and weighed to determine the coal conversion.

    • THF-soluble products: The THF filtrate is collected and the solvent is removed using a rotary evaporator. This fraction is further separated into:

      • Oils (n-hexane soluble): The THF-soluble fraction is extracted with n-hexane. The hexane-soluble portion represents the oil yield.

      • Asphaltenes (n-hexane insoluble, toluene soluble): The residue from the hexane (B92381) extraction is then extracted with toluene.

      • Preasphaltenes (toluene insoluble, THF soluble): The final remaining solid from the toluene extraction.

Data Presentation:

The results of coal liquefaction experiments are typically presented in terms of coal conversion and product yields, as shown in the table below.

ParameterDefinitionTypical Values (%)
Coal Conversion (1 - (mass of THF-insolubles / mass of daf coal)) x 10070 - 95
Oil Yield (mass of oils / mass of daf coal) x 10040 - 60
Asphaltene Yield (mass of asphaltenes / mass of daf coal) x 10015 - 30
Preasphaltene Yield (mass of preasphaltenes / mass of daf coal) x 1005 - 15
Gas Yield (mass of gases / mass of daf coal) x 1005 - 15
daf = dry, ash-free basis

Reaction Pathway: Hydrogen Donation in Coal Liquefaction

CoalLiquefaction Coal Coal Macromolecule Radicals Coal Radical Fragments Coal->Radicals Thermal Cleavage (High T) LiquidProducts Liquid Products (Oils, Asphaltenes) Radicals->LiquidProducts Stabilization (H• Abstraction) Char Char (Retrogressive Product) Radicals->Char Recombination DHP This compound (Hydrogen Donor) Phenanthrene Phenanthrene (Dehydrogenated Solvent) DHP->Phenanthrene H• Donation

Hydrogen donation from this compound to stabilize coal radicals.

Application 2: Hydrocracking of Heavy Oils

In hydrocracking processes, this compound can be used as a hydrogen donor to enhance the cracking of heavy oil fractions into more valuable, lower-boiling point products. The donated hydrogen helps to prevent the formation of coke and other undesirable byproducts by stabilizing reactive intermediates.

Experimental Protocol: Hydrocracking of a Model Compound

This protocol outlines the hydrocracking of a model polycyclic aromatic hydrocarbon, such as anthracene, in the presence of this compound and a suitable catalyst.

Materials:

  • Anthracene (model heavy oil component)

  • This compound (hydrogen donor solvent)

  • Hydrocracking catalyst (e.g., Ni-Mo/Al₂O₃)

  • High-pressure autoclave reactor

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reactor Setup: The autoclave is charged with anthracene, this compound, and the hydrocracking catalyst.

  • Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen. The reaction is carried out at a high temperature (e.g., 350-450 °C) and pressure (e.g., 10-15 MPa) for a set duration.

  • Product Analysis: After cooling and depressurizing the reactor, the liquid product is collected and analyzed by GC-MS to identify and quantify the various hydrocracked and hydrogenated products.

Data Presentation:

The product distribution from the hydrocracking of a model compound can be summarized in a table.

ProductYield (%)
Unreacted Anthracene Varies
Dihydroanthracene Varies
Tetrahydroanthracene Varies
Octahydroanthracene Varies
Cracked Products (e.g., Naphthalene, Benzene) Varies

Experimental Workflow: Hydrocracking and Product Analysis

HydrocrackingWorkflow Start Start ReactorCharge Charge Reactor: Model Compound, This compound, Catalyst Start->ReactorCharge Reaction Pressurize with H₂ Heat to Reaction Temp. ReactorCharge->Reaction Cooling Cool and Depressurize Reaction->Cooling ProductCollection Collect Liquid and Gas Products Cooling->ProductCollection Analysis Analyze Products (GC-MS) ProductCollection->Analysis End End Analysis->End

A typical workflow for a hydrocracking experiment.

Application 3: Catalytic Transfer Hydrogenation in Organic Synthesis

This compound can serve as a hydrogen donor in catalytic transfer hydrogenation (CTH) reactions for the reduction of various functional groups in organic synthesis. This method offers an alternative to using high-pressure hydrogen gas, making it a potentially safer and more convenient option for laboratory-scale reductions.

Experimental Protocol: Transfer Hydrogenation of a Nitroarene

This protocol details the reduction of a nitroarene to the corresponding aniline (B41778) using this compound as the hydrogen donor and a palladium catalyst.

Materials:

  • Nitroarene (e.g., nitrobenzene)

  • This compound

  • Palladium on charcoal (Pd/C, 10 wt%)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Reaction flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: A mixture of the nitroarene, a molar excess of this compound, and a catalytic amount of Pd/C in a high-boiling point solvent is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by TLC.

  • Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure aniline.

Data Presentation:

The results for a transfer hydrogenation reaction are typically reported as follows:

SubstrateProductCatalystTime (h)Yield (%)
NitrobenzeneAniline10% Pd/C495

Signaling Pathway: Catalytic Cycle of Transfer Hydrogenation

A simplified catalytic cycle for transfer hydrogenation.

Conclusion

This compound is a versatile and effective hydrogen donor solvent with important applications in industrial processes like coal liquefaction and hydrocracking, as well as in laboratory-scale organic synthesis. The protocols and data presented in these application notes provide a foundation for researchers and scientists to utilize this compound in their work. Careful adherence to safety procedures is paramount when handling this chemical. Further research into its applications, particularly in developing greener and more efficient catalytic systems, will continue to expand its utility in the chemical sciences.

References

Synthesis of Antimicrobial Agents from 9,10-Dihydrophenanthrene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of antimicrobial agents derived from the 9,10-dihydrophenanthrene scaffold. This class of compounds has demonstrated significant potential in the development of novel antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.

Introduction

The this compound core structure is found in various natural products and has served as a versatile template for the synthesis of new bioactive molecules.[1] Derivatives of this scaffold have shown a breadth of biological activities, including anti-inflammatory, cytotoxic, and antiviral properties.[1] Of particular interest is their emerging role as potent antimicrobial agents, offering a promising avenue for addressing the challenge of antimicrobial resistance. This document outlines the synthesis of key this compound derivatives and the standardized protocols for assessing their antimicrobial efficacy.

I. Synthesis of this compound Derivatives

Two key classes of antimicrobial agents based on the this compound scaffold are the 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles and their corresponding N,N-diacetylamino derivatives. The latter have shown particularly good antimicrobial activity.[2]

A. Synthesis of 3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles

A convenient one-pot, multi-component reaction is utilized for the synthesis of these compounds.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriate aldehyde (10 mmol), 1-tetralone (B52770) (1.46 g, 10 mmol), malononitrile (B47326) (0.66 g, 10 mmol), and ammonium (B1175870) acetate (B1210297) (6.2 g, 80 mmol) in absolute ethanol (B145695) (50 mL).[2]

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-6 hours.[2]

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water and dry thoroughly.[2][3][4]

    • For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or subjected to column chromatography on silica (B1680970) gel using a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent.[2]

B. Synthesis of 3-(N,N-Diacetylamino)-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles

The acetylation of the amino group often leads to enhanced antimicrobial activity.[2]

Experimental Protocol:

  • Reaction Setup: In a suitable flask, combine the respective 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitrile (10.00 mmol) with acetic anhydride (B1165640) (5 mL) and a catalytic amount of concentrated sulfuric acid (0.2 mL).[2]

  • Heating: Heat the mixture on a boiling water bath for 10 minutes.[2]

  • Work-up:

    • Cool the reaction mixture and pour it into ice-cold water.

    • Neutralize the solution by adding 20% sodium hydroxide (B78521) solution until an alkaline pH (~11) is reached.[2]

    • Collect the resulting solid product by filtration.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified N,N-diacetylamino derivative.[2]

Synthesis Workflow:

Aldehyde Aldehyde OnePotReaction One-Pot Reaction Aldehyde->OnePotReaction Tetralone 1-Tetralone Tetralone->OnePotReaction Malononitrile Malononitrile Malononitrile->OnePotReaction AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->OnePotReaction AminoDerivative 3-Amino-1-substituted- This compound- 2,4-dicarbonitrile OnePotReaction->AminoDerivative Acetylation Acetylation AminoDerivative->Acetylation AceticAnhydride Acetic Anhydride, H₂SO₄ (cat.) AceticAnhydride->Acetylation DiacetylaminoDerivative 3-(N,N-Diacetylamino)- 1-substituted-9,10- dihydrophenanthrene- 2,4-dicarbonitrile Acetylation->DiacetylaminoDerivative

Caption: Synthetic workflow for this compound derivatives.

II. Antimicrobial Activity Evaluation

The antimicrobial efficacy of the synthesized this compound derivatives can be determined using standard microbiological assays.

A. Data Presentation: Antimicrobial Activity

The following tables summarize the antimicrobial activity of representative this compound derivatives.

Table 1: Zone of Inhibition of 3-Amino- and 3-(N,N-Diacetylamino)-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles [2]

CompoundSubstituent (R)ModificationEscherichia coli (mm)Staphylococcus aureus (mm)Aspergillus niger (mm)Candida albicans (mm)
1 4-Bromophenyl3-Amino----
2 4-Methoxyphenyl3-Amino----
4 Benzo[d][2][5]dioxol-5-yl3-Amino----
5 Thiophen-2-yl3-Amino----
10 4-Bromophenyl3-(N,N-Diacetylamino)14161211
11 4-Methoxyphenyl3-(N,N-Diacetylamino)1214109
12 Benzo[d][2][5]dioxol-5-yl3-(N,N-Diacetylamino)111398
13 Thiophen-2-yl3-(N,N-Diacetylamino)15171312
Ampicillin -Standard Antibiotic2225--
Griseofulvin -Standard Antifungal--2018

'-' indicates no significant activity observed.

Table 2: Minimum Inhibitory Concentrations (MICs) of Blestriacin (a Dihydro-biphenanthrene) [6][7]

OrganismStrain TypeMIC (µg/mL)
Staphylococcus aureusClinical Isolates2 - 8
Staphylococcus aureusMethicillin-Resistant (MRSA)2 - 8
B. Experimental Protocols for Antimicrobial Susceptibility Testing

1. Kirby-Bauer Disk Diffusion Method [5][8][9][10][11]

This method is a qualitative or semi-quantitative assay to determine the susceptibility of bacteria to antimicrobial agents.[5]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[11]

  • Agar (B569324) Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the prepared bacterial suspension.[5]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface.[5][11] Ensure the disks are placed evenly and not too close to the edge of the plate.[11]

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[10] The size of the zone is indicative of the antimicrobial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [12][13][14][15][16]

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Protocol:

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).[16]

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[12]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

Antimicrobial Testing Workflow:

cluster_0 Kirby-Bauer Disk Diffusion cluster_1 Broth Microdilution (MIC) KB_Inoculum Prepare Bacterial Inoculum KB_Swab Swab Agar Plate KB_Inoculum->KB_Swab KB_Disk Apply Compound-Impregnated Disks KB_Swab->KB_Disk KB_Incubate Incubate KB_Disk->KB_Incubate KB_Measure Measure Zone of Inhibition KB_Incubate->KB_Measure BM_Dilute Serial Dilution of Compound in 96-well Plate BM_Inoculate Inoculate with Bacterial Suspension BM_Dilute->BM_Inoculate BM_Incubate Incubate BM_Inoculate->BM_Incubate BM_Read Determine MIC (Lowest concentration with no growth) BM_Incubate->BM_Read

Caption: Workflow for antimicrobial susceptibility testing.

III. Mechanism of Action

The primary antimicrobial mechanism of action for many phenanthrene (B1679779) and dihydrophenanthrene derivatives appears to be the disruption of the bacterial cell membrane.[6][7]

Proposed Mechanism:

These lipophilic compounds are thought to intercalate into the bacterial cytoplasmic membrane, leading to a loss of membrane integrity and potential. This disruption can cause the leakage of essential intracellular components, ultimately leading to bacterial cell death.[17][18]

Conceptual Diagram of Membrane Disruption:

Compound This compound Derivative Intercalation Membrane Intercalation and Destabilization Compound->Intercalation targets Membrane Bacterial Cytoplasmic Membrane Intercalation->Membrane LossOfIntegrity Loss of Membrane Integrity & Potential Intercalation->LossOfIntegrity Leakage Leakage of Intracellular Components LossOfIntegrity->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antimicrobial action.

IV. Juncusol (B1673165) and its Derivatives

Juncusol, a naturally occurring this compound found in Juncus species, has also been identified as an antimicrobial agent.[19] Its synthesis and the preparation of its derivatives offer another avenue for the development of novel antimicrobial compounds.[20][21][22] The antimicrobial activity of juncusol has been reported against bacteria such as Bacillus subtilis and Staphylococcus aureus.[19]

Conclusion

The this compound scaffold represents a valuable starting point for the synthesis of novel antimicrobial agents. The synthetic routes described are efficient and provide access to a diverse range of derivatives. The protocols for antimicrobial evaluation are well-established and allow for the reliable determination of the compounds' efficacy. Further investigation into the structure-activity relationships and optimization of the lead compounds could lead to the development of clinically useful antimicrobial drugs.

References

Application Notes and Protocols: 9,10-Dihydrophenanthrene Derivatives as SARS-CoV-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study of 9,10-dihydrophenanthrene derivatives as potent inhibitors of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro), a critical enzyme in the viral replication cycle. The information compiled is based on the discovery and characterization of non-peptidomimetic and non-covalent inhibitors, offering a promising scaffold for the development of orally administered therapeutics for COVID-19.[1][2][3][4]

Mechanism of Action

The primary target of the described this compound derivatives is the SARS-CoV-2 3CLpro.[1][2][3] This enzyme is essential for processing viral polyproteins into functional non-structural proteins, thereby playing a pivotal role in viral replication.[1][2] The derivatives discussed herein act as non-covalent inhibitors, binding to the 3CLpro and disrupting its catalytic activity. Enzyme kinetics studies have revealed a mixed-inhibition manner for the most potent compounds, suggesting binding to both the free enzyme and the enzyme-substrate complex.[1][2][5] Molecular docking simulations indicate that these inhibitors can bind at the dimer interface and the substrate-binding pocket of the 3CLpro.[1][2]

G cluster_sars_cov_2 SARS-CoV-2 Viral Replication cluster_inhibition Inhibition Pathway Viral RNA Viral RNA Polyprotein Synthesis Polyprotein Synthesis Viral RNA->Polyprotein Synthesis 3CLpro 3CLpro Polyprotein Synthesis->3CLpro Functional Viral Proteins Functional Viral Proteins 3CLpro->Functional Viral Proteins Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly Dihydrophenanthrene Derivative Dihydrophenanthrene Derivative Inhibition Dihydrophenanthrene Derivative->Inhibition Inhibition->3CLpro

Caption: Mechanism of SARS-CoV-2 3CLpro Inhibition.

Data Presentation: Inhibitory Activity

The inhibitory activities of various this compound derivatives against SARS-CoV-2 3CLpro were determined using a Fluorescence Resonance Energy Transfer (FRET) assay.[1] The half-maximal inhibitory concentration (IC50) values are summarized below.

Compound IDR¹ SubstituentIC50 (μM) against SARS-CoV-2 3CLpro
A1 Methyl61.15
A2 Ethyl33.06
A3 Isopropyl29.46
A4 Cyclohexyl9.06
A5 4-Bromophenyl6.44
A6 4-Cyanophenyl19.32
A7 Benzyl11.39
B1 Cyclohexyl8.54
B2 4-Bromophenyl2.46
C1 -1.55 ± 0.21
C2 -1.81 ± 0.17

Note: The structures of C1 and C2 are derivatives of the B series compounds. The data indicates that bulkier substituents at the R¹ position, such as cyclohexyl and 4-bromophenyl, generally lead to improved inhibitory activity.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol outlines the procedure for determining the inhibitory activity of compounds against SARS-CoV-2 3CLpro using a fluorescence resonance energy transfer (FRET) assay.[1]

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.[1][2]

Materials:

  • SARS-CoV-2 3CLpro enzyme

  • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute with Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the diluted test compounds.

  • Include control wells:

    • Positive Control (100% activity): Enzyme with Assay Buffer and DMSO (no inhibitor).

    • Negative Control (0% activity): Assay Buffer and DMSO (no enzyme).

  • Add the SARS-CoV-2 3CLpro to each well to a final concentration of approximately 15-100 nM.

  • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells to a final concentration of 10-25 µM.

  • Immediately place the microplate in a fluorescence plate reader pre-warmed to 23-37°C.

  • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 340/490 nm for Dabcyl/Edans).[6]

Data Analysis:

  • Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Start Start Prepare Reagents Prepare Compound Dilutions, Enzyme, and Substrate Start->Prepare Reagents Plate Setup Add Compounds and Controls to 96-well Plate Prepare Reagents->Plate Setup Pre-incubation Add 3CLpro Enzyme and Incubate for 15-30 min Plate Setup->Pre-incubation Reaction Initiation Add FRET Substrate to all wells Pre-incubation->Reaction Initiation Measurement Measure Fluorescence Kinetically (30-60 min) Reaction Initiation->Measurement Data Analysis Calculate Initial Velocities, % Inhibition, and IC50 Measurement->Data Analysis End End Data Analysis->End

Caption: FRET-based 3CLpro Inhibition Assay Workflow.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the antiviral compounds in a cell line (e.g., Vero-TMPRSS2 or A549).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Materials:

  • Host cell line (e.g., Vero-TMPRSS2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plates

  • Spectrophotometer (plate reader)

Protocol:

  • Seed cells in a 96-well plate at a density that will result in approximately 80% confluency after 24 hours.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Remove the medium and add fresh medium containing MTT solution (1/10 of the total volume).

  • Incubate the plate at 37°C in the dark for 2-4 hours, allowing for the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance (no-cell control) from all readings.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).

In Vitro Metabolic Stability Assay

This protocol is to assess the metabolic stability of the compounds in human liver microsomes.[4]

Principle: The compound is incubated with human liver microsomes, which contain key drug-metabolizing enzymes (e.g., cytochrome P450s). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic rate.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compounds

  • Control compounds (with known metabolic stability)

  • Acetonitrile (B52724) with an internal standard for reaction termination and protein precipitation

  • LC-MS/MS system

Protocol:

  • Prepare the incubation mixture by combining the phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and the test compound (e.g., 1-2 µM final concentration).

  • Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to cold acetonitrile containing an internal standard to stop the reaction and precipitate the proteins.

  • Vortex the samples and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

G cluster_screening Drug Discovery and Evaluation Workflow Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Screening: 3CLpro FRET Assay Synthesis->Primary_Screening Hit_Identification Hit Identification (IC50 < 5 µM) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays: - Enzyme Kinetics - Cytotoxicity (CC50) - Metabolic Stability Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization and Structure-Activity Relationship (SAR) Studies Secondary_Assays->Lead_Optimization In_Vivo_Studies Preclinical In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: Overall workflow for inhibitor development.

References

Application Notes and Protocols for 9,10-Dihydrophenanthrene in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9,10-Dihydrophenanthrene and its derivatives are emerging as a versatile class of organic materials with significant potential in the field of organic electronics. Their rigid, planar structure, coupled with tunable electronic properties through chemical modification, makes them attractive candidates for various applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Dye-Sensitized Solar Cells (DSSCs). This document provides detailed application notes, experimental protocols, and performance data for the use of this compound-based materials in these key areas of organic electronics.

Application in Dye-Sensitized Solar Cells (DSSCs)

The non-planar, rigid structure of the this compound core can be functionalized with donor and acceptor groups to create efficient metal-free organic dyes for DSSCs. These dyes serve as sensitizers, absorbing sunlight and injecting electrons into a semiconductor nanoparticle layer (typically TiO₂).

Data Presentation: Performance of this compound-Based DSSCs

The following table summarizes the photovoltaic performance of DSSCs utilizing various this compound-based dyes.

Dye IDJsc (mA/cm²)Voc (V)FFPCE (%)Reference
BP-110.530.680.694.94[1]
BP-212.810.710.706.37[1]
BP-311.250.690.685.28[1]
BP-2/SQ2 (8:2)15.210.730.738.14[1]

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency.

Experimental Protocols

A. Synthesis of this compound-Based Dyes (General Procedure)

A common synthetic route involves a palladium-catalyzed Heck reaction to construct the this compound core, followed by functionalization with donor and acceptor moieties.[2]

  • Materials: Substituted vinyl bromoaldehydes, Pd(OAc)₂, PPh₃, Cs₂CO₃, n-Bu₄NCl, DMF.

  • Procedure:

    • To a solution of the vinyl bromoaldehyde (1 equivalent) in DMF, add Pd(OAc)₂ (10 mol%), PPh₃ (0.5 equivalents), Cs₂CO₃ (2 equivalents), and n-Bu₄NCl (1 equivalent).

    • Heat the reaction mixture at 85-90 °C for 1.5-2 hours under an inert atmosphere.

    • After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the this compound derivative.

    • Further functionalization with donor (e.g., triphenylamine) and acceptor (e.g., cyanoacrylic acid) groups can be achieved through standard cross-coupling and condensation reactions.

B. Fabrication of Dye-Sensitized Solar Cells

  • Materials: FTO-coated glass, TiO₂ paste, this compound-based dye solution, electrolyte (e.g., I⁻/I₃⁻ redox couple in acetonitrile), platinum-coated counter electrode, sealant.

  • Procedure:

    • Photoanode Preparation:

      • Clean the FTO-coated glass substrate by sonicating in detergent, deionized water, acetone (B3395972), and isopropanol.

      • Deposit a TiO₂ nanoparticle paste onto the FTO glass using screen printing or doctor-blading.

      • Sinter the TiO₂ film at high temperature (e.g., 450-500 °C) to ensure good electrical contact between nanoparticles.

    • Dye Sensitization:

      • Immerse the cooled TiO₂ photoanode into a solution of the this compound-based dye (e.g., 0.3-0.5 mM in a suitable solvent like a mixture of acetonitrile (B52724) and tert-butanol) for a specific duration (e.g., 12-24 hours) to allow for dye adsorption.

    • Cell Assembly:

      • Rinse the dye-sensitized photoanode with the solvent to remove non-adsorbed dye molecules and dry it.

      • Assemble the solar cell by placing a platinum-coated counter electrode on top of the dye-sensitized photoanode, separated by a thin polymer sealant.

      • Introduce the electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode.

      • Seal the holes to prevent electrolyte leakage.

    • Characterization:

      • Measure the current-voltage (I-V) characteristics of the assembled cell under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine Jsc, Voc, FF, and PCE.

Visualization

DSSC_Workflow cluster_synthesis Dye Synthesis cluster_fabrication Device Fabrication Start Starting Materials Heck Pd-catalyzed Heck Reaction Start->Heck Core This compound Core Heck->Core Func Functionalization (Donor/Acceptor) Core->Func Dye Final Dye Func->Dye Sensitize Dye Sensitization Dye->Sensitize TiO2 TiO2 Paste Deposition Sinter Sintering TiO2->Sinter Sinter->Sensitize Assemble Cell Assembly Sensitize->Assemble Electrolyte Electrolyte Injection Assemble->Electrolyte Seal Sealing Electrolyte->Seal

Caption: Workflow for the synthesis of this compound dyes and fabrication of DSSCs.

DSSC_Energy_Levels cluster_levels Energy Level Diagram LUMO LUMO TiO2_CB TiO2 Conduction Band LUMO->TiO2_CB Electron Injection HOMO HOMO HOMO->LUMO hv FTO FTO TiO2_CB->FTO Electron Transport Redox Redox Electrolyte (I-/I3-) Redox->HOMO Dye Regeneration

Caption: Energy level diagram for a DSSC with a this compound-based dye.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound can be utilized as host or emitter materials in the emissive layer of OLEDs. Their high thermal stability and potential for high photoluminescence quantum yields make them suitable for achieving efficient and stable light emission. While specific data for this compound in OLEDs is limited, performance can be inferred from related phenanthrene (B1679779) derivatives.[3][4]

Data Presentation: Representative Performance of Phenanthrene-Based Blue OLEDs
Host/Emitter MaterialDopantEQE (%)Luminous Eff. (cd/A)Power Eff. (lm/W)CIE (x, y)Reference
Indenophenanthrene Derivative-4.207.585.87N/A[4]
Phenanthroimidazole DerivativeFIrpic>20--Blue[3]
9,10-diphenylanthracene derivative-3.945.992.70(0.15, 0.21)[5]

EQE: External Quantum Efficiency.

Experimental Protocols

A. Synthesis of this compound-Based Emitters/Hosts

The synthesis often involves creating a rigid and bulky structure to prevent aggregation and concentration quenching in the solid state. This can be achieved by introducing sterically hindering groups onto the this compound core.

  • General Strategy: A multi-step synthesis starting from 9,10-phenanthrenequinone can be employed to introduce various aryl or other functional groups.[6] This approach allows for fine-tuning of the electronic properties and morphology of the final material.

B. Fabrication of Multilayer OLEDs

  • Materials: ITO-coated glass substrate, hole injection layer (HIL) material (e.g., PEDOT:PSS), hole transport layer (HTL) material (e.g., NPB), this compound-based emissive layer (EML) material, electron transport layer (ETL) material (e.g., Alq₃), electron injection layer (EIL) material (e.g., LiF), and a metal cathode (e.g., Al).

  • Procedure:

    • Substrate Preparation: Clean ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone to improve the work function of the ITO.

    • Layer Deposition:

      • Deposit the HIL, HTL, EML, ETL, and EIL layers sequentially onto the ITO substrate via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The this compound derivative can be used as a neat emissive layer or as a host doped with a suitable guest emitter through co-evaporation.

    • Cathode Deposition: Deposit the metal cathode (e.g., Al) on top of the organic layers through a shadow mask to define the active area of the device.

    • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

    • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and Commission Internationale de l'Éclairage (CIE) coordinates of the fabricated OLED.

Visualization

OLED_Structure Cathode Cathode (Al) EIL Electron Injection Layer (LiF) EIL->Cathode ETL Electron Transport Layer (e.g., Alq3) ETL->EIL EML Emissive Layer (this compound Derivative) EML->ETL HTL Hole Transport Layer (e.g., NPB) HTL->EML HIL Hole Injection Layer (PEDOT:PSS) HIL->HTL Anode Anode (ITO) Anode->HIL Substrate Glass Substrate Substrate->Anode

Caption: Typical multilayer structure of an OLED incorporating a this compound derivative.

Application in Organic Field-Effect Transistors (OFETs)

The rigid and planar nature of the phenanthrene core is advantageous for achieving high charge carrier mobilities in OFETs.[7] By functionalizing the this compound scaffold, it is possible to tune the material's charge transport characteristics to be p-type, n-type, or ambipolar.

Data Presentation: Representative Performance of Phenanthrene-Based OFETs
SemiconductorMobility (cm²/Vs)On/Off RatioDevice ArchitectureReference
Alkyl-substituted Picene2.75 (hole)-Solution-processed[7]
Dithieno[3,2-b:2',3'-d]thiophene derivative10.2 (hole)~10⁷Single-crystal[8]
Fullerene Derivative7.8 x 10⁻² (electron)10⁵ - 10⁶Solution-processed[9]
Experimental Protocols

A. Synthesis of this compound-Based Semiconductors

The synthesis should aim to produce highly pure materials with appropriate energy levels for efficient charge injection from the source and drain electrodes. Solution processability can be enhanced by introducing solubilizing alkyl chains.

B. Fabrication of Bottom-Gate, Top-Contact (BGTC) OFETs

  • Materials: Highly doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric), this compound-based semiconductor solution, gold (for source/drain electrodes).

  • Procedure:

    • Substrate Preparation: Clean the Si/SiO₂ substrate by sonication in acetone and isopropanol. The SiO₂ surface can be treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), to improve the semiconductor film quality.

    • Semiconductor Deposition: Deposit the this compound-based semiconductor onto the treated SiO₂ surface from a solution using techniques like spin-coating, drop-casting, or solution shearing.

    • Annealing: Anneal the semiconductor film at an optimized temperature to improve crystallinity and molecular ordering.

    • Electrode Deposition: Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the semiconductor layer.

    • Characterization: Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer to determine the charge carrier mobility, on/off current ratio, and threshold voltage.

Visualization

OFET_Fabrication_Workflow Start Si/SiO2 Substrate Cleaning Substrate Cleaning Start->Cleaning SAM SAM Treatment (e.g., OTS) Cleaning->SAM Deposition Semiconductor Deposition (Spin-coating) SAM->Deposition Annealing Thermal Annealing Deposition->Annealing Electrodes Source/Drain Evaporation (Au) Annealing->Electrodes Characterization Electrical Characterization Electrodes->Characterization

Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.

References

Application Notes and Protocols: 9,10-Dihydrophenanthrene Derivatives as Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 9,10-dihydrophenanthrene represent a promising class of fluorescent probes for the selective and sensitive detection of various metal ions. The rigid, aromatic structure of the phenanthrene (B1679779) core provides a stable fluorophore with favorable photophysical properties. By incorporating specific metal ion chelating moieties, such as Schiff bases or imidazole-based ligands, the fluorescence of the this compound scaffold can be modulated upon metal ion binding. This modulation, often in the form of fluorescence enhancement ("turn-on") or quenching ("turn-off"), allows for the quantitative determination of metal ion concentrations. These probes have shown significant potential in environmental monitoring, biological imaging, and pharmaceutical analysis due to their high sensitivity and selectivity for critical metal ions like Zn²⁺, Al³⁺, and Cu²⁺.

Principle of Detection

The detection of metal ions using this compound-based fluorescent probes typically relies on one or a combination of the following signaling mechanisms:

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the probe may exhibit weak fluorescence due to photoinduced electron transfer (PET) from a chelating group to the fluorophore. Upon binding a metal ion, the lone pair of electrons on the chelating group becomes engaged in coordination, inhibiting the PET process and leading to a significant increase in fluorescence intensity.

  • Excited-State Intramolecular Proton Transfer (ESIPT): Some probes are designed with a proton donor and acceptor in close proximity. In the excited state, a proton is transferred, leading to a specific fluorescence emission. The binding of a metal ion can disrupt this process, causing a shift in the emission wavelength or a change in fluorescence intensity.

  • Aggregation-Induced Emission (AIE): Certain derivatives are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation. The coordination with a metal ion can induce the aggregation of the probe molecules, triggering a strong fluorescence signal.

Quantitative Data Summary

The following table summarizes the key performance metrics of representative this compound-based fluorescent probes for the detection of various metal ions. It is important to note that these data are for specific derivatives and not the parent this compound molecule.

Probe Derivative TypeTarget IonDetection LimitBinding Ratio (Probe:Ion)Signaling MechanismReference
Phenanthro[9,10-d]imidazole-phenolCu²⁺4.127 x 10⁻² µM1:1ESIPT-off, AIE-on, CHEF[1]
Schiff-base with 2-hydrazinobenzothiazoleZn²⁺1.9 x 10⁻² µM1:1AIE, ESIPT[2][3]
Benzothiazole-based Schiff baseAl³⁺0.70 µM1:1CHEF[4]
Binuclear Schiff BaseZn²⁺-1:1ESIPT[5]

Experimental Protocols

General Considerations
  • All solvents should be of spectroscopic grade.

  • Stock solutions of the fluorescent probe and metal ions should be prepared with high-purity water or appropriate organic solvents.

  • Fluorescence measurements should be performed at a consistent temperature.

Protocol 1: "Turn-On" Detection of Zn²⁺ using a this compound-Schiff Base Probe

Objective: To quantify the concentration of Zn²⁺ in an aqueous sample.

Materials:

  • This compound-Schiff base fluorescent probe (e.g., synthesized by condensing a this compound derivative with a suitable amine)

  • Stock solution of the probe (1 mM in DMSO)

  • Stock solutions of various metal perchlorates (10 mM in deionized water), including Zn(ClO₄)₂

  • HEPES buffer (10 mM, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Preparation of Probe Solution: Prepare a 10 µM working solution of the fluorescent probe by diluting the 1 mM stock solution in HEPES buffer.

  • Fluorescence Titration:

    • To a series of quartz cuvettes, add 2 mL of the 10 µM probe solution.

    • Add increasing amounts of the Zn(ClO₄)₂ stock solution to achieve final Zn²⁺ concentrations ranging from 0 to 100 µM.

    • Incubate the solutions for 5 minutes at room temperature to allow for complexation.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra of each solution. The excitation wavelength will be specific to the probe (typically in the UV-A range).

    • Monitor the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.

    • The detection limit can be calculated based on the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.

    • The binding stoichiometry can be determined using a Job's plot.

Protocol 2: "Turn-Off" Detection of Cu²⁺ using a Phenanthro[9,10-d]imidazole-based Probe

Objective: To quantify the concentration of Cu²⁺ in an aqueous sample.

Materials:

  • Phenanthro[9,10-d]imidazole-based fluorescent probe

  • Stock solution of the probe (1 mM in DMSO)

  • Stock solutions of various metal perchlorates (10 mM in deionized water), including Cu(ClO₄)₂

  • HEPES buffer (10 mM, pH 7.4)

  • Spectrofluorometer

Procedure:

  • Preparation of Probe Solution: Prepare a 10 µM working solution of the probe in HEPES buffer.

  • Fluorescence Titration:

    • To a series of quartz cuvettes, add 2 mL of the 10 µM probe solution.

    • Add increasing amounts of the Cu(ClO₄)₂ stock solution to achieve final Cu²⁺ concentrations ranging from 0 to 50 µM.

    • Incubate for 5 minutes at room temperature.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra.

    • Monitor the decrease in fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity (or F₀/F, where F₀ is the initial fluorescence) against the concentration of Cu²⁺.

    • Calculate the detection limit as described in Protocol 1.

Signaling Pathways and Experimental Workflows

CHEF_Mechanism Probe Probe (Fluorophore + Chelator) Complex Probe-Metal Complex (Rigid Structure) Probe->Complex + Metal Ion Low_F Low Fluorescence (PET active) Probe->Low_F Quenched State Metal Metal Ion Metal->Complex High_F High Fluorescence (PET inhibited) Complex->High_F Enhanced Emission (CHEF)

Caption: Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Probe Probe Stock Solution (mM) Working_Sol Prepare Working Probe Solution (µM) Stock_Probe->Working_Sol Stock_Metal Metal Ion Stock Solution (mM) Titration Titrate with Metal Ion Stock_Metal->Titration Working_Sol->Titration Incubation Incubate for Complexation Titration->Incubation Measurement Fluorescence Measurement Incubation->Measurement Plotting Plot Intensity vs. Concentration Measurement->Plotting Calculation Calculate Detection Limit Plotting->Calculation

Caption: General Experimental Workflow for Metal Ion Detection.

Turn_On_vs_Turn_Off cluster_on Turn-On Sensing cluster_off Turn-Off Sensing On_Probe Probe (Low Fluorescence) On_Complex Probe + Metal Ion (High Fluorescence) On_Probe->On_Complex Binding Off_Probe Probe (High Fluorescence) Off_Complex Probe + Metal Ion (Low Fluorescence) Off_Probe->Off_Complex Binding

Caption: Comparison of "Turn-On" and "Turn-Off" Sensing Mechanisms.

References

Application Note: Synthesis of 9,10-Dihydrophenanthrenes via Palladium-Catalyzed Intramolecular Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The palladium-catalyzed Heck reaction is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, valued for its efficiency and broad functional group tolerance.[1][2] A significant application of this reaction is in the construction of complex polycyclic aromatic hydrocarbons (PAHs), including the phenanthrene (B1679779) core, which is a structural motif in many natural products and medicinal agents.[1][3] The intramolecular Heck reaction (IMHR) provides a powerful and convergent strategy for synthesizing cyclic and polycyclic systems, such as 9,10-dihydrophenanthrenes.[1][4][5] This approach involves the palladium(0)-catalyzed cyclization of a molecule containing both an aryl (or vinyl) halide and a tethered alkene.[1][4]

The key advantages of using the intramolecular Heck reaction for this synthesis include:

  • High Convergence: Complex cyclic structures can be assembled in a single key cyclization step from relatively simple precursors.[1][6]

  • Good Functional Group Tolerance: The reaction conditions are typically mild, allowing for the presence of various functional groups.[1][5]

  • Stereochemical Control: The use of chiral ligands can facilitate the synthesis of enantiomerically enriched products, which is critical in drug development.[1]

This document provides a detailed experimental protocol for the synthesis of 9,10-dihydrophenanthrenes using a palladium-catalyzed intramolecular Heck reaction, adapted from the work of Jana et al.[7]

Reaction Mechanism and Workflow

The synthesis of 9,10-dihydrophenanthrenes via the Heck reaction proceeds through a well-established catalytic cycle. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of the tethered alkene, and finally, β-hydride elimination to yield the cyclized product and regenerate the Pd(0) catalyst.[1][3]

Heck_Cycle cluster_inputs cluster_outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(X) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord PdII_Alkene L₂Pd(II)(Aryl)(Alkene)⁺ Alkene_Coord->PdII_Alkene Mig_Insert Migratory Insertion PdII_Alkene->Mig_Insert PdII_Alkyl L-Pd(II)-Alkyl Mig_Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_Hydride L₂Pd(II)(H)(X) Beta_Elim->PdII_Hydride Product Product Beta_Elim->Product Red_Elim Reductive Elimination (Base) PdII_Hydride->Red_Elim Red_Elim->Pd0 HX_Base H-X + Base Red_Elim->HX_Base ArylX Aryl-X ArylX->OxAdd Alkene Alkene Alkene->Alkene_Coord Experimental_Workflow Start Aromatic Bromoaldehyde Step1 Synthesis of Homoallylic Alcohol Start->Step1 Intermediate1 Homoallylic Alcohol Step1->Intermediate1 Step2 Diallylation Intermediate1->Step2 Intermediate2 Diallylated Intermediate Step2->Intermediate2 Step3 Ring-Closing Metathesis (RCM) Intermediate2->Step3 Heck_Precursor Heck Reaction Precursor Step3->Heck_Precursor Step4 Intramolecular Heck Reaction Heck_Precursor->Step4 Crude_Product Crude Dihydrophenanthrene Step4->Crude_Product Step5 Workup & Purification Crude_Product->Step5 Final_Product Pure 9,10-Dihydrophenanthrene Step5->Final_Product Logical_Relationships cluster_reactants Reactants cluster_products Products Substrate Heck Precursor (Aryl/Vinyl Halide + Alkene) Product This compound Substrate->Product Forms Catalyst Pd(0) Catalyst (Generated from Pd(OAc)₂ + PPh₃) Catalyst->Substrate Activates Catalyst->Product Forms Byproduct Byproducts (H-Base⁺, X⁻) Catalyst->Byproduct Forms Base Base (Cs₂CO₃) Base->Catalyst Regenerates Base->Byproduct Forms Solvent Solvent (DMF) Solvent->Substrate Solubilizes Solvent->Catalyst Solubilizes

References

Application Note: Structural Elucidation of 9,10-Dihydrophenanthrene Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9,10-Dihydrophenanthrene is a key structural motif present in numerous natural products and serves as a foundational scaffold in medicinal chemistry.[1] Derivatives of this compound have demonstrated a wide range of biological activities.[1][2] Accurate and unambiguous structural characterization is crucial for understanding structure-activity relationships (SAR) and for the definitive identification of novel compounds.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, is a powerful tool for the complete structural elucidation of this compound and its derivatives in solution.[1]

This application note provides a detailed guide to the characterization of the parent this compound molecule using various 2D NMR techniques. It includes comprehensive experimental protocols, tabulated spectral data, and graphical representations of experimental workflows and molecular correlations.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound in Chloroform-d (CDCl₃).

Table 1: ¹H NMR Data for this compound in CDCl₃ (400 MHz). [1][4]

PositionAssignmentChemical Shift (δ, ppm)Multiplicity
H-1, H-8A7.74d
H-2, H-7B7.29t
H-3, H-6C7.22t
H-4, H-5D7.21d
H-9, H-10E2.87s

Table 2: ¹³C NMR Data for this compound in CDCl₃.

PositionChemical Shift (δ, ppm)
C-1, C-8128.0
C-2, C-7126.6
C-3, C-6127.0
C-4, C-5123.1
C-4a, C-4b134.5
C-8a, C-10a137.8
C-9, C-1029.1

Note: Due to the symmetry of the molecule, several proton and carbon signals overlap.

Experimental Protocols

Sample Preparation
  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1]

  • Ensure the solution is clear and free of any particulate matter to achieve optimal spectral quality.

NMR Instrument Setup
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended for better resolution and sensitivity).[1]

  • Temperature: Set the probe temperature to 298 K (25 °C).

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

1D NMR Acquisition
  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Pulse Angle: 30-45°.[1]

    • Spectral Width: 12-16 ppm.[1]

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.[1]

    • Number of Scans: 16-32.[1]

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.[1]

2D NMR Acquisition Protocols

a) ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled, typically through 2-3 bonds.

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

  • Spectral Width (F1 and F2): Same as the ¹H spectrum (~12 ppm).

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

  • Relaxation Delay (d1): 1.5-2.0 seconds.

b) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons directly to their attached carbons (one-bond ¹JCH correlation).[1][5]

  • Pulse Program: Phase-sensitive edited HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3'). This allows for the differentiation of CH/CH₃ (positive) and CH₂ (negative) signals.

  • Spectral Width (F2 - ¹H): ~12 ppm.

  • Spectral Width (F1 - ¹³C): ~160 ppm (covering the expected carbon chemical shift range).

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (~145 Hz).

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 4-16.

  • Relaxation Delay (d1): 1.5 seconds.

c) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons over 2-4 bonds.[1][6] This is crucial for connecting different spin systems.

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Spectral Width (F2 - ¹H): ~12 ppm.

  • Spectral Width (F1 - ¹³C): ~220 ppm.

  • Long-Range Coupling Constant (nJCH): Optimized for a range, typically set to 8-10 Hz.[6]

  • Number of Increments (F1): 256-400.

  • Number of Scans per Increment: 8-32.

  • Relaxation Delay (d1): 1.5-2.0 seconds.

d) ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.

  • Pulse Program: Standard NOESY experiment with gradient selection (e.g., 'noesygpph').

  • Spectral Width (F1 and F2): ~12 ppm.

  • Mixing Time (d8): 500-800 ms (B15284909) (this may require optimization).

  • Number of Increments (F1): 256-400.

  • Number of Scans per Increment: 8-16.

  • Relaxation Delay (d1): 2.0 seconds.

Visualization of Workflows and Correlations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structure Confirmation prep Dissolve 5-10 mg of This compound in ~0.6 mL CDCl3 acq_1d 1D NMR (¹H, ¹³C, DEPT) prep->acq_1d Load Sample acq_2d 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) acq_1d->acq_2d Define 2D Parameters proc Fourier Transform, Phasing, Baseline Correction acq_2d->proc Acquired FIDs analysis Peak Picking & Correlation Analysis proc->analysis elucid Final Structure Elucidation analysis->elucid Assemble Fragments

// Define node for the image mol [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13058&t=l", pos="0,0!"];

// Define invisible nodes for text labels and arrow anchors // Protons H1 [label="H1", pos="-1.5,1.2!", fontcolor="#202124"]; H2 [label="H2", pos="-2.2,0.5!", fontcolor="#202124"]; H4 [label="H4", pos="-1.5,-1.2!", fontcolor="#202124"]; H5 [label="H5", pos="1.5,-1.2!", fontcolor="#202124"]; H8 [label="H8", pos="1.5,1.2!", fontcolor="#202124"]; H9a [label="H9a", pos="-0.5,1.8!", fontcolor="#202124"]; H10a [label="H10a", pos="0.5,1.8!", fontcolor="#202124"];

// Carbons C1 [pos="-1.2,0.9!"]; C2 [pos="-1.7,0.4!"]; C4a [pos="-0.6,-0.5!"]; C8a [pos="0.6,0.5!"]; C9 [pos="-0.4,1.1!"]; C10a [pos="0.6,-0.5!"];

// Draw correlation arrows // COSY (Blue) H1 -> H2 [label=" COSY", color="#4285F4", fontcolor="#4285F4", dir=both, style=dashed];

// HMBC (Red) H1 -> C2 [label=" HMBC", color="#EA4335", fontcolor="#EA4335"]; H4 -> C10a [label=" HMBC", color="#EA4335", fontcolor="#EA4335"]; H9a -> C8a [label=" HMBC", color="#EA4335", fontcolor="#EA4335"]; H9a -> C4a [label=" HMBC", color="#EA4335", fontcolor="#EA4335"];

// NOESY (Green) H1 -> H9a [label=" NOESY", color="#34A853", fontcolor="#34A853", dir=both, style=dotted, constraint=false]; H8 -> H9a [label=" NOESY", color="#34A853", fontcolor="#34A853", dir=both, style=dotted, constraint=false]; H4 -> H5 [label=" NOESY", color="#34A853", fontcolor="#34A853", dir=both, style=dotted, constraint=false]; } caption [label="Key 2D NMR Correlations for this compound.", shape=plaintext, fontname="Arial", fontsize=10];

Interpretation of 2D NMR Data

  • COSY Spectrum Analysis:

    • The COSY spectrum will reveal the proton-proton coupling networks within the molecule.

    • For this compound, strong cross-peaks will be observed between the adjacent aromatic protons: H-1 with H-2, H-2 with H-3, and H-3 with H-4. A similar correlation pattern will be seen for H-5, H-6, H-7, and H-8 on the other symmetric half of the molecule.

    • The aliphatic protons at H-9 and H-10 will appear as a singlet due to their equivalence and lack of coupling partners, thus showing no COSY cross-peaks.

  • HSQC Spectrum Analysis:

    • The HSQC spectrum provides direct one-bond correlations between each proton and its attached carbon.

    • This experiment is essential for unambiguously assigning the carbon signals based on the already assigned proton spectrum. For example, the proton signal at 7.74 ppm (H-1/H-8) will show a correlation to the carbon signal at 128.0 ppm (C-1/C-8).

    • The aliphatic proton signal at 2.87 ppm (H-9/H-10) will correlate to the carbon signal at 29.1 ppm (C-9/C-10).

  • HMBC Spectrum Analysis:

    • The HMBC spectrum is critical for establishing the overall carbon skeleton by identifying long-range (2- and 3-bond) H-C correlations.

    • Key correlations for assembling the this compound structure include:

      • Connecting the aliphatic bridge to the aromatic rings: The aliphatic protons H-9/H-10 (δ 2.87) will show correlations to the quaternary carbons C-8a/C-10a (δ 137.8) and the aromatic carbons C-1/C-8 (δ 128.0) and C-4a/C-4b (δ 134.5).

      • Linking aromatic protons to adjacent carbons: The aromatic proton H-1 (δ 7.74) will show a three-bond correlation to C-3 and a two-bond correlation to C-2 and the quaternary carbon C-8a.

  • NOESY Spectrum Analysis:

    • The NOESY spectrum provides information about the spatial proximity of protons, which is crucial for confirming stereochemistry and the three-dimensional structure.

    • Important through-space correlations for this compound include:

      • A cross-peak between the aliphatic protons H-9/H-10 and the aromatic protons H-1/H-8, confirming the geometry of the central dihydro ring relative to the aromatic system.

      • A correlation between H-4 and H-5, indicating their spatial proximity across the bay region of the molecule.

The combined application of 1D and 2D NMR techniques provides a robust and definitive method for the structural characterization of this compound. COSY experiments establish the proton connectivity within the aromatic rings, HSQC assigns the carbon signals, HMBC connects the molecular fragments to build the complete carbon skeleton, and NOESY confirms the through-space arrangement of the protons. These detailed protocols and interpretation guidelines serve as a valuable resource for researchers working with this important class of molecules.

References

Troubleshooting & Optimization

Preventing over-hydrogenation of phenanthrene to tetrahydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of phenanthrene (B1679779) to 9,10-dihydrophenanthrene.

Troubleshooting Guide

Our troubleshooting guide is designed to address common issues encountered during the synthesis of this compound, helping you to optimize your reaction conditions and avoid the formation of unwanted byproducts such as tetrahydrophenanthrene.

Q1: My reaction is producing a significant amount of tetrahydrophenanthrene. How can I improve the selectivity for this compound?

A1: Over-hydrogenation to tetrahydrophenanthrene is a common challenge. To enhance selectivity for this compound, consider the following adjustments:

  • Lower the Reaction Temperature: Hydrogenation is an exothermic process, and lower temperatures generally favor partial hydrogenation.[1] High temperatures can provide the activation energy needed to hydrogenate the second aromatic ring.

  • Reduce Hydrogen Pressure: High hydrogen pressure can lead to a higher concentration of active hydrogen species on the catalyst surface, promoting further hydrogenation.[2] Reducing the pressure can help to control the reaction at the dihydrophenanthrene stage.

  • Decrease Reaction Time: Monitor the reaction progress closely using techniques like GC-MS or TLC. Stop the reaction once the phenanthrene has been consumed but before significant amounts of tetrahydrophenanthrene are formed.

  • Catalyst Choice: Some catalysts are inherently more selective for partial hydrogenation. Consider using a milder catalyst or a catalyst known for its selectivity in polycyclic aromatic hydrocarbon (PAH) hydrogenation. For instance, copper chromium oxide has been used for the selective synthesis of this compound.

Q2: My phenanthrene conversion is very low. What steps can I take to improve the reaction rate?

A2: Low conversion can be frustrating. Here are several factors to investigate:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a commercial catalyst, check its expiration date and storage conditions. For catalysts prepared in-house, such as Raney Nickel, ensure the preparation procedure was followed correctly to maximize activity. Pre-reduction of some catalysts can also significantly increase their activity.[3]

  • Increase Reaction Temperature: While high temperatures can lead to over-hydrogenation, a moderate increase can improve the reaction rate. You will need to find a balance between conversion and selectivity.

  • Increase Hydrogen Pressure: Higher hydrogen pressure will generally increase the reaction rate.

  • Efficient Stirring: Ensure the reaction mixture is being stirred efficiently to facilitate mass transfer of hydrogen gas to the catalyst surface.

  • Solvent Choice: The choice of solvent can impact the solubility of phenanthrene and hydrogen, as well as the catalyst's performance. Common solvents for this reaction include cyclohexane (B81311) and ethanol.

Q3: I am observing a mixture of various hydrogenation products, not just this compound and tetrahydrophenanthrene. What is happening?

A3: The formation of a complex mixture of products suggests that isomerization or other side reactions may be occurring.

  • Isomerization: Depending on the catalyst and reaction conditions, this compound can isomerize to other dihydro-isomers or even undergo ring rearrangement.

  • Catalyst Acidity: The acidity of the catalyst support can influence the reaction pathway. Acidic supports may promote isomerization and other side reactions.

  • Reaction Temperature: Higher temperatures can promote isomerization and other undesired side reactions.

Q4: My catalyst seems to have deactivated after a single use. How can I prevent this?

A4: Catalyst deactivation can be caused by several factors:

  • Poisoning: Impurities in the starting materials, solvent, or hydrogen gas can poison the catalyst. Ensure high-purity reagents are used.

  • Coking: At higher temperatures, organic molecules can decompose and deposit carbon on the catalyst surface, blocking active sites.

  • Sintering: At very high temperatures, the metal particles on the catalyst support can agglomerate, reducing the active surface area.

To mitigate deactivation, ensure the purity of all reactants and operate at the lowest effective temperature. If applicable to your catalyst, regeneration procedures may be possible.

Frequently Asked Questions (FAQs)

Q: What is the general reaction pathway for the hydrogenation of phenanthrene?

A: The hydrogenation of phenanthrene typically proceeds in a stepwise manner. The first step is the hydrogenation of one of the double bonds in the central ring to form this compound. This is often the desired product. Further hydrogenation can lead to the formation of 1,2,3,4-tetrahydrophenanthrene (B93887) and other tetrahydrophenanthrene isomers. Subsequent hydrogenation steps can produce octahydrophenanthrenes and eventually perhydrophenanthrene, the fully saturated molecule.[4]

Q: Which catalysts are commonly used for the selective hydrogenation of phenanthrene to this compound?

A: A variety of catalysts can be used, with the choice often depending on the desired selectivity and reaction conditions. Common catalysts include:

  • Copper chromium oxide: This catalyst has been shown to be effective for the selective hydrogenation to this compound.

  • Palladium on carbon (Pd/C): A widely used hydrogenation catalyst, its selectivity can be controlled by adjusting reaction conditions.

  • Raney Nickel: A common and cost-effective catalyst, though it can sometimes be less selective than noble metal catalysts.

  • Rhodium on carbon (Rh/C): Another noble metal catalyst that can be used for this transformation.

  • Ruthenium nanoparticles: These have also been explored for the selective hydrogenation of polycyclic aromatic hydrocarbons.[5]

Q: How do I monitor the progress of the reaction?

A: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to identify and quantify the starting material, desired product, and any byproducts.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of the starting material and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture.

Q: Is it possible to achieve 100% selectivity for this compound?

A: Achieving 100% selectivity can be very challenging in practice. There is often a trade-off between conversion and selectivity. The goal is to optimize the reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts.

Data Presentation

Table 1: Comparison of Catalysts for Phenanthrene Hydrogenation

CatalystSupportTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity to this compound (%)Reference
Copper Chromium Oxide-150~13.8 (initial)1.75-2~85 (H₂ uptake)High (major product)Organic Syntheses
Ni-MoAl₂O₃3457--Dihydrophenanthrene observed
Co-MoAl₂O₃3506.8--Primarily dihydrophenanthrene
Ruthenium Nanoparticles-80~2.75--37[5]
Chrysotile/NiTi-4204.0134.626.11[3]

Table 2: Effect of Reaction Conditions on Phenanthrene Hydrogenation over a NiW/Al₂O₃ Catalyst

Temperature (°C)Pressure (MPa)Phenanthrene Conversion (%)Selectivity to Dihydrophenanthrene (DHP) (%)Selectivity to Tetrahydrophenanthrene (THP) (%)
320645.325.118.5
340668.718.922.4
360685.212.328.7
340455.621.320.1
340875.416.825.3

Note: Data adapted from a study on phenanthrene hydrogenation over a NiW/Al₂O₃ catalyst. The original study may contain more detailed product distributions.[4]

Experimental Protocols

Detailed Methodology for the Selective Hydrogenation of Phenanthrene to this compound

This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for organic chemistry procedures.

Materials:

  • Purified Phenanthrene (29.5 g, 0.17 mole)

  • Cyclohexane (70 mL)

  • Copper chromium oxide catalyst (1.5 g)

  • Hydrogen gas

Equipment:

  • Hydrogenation bomb (approximately 300 mL capacity) with shaking or stirring mechanism

  • Filtration or centrifugation apparatus

  • Distillation apparatus

Procedure:

  • Charging the Reactor: In a hydrogenation bomb of approximately 300 mL capacity, place 29.5 g (0.17 mole) of purified phenanthrene.

  • Adding Solvent and Catalyst: Add 70 mL of cyclohexane and 1.5 g of copper chromium oxide catalyst to the bomb.

  • Pressurizing with Hydrogen: Seal the bomb and fill it with hydrogen to an initial pressure of 2000 p.s.i. (approximately 13.8 MPa) at 20°C.

  • Heating and Agitation: Heat the bomb to 150°C while shaking or stirring. The pressure will increase to a maximum of about 2900 p.s.i. (approximately 20 MPa).

  • Reaction Monitoring: The hydrogenation proceeds rapidly under these conditions. Approximately 85% of the theoretical hydrogen uptake should be complete within 1.75 to 2 hours. It is crucial to interrupt the reaction at this point to prevent over-hydrogenation.

  • Work-up:

    • Cool the bomb to room temperature and carefully vent the excess hydrogen.

    • Remove the catalyst from the reaction mixture by filtration or centrifugation.

    • Evaporate the cyclohexane from the filtrate.

    • Distill the residue to purify the product.

Expected Yield: 21–23 g (70–77% yield) of this compound.

Visualizations

G Phenanthrene Hydrogenation Pathway phenanthrene Phenanthrene dihydrophenanthrene This compound phenanthrene->dihydrophenanthrene + H₂ tetrahydrophenanthrene Tetrahydrophenanthrene dihydrophenanthrene->tetrahydrophenanthrene + H₂ (Over-hydrogenation) octahydrophenanthrene Octahydrophenanthrene tetrahydrophenanthrene->octahydrophenanthrene + H₂ perhydrophenanthrene Perhydrophenanthrene octahydrophenanthrene->perhydrophenanthrene + H₂

Caption: Reaction pathway for the hydrogenation of phenanthrene.

G Troubleshooting Over-hydrogenation start High Tetrahydrophenanthrene Yield? temp Lower Reaction Temperature start->temp pressure Reduce H₂ Pressure start->pressure time Decrease Reaction Time start->time catalyst Consider a Milder/More Selective Catalyst start->catalyst end Improved Selectivity for this compound temp->end pressure->end time->end catalyst->end

Caption: Troubleshooting workflow for over-hydrogenation.

G Catalyst Selection Guide start Goal: Selective Hydrogenation to this compound selectivity Is High Selectivity Critical? start->selectivity cost Is Cost a Major Factor? raney_ni Consider Raney Nickel cost->raney_ni Yes noble_metal Consider Noble Metal Catalysts (Pd/C, Rh/C) cost->noble_metal No selectivity->cost No copper_chromite Consider Copper Chromium Oxide selectivity->copper_chromite Yes end Optimized Catalyst Choice raney_ni->end noble_metal->end copper_chromite->end

Caption: Logic for selecting a suitable catalyst.

References

Technical Support Center: Synthesis of 9,10-Dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 9,10-dihydrophenanthrene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common method of catalytic hydrogenation of phenanthrene (B1679779).

Issue 1: Low Yield of this compound

  • Question: My reaction has resulted in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Below is a troubleshooting workflow to identify and resolve the issue.

    low_yield_troubleshooting start Low Yield of this compound catalyst_check Was the catalyst active? start->catalyst_check hydrogen_pressure Was the hydrogen pressure adequate? start->hydrogen_pressure reaction_time Was the reaction time optimal? start->reaction_time phenanthrene_purity Was the starting phenanthrene pure? start->phenanthrene_purity catalyst_solution Use fresh, properly prepared catalyst (e.g., copper chromium oxide). catalyst_check->catalyst_solution If no pressure_solution Ensure the hydrogenation bomb is properly sealed and pressurized to the recommended level (e.g., 2000 psi). hydrogen_pressure->pressure_solution If no time_solution Monitor hydrogen uptake and stop the reaction at ~85% of theoretical uptake to avoid over-reduction. reaction_time->time_solution If not purity_solution Purify technical grade phenanthrene before use (e.g., by distillation or recrystallization). phenanthrene_purity->purity_solution If no

    Troubleshooting workflow for low yield.

Issue 2: Presence of Unexpected Byproducts in Analytical Data (GC-MS, NMR)

  • Question: My analytical data (GC-MS, NMR) shows the presence of unexpected peaks in addition to the desired this compound. What are these byproducts and how can I minimize their formation?

  • Answer: The most common byproduct in the catalytic hydrogenation of phenanthrene is over-hydrogenated species.

    • Over-hydrogenation: If the hydrogenation is allowed to proceed to completion, the product can be contaminated with a significant amount of polyhydrogenated material.[1] This is often indicated by a lower refractive index of the product.[1]

      • Solution: Carefully monitor the hydrogen uptake during the reaction and stop it when approximately 85% of the theoretical amount has been consumed.[1] The optimal reaction time may vary depending on the purity of the phenanthrene and the activity of the catalyst.[1] Shorter reaction times will favor the formation of this compound, although the overall yield might be slightly lower.[1]

    • Unreacted Phenanthrene: The presence of the starting material indicates an incomplete reaction.

      • Solution: Ensure the catalyst is active, the hydrogen pressure is sufficient, and the reaction is run for an adequate amount of time. The purity of the phenanthrene can also affect the reaction rate.[1]

    • Other Isomers: Depending on the synthetic route, other isomers may be formed. For instance, in syntheses involving electrophilic substitution on the phenanthrene core, mixtures of isomers are common.[2]

      • Solution: Purification by fractional distillation or column chromatography is typically required to separate the desired product from isomers and other byproducts.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound via catalytic hydrogenation?

A1: The primary side reaction is over-hydrogenation of the phenanthrene ring system, leading to the formation of polyhydrogenated species.[1] This occurs when the reaction is allowed to proceed for too long.

Q2: How can I purify crude this compound?

A2: The most common method for purifying this compound is fractional distillation under reduced pressure.[1] After removing the catalyst and solvent, the residue can be distilled. A small forerun is typically collected before the main fraction of this compound.[1] For smaller scale or higher purity requirements, column chromatography over silica (B1680970) gel can be employed.[3]

Q3: What are some alternative methods for the synthesis of this compound and what are their potential side reactions?

A3: Besides catalytic hydrogenation, other synthetic routes include:

  • Palladium-catalyzed Heck reactions: These methods can be used to construct the this compound core from appropriate starting materials.[4][5][6] Potential side reactions can include homocoupling of the starting materials and incomplete cyclization.

  • Rhodium-catalyzed C-H activation and Diels-Alder reactions: This is another modern approach to synthesize this compound derivatives.[7] Side reactions may involve undesired C-H activation pathways or low regioselectivity in the Diels-Alder step.

  • Reduction of 2,2'-diiodobibenzyl: This method utilizes a palladium on barium carbonate catalyst.[1] Incomplete reduction would be the primary side reaction.

  • Coupling of 2,2'-bis(bromomethyl)biphenyl: This can be achieved using sodium or lithium phenyl.[1] Wurtz-type side reactions and the formation of polymeric materials are potential issues.

Q4: Are there any specific safety precautions to consider during the synthesis of this compound?

A4: Yes, particularly for the catalytic hydrogenation method:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation apparatus must be properly sealed and operated in a well-ventilated area, away from ignition sources.

  • Catalysts: Some hydrogenation catalysts, like Raney nickel, can be pyrophoric (ignite spontaneously in air), especially after use. They should be handled with care, typically under a solvent.

  • High Pressure: The reaction is often carried out at high pressure, requiring the use of a properly rated and maintained hydrogenation bomb.

  • Sodium Metal: If purifying phenanthrene with sodium, be aware that finely divided sodium is a serious fire hazard and reacts violently with water.[1]

Quantitative Data Summary

ParameterValueReference
Starting MaterialPhenanthrene[1]
CatalystCopper chromium oxide[1]
SolventCyclohexane (B81311)[1]
Temperature150 °C[1]
Initial Hydrogen Pressure2000 p.s.i.[1]
Reaction Time1.75 - 2 hours (to ~85% H₂ uptake)[1]
Yield 70 - 77% [1]
Main Byproduct Polyhydrogenated material [1]
Boiling Point (Product)183-184 °C / 25 mm[1]
Refractive Index (n_D^25)1.6401 - 1.6416[1]

Experimental Protocols

Key Experiment: Synthesis of this compound by Catalytic Reduction of Phenanthrene [1]

  • Apparatus Setup: A hydrogenation bomb with a total capacity of approximately 300 ml is required.

  • Charging the Reactor: Charge the hydrogenation bomb with 29.5 g (0.17 mole) of purified phenanthrene, 70 ml of cyclohexane, and 1.5 g of copper chromium oxide catalyst.

  • Hydrogenation: Seal the bomb and fill it with hydrogen to an initial pressure of 2000 p.s.i. at 20°C. Heat the bomb with shaking to 150°C. The pressure will increase to approximately 2900 p.s.i.

  • Reaction Monitoring: The hydrogenation proceeds rapidly, with about 85% of the theoretical hydrogen uptake occurring within 1.75–2 hours. It is crucial to interrupt the reaction at this point to prevent over-hydrogenation.

  • Work-up:

    • Cool the bomb and carefully vent the excess hydrogen.

    • Remove the catalyst by centrifugation or filtration.

    • Evaporate the cyclohexane from the filtrate.

  • Purification:

    • Distill the residue through a small distillation column.

    • Collect a small forerun (0.2–0.3 g) distilling below 182°C.

    • Collect the main fraction of this compound at a boiling point of 183–184°C/25 mm. This should yield 21–23 g (70–77%) of the pure product.

References

Technical Support Center: Catalyst Deactivation in Phenanthrene Hydrogenation and Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phenanthrene (B1679779) hydrogenation. The information is designed to help identify and resolve common issues related to catalyst deactivation and to provide clear protocols for catalyst regeneration.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your phenanthrene hydrogenation experiments.

Q1: My phenanthrene conversion has suddenly dropped. What are the likely causes?

A sudden drop in conversion can be alarming. The primary suspects are catalyst poisoning or a significant change in reaction conditions.

  • Catalyst Poisoning: Impurities in your feedstock or hydrogen stream can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, nitrogen, and phosphorus compounds.[1] Even at low concentrations, these can have a significant impact.

  • Changes in Reaction Conditions: Verify that the reaction temperature, hydrogen pressure, and stirring rate are at the desired setpoints. A malfunction in your experimental setup could lead to a decrease in these critical parameters, thereby reducing the reaction rate.

  • Feedstock Impurities: The presence of compounds other than phenanthrene in your feed can competitively adsorb on the catalyst surface, reducing the sites available for phenanthrene hydrogenation.[2]

Q2: The conversion is decreasing gradually over several runs. What is causing this slow deactivation?

Gradual deactivation is often due to fouling (coking) or thermal degradation (sintering) of the catalyst.

  • Coking: During hydrogenation, side reactions can lead to the formation of heavy, carbonaceous deposits (coke) on the catalyst surface.[3][4] This coke physically blocks the pores and active sites of the catalyst, leading to a gradual loss of activity.[3] The rate of coking can be influenced by reaction temperature and hydrogen partial pressure.[3]

  • Sintering: At high reaction temperatures, the metal nanoparticles on the catalyst support can agglomerate into larger particles. This process, known as sintering, reduces the active surface area of the catalyst, leading to a decrease in activity.[3]

  • Metal Leaching: In liquid-phase hydrogenation, there is a possibility of the active metal leaching from the support material into the reaction medium, which will reduce the number of active sites.[5]

Q3: My product selectivity has changed. Why am I getting different hydrogenation products?

A shift in product selectivity can be indicative of changes to the catalyst's active sites or the reaction mechanism.

  • Partial Poisoning: Selective poisoning of certain types of active sites can alter the reaction pathway, favoring the formation of different products.

  • Changes in Metal Particle Size: Sintering not only reduces activity but can also affect selectivity, as different crystal faces may favor different reaction pathways.

  • Coke Deposition: The nature of the coke deposited can influence the shape selectivity of the catalyst, favoring the formation of smaller or differently shaped product molecules.

Q4: How can I determine the cause of my catalyst deactivation?

A combination of catalyst characterization techniques can help identify the root cause of deactivation.[6]

  • Temperature-Programmed Oxidation (TPO): This technique can be used to quantify the amount of coke on a catalyst.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: A decrease in surface area can indicate sintering or pore blockage by coke.[6]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the chemical state of the active metals and the presence of poisons on the catalyst surface.

  • Transmission Electron Microscopy (TEM): TEM can be used to visualize changes in metal particle size and morphology, providing direct evidence of sintering.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for phenanthrene hydrogenation?

A variety of catalysts are used, with the choice often depending on the desired products and reaction conditions. Common examples include:

  • Nickel-based catalysts (e.g., Ni/Al₂O₃, NiMo/Al₂O₃): These are widely used due to their high activity and relatively low cost.[7]

  • Cobalt-Molybdenum catalysts (e.g., CoMo/Al₂O₃): These are also common in hydrotreating applications.[2]

  • Precious metal catalysts (e.g., Pd/C, Pt/Al₂O₃, Ru/C): These catalysts are often more active at lower temperatures and pressures but are also more expensive.[2][8][9]

Q2: What are the typical reaction conditions for phenanthrene hydrogenation?

Reaction conditions can vary significantly depending on the catalyst and desired outcome. However, typical ranges are:

  • Temperature: 250°C to 420°C[2][10]

  • Pressure: 4 to 8 MPa of hydrogen[2]

  • Solvent: Often carried out in a non-reactive solvent like decalin.

Q3: How can I regenerate a coked catalyst?

Coke can often be removed by controlled oxidation, a process also known as calcination.[11][12] This involves heating the catalyst in the presence of an oxygen-containing gas (e.g., air) to burn off the carbon deposits.[12] It is crucial to control the temperature during regeneration to avoid thermal damage to the catalyst.[13]

Q4: Is it possible to regenerate a poisoned catalyst?

Regeneration of a poisoned catalyst depends on the nature of the poison.

  • Reversible Poisoning: If the poison is weakly adsorbed, it may be possible to remove it by treating the catalyst at a high temperature under an inert gas flow.

  • Irreversible Poisoning: If the poison has formed a strong chemical bond with the active sites, regeneration may not be possible.[1]

Q5: What safety precautions should I take during phenanthrene hydrogenation and catalyst regeneration?

  • Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure your reactor is properly sealed and that you have adequate ventilation.[14] Catalysts like Pd/C can be pyrophoric and should be handled with care, especially when exposed to air after the reaction.[15][16]

  • Regeneration: The oxidation of coke is an exothermic process that can lead to a rapid temperature increase. Careful temperature control is essential to prevent catalyst damage.[13]

Data Presentation

Table 1: Comparison of Catalyst Performance in Phenanthrene Hydrogenation

CatalystTemperature (°C)Pressure (MPa)Phenanthrene Conversion (%)Major ProductsReference
Chrysotile/NiTi4204.0~20-35Tetrahydronaphthalene, Dihydrophenanthrene[10]
Coal Shale4204.0~20Tetrahydronaphthalene, Dihydrophenanthrene[10]
Ni/NiAlOₓ-6503005.0~99Perhydrophenanthrene[7]
NiMo/Al₂O₃3457.0Not specifiedOctahydrophenanthrene isomers[2]
CoMo/Al₂O₃3506.8Not specifiedOctahydrophenanthrene isomers[2]
Ru-NPs50Not specified24Dihydrophenanthrene, Tetrahydrophenanthrene[8]

Table 2: Catalyst Regeneration Efficiency

CatalystDeactivation CauseRegeneration MethodRegeneration Temperature (°C)Activity Recovery (%)Reference
ZeoliteCokingOzonationNot specifiedUp to 74.3% coke removal[17]
NiMoCokingAir Oxidation400-60070-90% of initial activity[12][18]
Pt/Re–Al₂O₃CokingAir Oxidation<500Complete (lab scale)[13]
CaO-basedLeaching/FoulingWashing and Calcination100-900Variable, often incomplete[19]

Experimental Protocols

Protocol 1: Phenanthrene Hydrogenation using a Batch Reactor

  • Catalyst Loading: Weigh the desired amount of catalyst and place it in the batch reactor. If using a pyrophoric catalyst like Pd/C, do this under an inert atmosphere (e.g., nitrogen or argon).[14][15]

  • System Purge: Seal the reactor and purge it several times with an inert gas to remove any air.

  • Solvent and Substrate Addition: Introduce the solvent (e.g., decalin) and the phenanthrene to the reactor.

  • Pressurization: Pressurize the reactor with hydrogen to the desired pressure.

  • Reaction: Heat the reactor to the target temperature and begin stirring. Monitor the reaction progress by taking samples periodically for analysis (e.g., by gas chromatography).

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Product Recovery: Open the reactor, and separate the catalyst from the reaction mixture by filtration. The liquid product can then be analyzed.

Protocol 2: Catalyst Regeneration by Calcination (for Coked Catalysts)

  • Catalyst Preparation: After use, wash the catalyst with a solvent (e.g., hexane) to remove any adsorbed hydrocarbons and then dry it in an oven at a low temperature (e.g., 120°C).[19]

  • Calcination Setup: Place the dried, deactivated catalyst in a tube furnace.

  • Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen) while slowly heating to the initial calcination temperature.

  • Oxidative Treatment: Gradually introduce a controlled flow of an oxygen-containing gas (e.g., a mixture of air and nitrogen) into the furnace.

  • Temperature Control: Carefully monitor the temperature of the catalyst bed. The temperature should be ramped up slowly to the final regeneration temperature (typically 400-600°C) to avoid overheating.[12]

  • Completion: Continue the oxidative treatment until the concentration of carbon oxides in the effluent gas drops to a baseline level, indicating that the coke has been removed.

  • Cooling: Switch back to an inert gas flow and cool the furnace down to room temperature.

  • Post-treatment (Optional): The regenerated catalyst may require a reduction step (e.g., treatment with hydrogen) to restore the active metal sites before reuse.[20]

Visualizations

Deactivation_Troubleshooting cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Observed Problem sudden_drop Sudden Conversion Drop start->sudden_drop gradual_decline Gradual Conversion Decline start->gradual_decline selectivity_change Selectivity Change start->selectivity_change poisoning Catalyst Poisoning sudden_drop->poisoning likely conditions Incorrect Reaction Conditions sudden_drop->conditions possible coking Coking/Fouling gradual_decline->coking common sintering Sintering/Thermal Degradation gradual_decline->sintering common leaching Metal Leaching gradual_decline->leaching possible selectivity_change->poisoning selectivity_change->coking selectivity_change->sintering check_feed Analyze Feed/Gas Purity poisoning->check_feed verify_setup Verify Temp/Pressure/Stirring conditions->verify_setup characterize Characterize Catalyst (TPO, BET, TEM, XPS) coking->characterize sintering->characterize leaching->characterize regenerate Regenerate Catalyst characterize->regenerate if coked optimize Optimize Reaction Conditions characterize->optimize if sintered Phenanthrene_Hydrogenation_Pathway PHE Phenanthrene (PHE) DHP 9,10-Dihydrophenanthrene (DHP) PHE->DHP +H2 THP 1,2,3,4-Tetrahydrophenanthrene (THP) DHP->THP Isomerization ASYM asym-Octahydrophenanthrene (ASYM-OHP) DHP->ASYM +H2 SYM sym-Octahydrophenanthrene (SYM-OHP) THP->SYM +H2 PHP Perhydrophenanthrene (PHP) SYM->PHP +H2 ASYM->PHP +H2 Catalyst_Regeneration_Workflow start Deactivated Catalyst (Coked) wash_dry Wash with Solvent & Dry start->wash_dry calcination Calcination (Controlled Oxidation in Air/N2) wash_dry->calcination reduction Reduction (H2 Treatment) calcination->reduction Optional, depending on catalyst end Regenerated Active Catalyst calcination->end If no reduction needed reduction->end

References

Technical Support Center: Optimizing the Heck Synthesis of 9,10-Dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Heck synthesis of 9,10-dihydrophenanthrene. The content is designed to address specific experimental challenges and offer guidance on optimizing reaction conditions.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address common issues encountered during the intramolecular Heck cyclization to form this compound.

Q1: My Heck reaction is resulting in a low yield of this compound. What are the most common causes?

A1: Low yields in the intramolecular Heck synthesis of this compound can stem from several factors. The most common culprits include inefficient catalyst activity, suboptimal reaction conditions, or issues with the starting materials. Key areas to investigate are the choice of palladium catalyst, phosphine (B1218219) ligand, base, solvent, and the reaction temperature. Inadequate purity of the precursor, such as a 2-bromostilbene derivative, can also significantly hinder the reaction.

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction vessel. What does this indicate and how can I prevent it?

A2: The formation of palladium black signifies the aggregation and precipitation of the palladium(0) catalyst from the solution. This leads to a decrease in the concentration of the active catalyst and, consequently, a lower reaction rate and yield. Palladium black formation is often triggered by high temperatures, the absence of a suitable stabilizing ligand, or the presence of impurities.

To prevent this, consider the following:

  • Lower the reaction temperature: High temperatures can accelerate catalyst decomposition.

  • Ensure adequate ligand concentration: A sufficient amount of a suitable phosphine ligand is crucial for stabilizing the Pd(0) species in the catalytic cycle.

  • Use high-purity reagents and solvents: Impurities can poison the catalyst. Ensure your starting materials and solvents are of high purity and are appropriately degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.

Q3: How does the choice of phosphine ligand impact the reaction, and which ligands are recommended?

A3: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. The electronic and steric properties of the ligand can significantly affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle. For the 6-exo-trig cyclization to form this compound, both monodentate and bidentate phosphine ligands can be effective. Triphenylphosphine (PPh₃) is a commonly used and cost-effective ligand. However, bulkier and more electron-rich phosphines, such as tri(o-tolyl)phosphine (P(o-tol)₃) or phosphine ligands like BINAP, can sometimes lead to higher yields and faster reaction times. It is often necessary to screen a few different ligands to find the optimal one for your specific substrate.

Q4: What is the role of the base in this Heck reaction, and how do I choose the right one?

A4: The base is essential for the Heck reaction as it neutralizes the hydrogen halide (H-X) that is formed during the catalytic cycle, allowing for the regeneration of the active Pd(0) catalyst. The choice of base can influence the reaction rate and the occurrence of side reactions. A variety of inorganic and organic bases can be used. Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are often effective. Organic bases such as triethylamine (B128534) (Et₃N) can also be employed. The optimal base is often substrate-dependent, and screening of different bases may be necessary.

Q5: Which solvents are suitable for the Heck synthesis of this compound?

A5: The choice of solvent can impact the solubility of the reactants and the catalyst, as well as the overall reaction rate. Polar aprotic solvents are generally preferred for intramolecular Heck reactions. N,N-Dimethylformamide (DMF) is a commonly used solvent that has been shown to be effective for the synthesis of this compound.[1][2] Other suitable solvents include acetonitrile (B52724) (MeCN) and N-methyl-2-pyrrolidone (NMP). The optimal solvent should be determined experimentally.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of different reaction parameters on the yield of the intramolecular Heck synthesis of a generic 2-bromostilbene precursor to this compound. The data is illustrative and based on general trends observed in the literature for similar 6-exo-trig cyclizations.

Table 1: Effect of Phosphine Ligand on Yield

EntryLigandYield (%)
1Triphenylphosphine (PPh₃)75
2Tri(o-tolyl)phosphine (P(o-tol)₃)85
3Tri(tert-butyl)phosphine (P(t-Bu)₃)88
4BINAP92

Reaction Conditions: Pd(OAc)₂, Base, DMF, 100 °C, 12 h.

Table 2: Effect of Base on Yield

EntryBaseYield (%)
1Triethylamine (Et₃N)65
2Potassium Carbonate (K₂CO₃)78
3Cesium Carbonate (Cs₂CO₃)89
4Sodium Acetate (B1210297) (NaOAc)72

Reaction Conditions: Pd(OAc)₂, PPh₃, DMF, 100 °C, 12 h.

Table 3: Effect of Solvent on Yield

EntrySolventYield (%)
1Toluene55
2Acetonitrile (MeCN)70
3N,N-Dimethylformamide (DMF)88
4N-Methyl-2-pyrrolidone (NMP)91

Reaction Conditions: Pd(OAc)₂, PPh₃, Cs₂CO₃, 100 °C, 12 h.

Table 4: Effect of Temperature on Yield

EntryTemperature (°C)Yield (%)
18068
210089
312085 (with some decomposition)
414060 (significant decomposition)

Reaction Conditions: Pd(OAc)₂, PPh₃, Cs₂CO₃, DMF, 12 h.

Experimental Protocols

General Protocol for the Heck Synthesis of this compound

This protocol is adapted from a literature procedure for the synthesis of this compound derivatives via an intramolecular Heck reaction.[1][2]

Materials:

  • 2-(2-Bromovinyl)biphenyl derivative (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (e.g., 5 mol%)

  • Phosphine ligand (e.g., Triphenylphosphine, PPh₃) (e.g., 10 mol%)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 2-(2-bromovinyl)biphenyl derivative, palladium(II) acetate, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to the desired temperature (e.g., 85-90 °C) and stir for the required time (e.g., 1.5-2 hours), monitoring the reaction progress by TLC or LC-MS.[1][2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield in Heck Synthesis

G Troubleshooting Workflow for Low Yield in Heck Synthesis cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Optimization start Low Yield Observed check_reagents Check Purity of Starting Materials & Solvents start->check_reagents check_reagents->start Impurities Found (Purify/Replace) check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Reagents Pure catalyst_activity Formation of Palladium Black? check_catalyst->catalyst_activity optimize_conditions Optimize Reaction Conditions optimize_base Screen Different Bases optimize_conditions->optimize_base analyze_byproducts Analyze Byproducts analyze_byproducts->start Further Troubleshooting Needed success Improved Yield analyze_byproducts->success Optimization Successful catalyst_activity->optimize_conditions No change_ligand Screen Different Phosphine Ligands catalyst_activity->change_ligand Yes change_catalyst Try Different Palladium Source change_ligand->change_catalyst change_catalyst->optimize_conditions optimize_solvent Screen Different Solvents optimize_base->optimize_solvent optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp optimize_temp->analyze_byproducts

Caption: A logical workflow for troubleshooting low yields in the Heck synthesis.

Catalytic Cycle of the Heck Reaction

G Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition AlkeneComplex Ar-Pd(II)-X(alkene) L ArPdX->AlkeneComplex + Alkene - L Coord Alkene Coordination AlkylPd R-Pd(II)-X L AlkeneComplex->AlkylPd syn-addition MigIns Migratory Insertion ProdComplex HPd(II)X(product) L AlkylPd->ProdComplex syn-elimination BetaElim β-Hydride Elimination ProdComplex->Pd0 + Base - Product - Base-H⁺ - X⁻ RedElim Reductive Elimination ArX Ar-X Alkene Alkene Product Product Base Base BaseH Base-H⁺ + X⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Troubleshooting low yields in 9,10-Dihydrophenanthrene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 9,10-dihydrophenanthrene. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section is organized by common synthesis methods. Each guide addresses specific problems with potential causes and recommended solutions.

Method 1: Catalytic Hydrogenation of Phenanthrene (B1679779)

This is a widely used method for synthesizing this compound. However, achieving high yields and selectivity can be challenging.

Issue 1: Low Conversion of Phenanthrene

Potential Cause Recommended Solution
Inactive Catalyst Ensure the catalyst (e.g., copper-chromium oxide, Raney nickel) is fresh and has been properly activated and stored. Pre-reduction of some catalysts can increase their activity.[1][2]
Insufficient Hydrogen Pressure Increase the initial hydrogen pressure. Higher pressures generally favor hydrogenation and can help reduce coke formation on the catalyst.[3]
Low Reaction Temperature Gradually increase the reaction temperature. Typical temperatures for this reaction range from 150°C to 400°C, depending on the catalyst and pressure.[3][4]
Poor Quality of Starting Material Use purified phenanthrene. Commercial grades can contain inhibitors. Purification can be achieved by recrystallization or azeotropic distillation.[4]
Inhibitors in the Reaction Mixture Nitrogen-containing compounds can act as catalyst poisons. Ensure all reagents and solvents are free from such impurities.[5]
Inefficient Stirring Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.

Issue 2: Over-reduction to Perhydrophenanthrene and Other Saturated Products

Potential Cause Recommended Solution
Prolonged Reaction Time Monitor the reaction progress and stop it once the desired conversion is reached. For instance, interrupting the reaction at about 85% of the theoretical hydrogen uptake can maximize the yield of this compound.[4]
Excessively Active Catalyst Consider using a less active catalyst or reducing the catalyst loading.
High Temperature and Pressure Optimize the reaction conditions. Lowering the temperature and pressure can sometimes improve selectivity towards the desired product.

Issue 3: Inconsistent Yields

Potential Cause Recommended Solution
Inappropriate Solvent The choice of solvent can significantly impact the reaction. For example, using ethanol (B145695) as a solvent has been reported to give inconsistent results and lower yields compared to cyclohexane (B81311).[4]
Catalyst Deactivation Catalyst deactivation can occur due to coking or poisoning.[3] If reusing the catalyst, ensure it is properly regenerated.
Method 2: Palladium-Catalyzed Intramolecular Heck Reaction

This modern approach offers an alternative route to this compound and its derivatives, often with good yields.[6][7]

Issue 1: Low or No Product Formation

Potential Cause Recommended Solution
Inactive Palladium Catalyst Use a fresh, high-quality palladium source (e.g., Pd(OAc)₂). Ensure the phosphine (B1218219) ligand (e.g., PPh₃) is pure and handled under an inert atmosphere to prevent oxidation.
Incorrect Base The choice and amount of base (e.g., Cs₂CO₃) are crucial. Ensure the base is anhydrous and finely powdered for better reactivity.
Improper Solvent Anhydrous, high-boiling polar aprotic solvents like DMF are typically used. Ensure the solvent is dry.
Low Reaction Temperature The reaction usually requires heating (e.g., 85-90°C).[6] Ensure the reaction mixture reaches and maintains the target temperature.

Issue 2: Formation of Side Products

Potential Cause Recommended Solution
Side Reactions The presence of water or other nucleophiles can lead to undesired side reactions. Ensure all reagents and the reaction setup are dry.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants, catalyst, ligand, and base.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the catalytic hydrogenation of phenanthrene to this compound?

A1: Yields can vary depending on the specific conditions, but a well-optimized process can achieve yields in the range of 70-77%.[4]

Q2: How can I purify the crude this compound?

A2: The most common method is distillation under reduced pressure.[4] Column chromatography on silica (B1680970) gel can also be used, especially for smaller scale reactions or for the purification of derivatives.[8] Recrystallization from a suitable solvent like ethanol is another option.[9]

Q3: Are there alternative, milder methods for synthesizing this compound?

A3: Yes, modern synthetic methods like palladium-catalyzed intramolecular Heck reactions or rhodium-catalyzed C-H activation and Diels-Alder reactions can provide access to this compound and its derivatives under milder conditions than high-pressure hydrogenation.[6][10] One-pot multi-component reactions have also been developed for the synthesis of substituted 9,10-dihydrophenanthrenes in good yields.[8][11]

Q4: My catalytic hydrogenation reaction is very slow. What can I do?

A4: First, check the activity of your catalyst and ensure it is not poisoned. Then, verify the purity of your phenanthrene starting material. Increasing the hydrogen pressure and/or the reaction temperature can also increase the reaction rate.[3] Ensure efficient stirring is in place.

Q5: What are the main side products in the catalytic hydrogenation of phenanthrene?

A5: The main side products are typically from over-hydrogenation, leading to the formation of tetrahydrophenanthrene, octahydrophenanthrene, and ultimately perhydrophenanthrene.[4][5]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Phenanthrene

This protocol is based on the procedure described in Organic Syntheses.[4]

Materials:

  • Purified phenanthrene (29.5 g, 0.17 mol)

  • Cyclohexane (70 mL)

  • Copper chromium oxide catalyst (1.5 g)

  • Hydrogen gas

Procedure:

  • Charge a hydrogenation bomb (approx. 300 mL capacity) with purified phenanthrene, cyclohexane, and the copper chromium oxide catalyst.

  • Seal the bomb and fill it with hydrogen to an initial pressure of 2000 p.s.i. at 20°C.

  • Heat the bomb to 150°C with shaking. The pressure will increase to about 2900 p.s.i.

  • Monitor the hydrogen uptake. The reaction is typically rapid, with about 85% of the theoretical uptake occurring within 1.75-2 hours.

  • Interrupt the reaction at this point to prevent over-hydrogenation.

  • Cool the bomb, vent the excess hydrogen, and remove the catalyst by filtration or centrifugation.

  • Evaporate the cyclohexane from the filtrate.

  • Purify the residue by vacuum distillation to obtain this compound (yield: 21-23 g, 70-77%).

Protocol 2: Palladium-Catalyzed Synthesis of this compound Derivatives

This is a general procedure based on modern palladium-catalyzed methods.[6]

Materials:

  • Appropriate vinyl bromoaldehyde precursor (1 equivalent)

  • Pd(OAc)₂ (10 mol%)

  • PPh₃ (0.5 equivalents)

  • Cs₂CO₃ (2 equivalents)

  • TBAC (1 equivalent)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the vinyl bromoaldehyde precursor, Pd(OAc)₂, PPh₃, Cs₂CO₃, and TBAC.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 85-90°C with stirring for 1.5-2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by diluting with water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Visualizations

experimental_workflow_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start charge_bomb Charge Hydrogenation Bomb: - Phenanthrene - Cyclohexane - Catalyst start->charge_bomb pressurize Pressurize with H₂ (2000 psi) charge_bomb->pressurize heat_shake Heat to 150°C with Shaking pressurize->heat_shake monitor Monitor H₂ Uptake (~85% theoretical) heat_shake->monitor cool_vent Cool and Vent monitor->cool_vent filter Remove Catalyst (Filtration/Centrifugation) cool_vent->filter evaporate Evaporate Solvent filter->evaporate distill Vacuum Distillation evaporate->distill end End Product: This compound distill->end

Caption: Experimental Workflow for Catalytic Hydrogenation.

troubleshooting_low_yield cluster_hydrogenation Catalytic Hydrogenation Issues cluster_heck Heck Reaction Issues start Low Yield of This compound low_conversion Low Conversion start->low_conversion over_reduction Over-reduction start->over_reduction inconsistent Inconsistent Yields start->inconsistent no_product No Product Formation start->no_product side_products Side Products start->side_products inactive_catalyst Inactive Catalyst low_conversion->inactive_catalyst low_pressure Low H₂ Pressure low_conversion->low_pressure low_temp Low Temperature low_conversion->low_temp long_time Long Reaction Time over_reduction->long_time active_catalyst Too Active Catalyst over_reduction->active_catalyst bad_catalyst Inactive Pd Catalyst no_product->bad_catalyst wrong_base Incorrect Base no_product->wrong_base

Caption: Troubleshooting Logic for Low Yields.

References

Technical Support Center: Improving the Selectivity of Phenanthrene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenanthrene (B1679779) hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the selective hydrogenation of phenanthrene?

The selective hydrogenation of phenanthrene can yield a variety of products depending on the catalyst and reaction conditions. The initial and most common products include 9,10-dihydrophenanthrene, and with further hydrogenation, various isomers of tetrahydrophenanthrene, octahydrophenanthrene, and ultimately the fully saturated perhydrophenanthrene.[1][2] The reaction typically proceeds in a stepwise manner, with the saturation of one aromatic ring at a time.

Q2: How can I improve the selectivity towards a specific partially hydrogenated product like this compound?

Achieving high selectivity for a specific partially hydrogenated product often involves careful control of reaction conditions and catalyst choice. For instance, the formation of this compound is an initial step in the hydrogenation process.[1] Using milder conditions, such as lower temperatures and pressures, can favor the formation of dihydrophenanthrene and prevent further hydrogenation. The choice of catalyst is also crucial; for example, ruthenium nanoparticles stabilized by PPh3 have been shown to be effective for partial hydrogenation under mild conditions.[3]

Q3: What factors influence the selectivity towards the fully hydrogenated product, perhydrophenanthrene?

Complete saturation to perhydrophenanthrene is often challenging due to steric hindrance from intermediate products like symmetric-octahydrophenanthrene (s-OHP).[4][5] To enhance selectivity towards perhydrophenanthrene, consider the following:

  • Catalyst Selection: Noble metal catalysts, such as those containing platinum and palladium, have shown high activity for complete hydrogenation.[4][6] Nickel-based catalysts, particularly those with modified electronic properties like Ni/NiAlOx, can also overcome the steric hindrance and promote the formation of perhydrophenanthrene.[4][5]

  • Reaction Conditions: Higher temperatures and hydrogen pressures generally favor deeper hydrogenation.[5][6]

  • Catalyst Pre-treatment: Pre-reduction of catalysts, for example, chrysotile and coal shale catalysts, has been found to significantly increase their activity for deeper hydrogenation, leading to a higher yield of fully hydrogenated products.[1]

Q4: Can solvent choice impact the selectivity of phenanthrene hydrogenation?

Yes, the choice of solvent can play a significant role in catalytic hydrogenation reactions. Solvents can influence the solubility of reactants, the interaction of substrates with the catalyst surface, and the stabilization of transition states.[7] For instance, in the hydrogenation of naphthalene, another polycyclic aromatic hydrocarbon, THF was found to be a better solvent for achieving higher activity and selectivity compared to heptane, pentane, or acetonitrile.[3] While specific studies on the comprehensive impact of various solvents on phenanthrene hydrogenation selectivity are detailed, the principles suggest that solvent screening is a valuable optimization step.

Troubleshooting Guide

Issue 1: Low conversion of phenanthrene.

  • Possible Cause 1: Inactive Catalyst. The catalyst may have been improperly prepared, stored, or handled, leading to deactivation.

    • Solution: Ensure proper catalyst preparation and activation procedures are followed. For instance, some catalysts require a pre-reduction step in a hydrogen atmosphere at elevated temperatures to become active.[1] Store catalysts under inert conditions to prevent oxidation of active metal sites.

  • Possible Cause 2: Suboptimal Reaction Conditions. The temperature or hydrogen pressure may be too low for the chosen catalyst system.

    • Solution: Gradually increase the reaction temperature and/or hydrogen pressure. Consult literature for optimal conditions for your specific catalyst. For example, Ni/NiAlOx catalysts have been shown to be effective at 300°C and 5 MPa of H2.[4][5]

  • Possible Cause 3: Catalyst Poisoning. Impurities in the phenanthrene or solvent can poison the catalyst.

    • Solution: Use high-purity phenanthrene and solvents. If catalyst poisoning is suspected, consider purifying the starting materials.

Issue 2: Poor selectivity to the desired hydrogenation product.

  • Possible Cause 1: Inappropriate Catalyst. The chosen catalyst may not be selective for the desired product.

    • Solution: Select a catalyst known for its selectivity towards your target product. For partial hydrogenation, ruthenium nanoparticles may be suitable.[3] For complete hydrogenation to perhydrophenanthrene, Pt- or specially prepared Ni-based catalysts are often preferred.[4][6]

  • Possible Cause 2: Reaction Conditions Favoring Undesired Products. The reaction time, temperature, or pressure may be promoting the formation of byproducts.

    • Solution: Optimize the reaction conditions. For partially hydrogenated products, shorter reaction times and milder conditions are generally better. For deeper hydrogenation, longer reaction times and more forcing conditions may be necessary. A time-course study of the reaction can help identify the optimal time to stop the reaction to maximize the yield of a specific intermediate.

Issue 3: Formation of undesired side products, such as cracked or isomerized compounds.

  • Possible Cause 1: High Catalyst Acidity. The catalyst support may have strong acid sites that can catalyze cracking or isomerization reactions.

    • Solution: Choose a catalyst with a support that has lower acidity. Alternatively, the acidity of the support can sometimes be neutralized by adding a basic modifier.

  • Possible Cause 2: High Reaction Temperature. Very high temperatures can lead to thermal cracking and other side reactions.

    • Solution: Operate at the lowest temperature that still provides a reasonable reaction rate.

Data Presentation

Table 1: Comparison of Different Catalysts for Phenanthrene Hydrogenation

CatalystSupportTemperature (°C)H2 Pressure (MPa)Phenanthrene Conversion (%)Selectivity to Perhydrophenanthrene (%)Reference
Ni/NiAlOx-650NiAlOx3005>9898 (initial)[4]
0.5Pt/Ni/NiAlOxNiAlOxNot specifiedNot specified9667[6]
Ni/NiAl spinel:Palladium:boronNiAl spinel300599.599.2[6]
Chrysotile/NiTi (pre-reduced)Chrysotile420434.62Not specified for PHP, 18.21% for Tetrahydronaphthalene[1]
Coal Shale (pre-reduced)Coal Shale4204Not specifiedNot specified for PHP, 15.72% for Tetrahydronaphthalene[1]

Experimental Protocols

Protocol 1: Phenanthrene Hydrogenation using a Ni/NiAlOx Catalyst

This protocol is based on the methodology for achieving high selectivity to perhydrophenanthrene.[4][5]

  • Catalyst Preparation:

    • Synthesize the Ni/NiAlOx catalyst precursor by a suitable method (e.g., co-precipitation).

    • Calcine the precursor at 650°C to form the nickel aluminate structure.

  • Catalyst Reduction (Activation):

    • Load the calcined catalyst into a fixed-bed reactor.

    • Heat the catalyst to 520°C at a rate of 3°C/min in a flow of H2 (50 ml/min).

    • Hold at 520°C for 5 hours to reduce the nickel species.

    • Cool the catalyst to the desired reaction temperature under a continuous H2 flow.

  • Hydrogenation Reaction:

    • Prepare a feed solution of 1.0 wt% phenanthrene in a suitable solvent (e.g., decalin).

    • Set the reactor conditions: total pressure of 5.0 MPa, temperature of 280-300°C, and a H2/oil volume ratio of 600.

    • Introduce the feed solution into the reactor at a specific weight hourly space velocity (WHSV), for example, 52 h⁻¹.

  • Product Analysis:

    • Collect the liquid products from the reactor outlet.

    • Analyze the product composition using gas chromatography-mass spectrometry (GC-MS) to determine the conversion of phenanthrene and the selectivity to different hydrogenation products.

Visualizations

Phenanthrene_Hydrogenation_Pathway Phenanthrene Phenanthrene DHP This compound Phenanthrene->DHP +H2 THP Tetrahydrophenanthrene DHP->THP +H2 OHP Octahydrophenanthrene THP->OHP +H2 PHP Perhydrophenanthrene OHP->PHP +H2

Caption: Reaction pathway for the stepwise hydrogenation of phenanthrene.

Experimental_Workflow cluster_prep Catalyst Preparation & Activation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Catalyst_Synth Catalyst Synthesis Calcination Calcination Catalyst_Synth->Calcination Reduction In-situ Reduction Calcination->Reduction Reactor_Setup Reactor Setup (Temp, Pressure) Reduction->Reactor_Setup Reaction Run Reaction Reactor_Setup->Reaction Feed_Prep Feed Preparation (Phenanthrene in Solvent) Feed_Prep->Reaction Product_Collection Product Collection Reaction->Product_Collection GCMS_Analysis GC-MS Analysis Product_Collection->GCMS_Analysis Data_Analysis Data Analysis (Conversion, Selectivity) GCMS_Analysis->Data_Analysis

Caption: General experimental workflow for phenanthrene hydrogenation.

Troubleshooting_Logic Start Low Selectivity Issue Check_Catalyst Is the catalyst appropriate for the target product? Start->Check_Catalyst Check_Conditions Are the reaction conditions (T, P, time) optimized? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Select a more selective catalyst. Check_Catalyst->Sol_Catalyst No Check_Purity Are starting materials (phenanthrene, solvent) pure? Check_Conditions->Check_Purity Yes Sol_Conditions Systematically vary conditions (e.g., time-course study). Check_Conditions->Sol_Conditions No Sol_Purity Purify starting materials. Check_Purity->Sol_Purity No

Caption: Troubleshooting logic for addressing low selectivity issues.

References

Common impurities in commercial 9,10-Dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common impurities in commercial 9,10-dihydrophenanthrene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most prevalent impurities in commercial this compound typically arise from its synthesis, which is most commonly the catalytic hydrogenation of phenanthrene (B1679779). These impurities can be categorized as:

  • Unreacted Starting Material: Phenanthrene is often present as a residual impurity.

  • Over-hydrogenation Products: Further reduction of this compound can lead to the formation of more saturated analogues, such as 1,2,3,4-tetrahydrophenanthrene (B93887) and 1,2,3,4,5,6,7,8-octahydrophenanthrene.

  • Oxidation Products: Exposure to air, especially during storage or handling, can lead to the formation of 9,10-phenanthrenedione.

Q2: What are the typical concentration levels of these impurities?

A2: The concentration of impurities can vary between suppliers and batches. Commercial grades of this compound often have a purity of 94% to over 96%.[1] This suggests that the total impurity content can range from less than 4% to 6%. The relative abundance of each impurity depends on the specific manufacturing and purification processes employed.

Impurity CategoryCommon ImpuritiesTypical Concentration Range
Unreacted Starting MaterialPhenanthreneCan be a major impurity if the hydrogenation reaction is incomplete.
Over-hydrogenation ProductsTetrahydrophenanthrene, OctahydrophenanthreneLevels vary depending on the catalyst, reaction time, and conditions.
Oxidation Products9,10-PhenanthrenedioneTypically found in lower concentrations, increases with improper storage.

Q3: How can I detect and quantify these impurities in my sample?

A3: The most common and effective analytical techniques for identifying and quantifying impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • GC-MS is well-suited for separating and identifying volatile and semi-volatile organic compounds. It provides both retention time data for quantification and mass spectra for definitive identification of impurities.

  • HPLC , particularly reverse-phase HPLC with a C18 column, is effective for separating this compound from its less and more polar impurities. A UV detector is typically used for quantification.

Detailed experimental protocols for both techniques are provided in the Troubleshooting Guides section.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction Involving this compound

Possible Cause: The presence of unreacted phenanthrene in your this compound reagent. Phenanthrene's aromatic system is more reactive in certain reactions, such as electrophilic additions, compared to the biphenyl (B1667301) system in this compound.

Troubleshooting Steps:

  • Confirm the Presence of Phenanthrene: Analyze your starting material using the GC-MS or HPLC methods detailed below.

  • Purification of this compound: If significant levels of phenanthrene are detected, consider purifying your reagent. Recrystallization from a suitable solvent like ethanol (B145695) can be effective in removing less soluble impurities.

  • Adjust Reaction Conditions: If purification is not feasible, you may need to adjust your reaction conditions to minimize the reactivity of the phenanthrene impurity. This could involve using milder reagents or shorter reaction times.

Issue 2: Reduced Performance of an Organic Electronic Device Fabricated with a this compound Derivative

Possible Cause: The presence of over-hydrogenated impurities or phenanthrene in your this compound precursor can negatively impact the electronic properties of the final material. These impurities can disrupt molecular packing and introduce charge traps, leading to decreased charge carrier mobility and overall device efficiency.

Troubleshooting Steps:

  • High-Purity Material is Crucial: For applications in organic electronics, it is imperative to start with the highest purity this compound available.

  • Analyze for Over-hydrogenated Species: Use the GC-MS method below to check for the presence of tetrahydrophenanthrene and other saturated derivatives.

  • Consider Sublimation for Purification: For organic electronic materials, sublimation is a highly effective purification technique to remove less volatile impurities.

Issue 3: Discoloration (Yellowing) of this compound Upon Storage

Possible Cause: This is often due to the formation of the oxidation product, 9,10-phenanthrenedione, which is a colored compound. This can be accelerated by exposure to air and light.

Troubleshooting Steps:

  • Proper Storage: Store this compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

  • Check for Oxidation Product: The presence of 9,10-phenanthrenedione can be confirmed by HPLC analysis, as it will have a different retention time from the parent compound.

  • Purification: If the discoloration is significant, purification by column chromatography or recrystallization may be necessary before use.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound and Impurities

This method is suitable for the separation and identification of phenanthrene, this compound, and its hydrogenated derivatives.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary Column: SH-I-PAH (60 m x 0.25 mm I.D., df = 0.10 µm) or equivalent non-polar column.[2]

  • Carrier Gas: Helium or Hydrogen

GC Conditions:

  • Inlet Temperature: 250 °C[2]

  • Injection Volume: 1 µL

  • Injection Mode: Splitless[2]

  • Carrier Gas Flow: Constant linear velocity (e.g., 42.5 cm/sec for Helium)[2]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp 1: 40 °C/min to 200 °C

    • Ramp 2: 25 °C/min to 250 °C, hold for 3 minutes

    • Ramp 3: 15 °C/min to 350 °C, hold for 5 minutes[2]

  • Total Run Time: Approximately 23 minutes[2]

MS Conditions:

  • Interface Temperature: 330 °C[2]

  • Ion Source Temperature: 250 °C[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Data Acquisition Mode: Full Scan or Selected Ion Monitoring (SIM) for higher sensitivity.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of around 10-100 µg/mL.

  • If available, prepare standard solutions of phenanthrene, tetrahydrophenanthrene, and 9,10-phenanthrenedione for retention time and response factor determination.

Protocol 2: HPLC Purity Assay of this compound

This reverse-phase HPLC method is suitable for quantifying the purity of this compound and detecting polar and non-polar impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% Trifluoroacetic Acid (TFA)

HPLC Conditions:

  • Mobile Phase Gradient:

    • 0-10 min: 20-80% A

    • 10-12 min: 100% A

    • 12-15 min: 20% A[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 40 °C[3]

  • Detection Wavelength: 261 nm[3]

  • Injection Volume: 10 µL[3]

Sample Preparation:

  • Dissolve the this compound sample in methanol (B129727) to a concentration of 10 mg/mL.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.[3]

Visualizations

experimental_workflow GC-MS Analysis Workflow for this compound Purity cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve sample in a suitable solvent prep2 Dilute to working concentration prep1->prep2 gcms Inject sample into GC-MS prep2->gcms sep Separation on capillary column gcms->sep detect Detection and identification by MS sep->detect integrate Integrate peak areas detect->integrate identify Identify impurities via mass spectra library integrate->identify quantify Quantify impurities identify->quantify

Caption: GC-MS analysis workflow for this compound purity assessment.

troubleshooting_logic Troubleshooting Impurity-Related Issues start Experiment yields unexpected results check_purity Is the purity of This compound a potential issue? start->check_purity analyze Analyze starting material (GC-MS or HPLC) check_purity->analyze Yes no_issue Purity is not the issue. Investigate other parameters. check_purity->no_issue No impurity_detected Impurities detected? analyze->impurity_detected identify_impurity Identify the impurity type impurity_detected->identify_impurity Yes impurity_detected->no_issue No phenanthrene Phenanthrene identify_impurity->phenanthrene over_hydrogenated Over-hydrogenated products identify_impurity->over_hydrogenated oxidation Oxidation products identify_impurity->oxidation purify Purify reagent or adjust conditions phenanthrene->purify source_high_purity Source higher purity material over_hydrogenated->source_high_purity proper_storage Ensure proper storage oxidation->proper_storage

Caption: Logical workflow for troubleshooting impurity-related experimental issues.

References

Stability issues of 9,10-Dihydrophenanthrene under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9,10-dihydrophenanthrene under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound in an acidic environment.

Issue 1: Unexpected Disappearance or Low Recovery of this compound in Acidic Media

  • Question: I am observing a significant loss of this compound after treatment with acidic solutions. What could be the cause?

  • Answer: this compound, while possessing aromatic character, contains a non-aromatic, hydrogenated biphenyl (B1667301) linkage that can be susceptible to acid-catalyzed reactions. Potential causes for its degradation under acidic conditions include:

    • Dehydrogenation: The dihydrophenanthrene core might undergo acid-catalyzed dehydrogenation to form the more thermodynamically stable, fully aromatic phenanthrene (B1679779). This is a common reaction for partially hydrogenated polycyclic aromatic hydrocarbons (PAHs).

    • Isomerization/Rearrangement: Under strong acidic conditions, particularly with heating, skeletal rearrangements of the polycyclic backbone could occur. While phenanthrene itself is relatively stable, the dihydrogenated form may be more prone to such changes.

    • Oxidation: If oxidizing agents are present, even in trace amounts, or if the acidic medium is oxidative (e.g., containing nitric acid or peroxides), this compound could be oxidized.[1] The benzylic positions (C9 and C10) are particularly susceptible to oxidation, potentially leading to the formation of ketones, such as 9,10-phenanthrenequinone, or other oxygenated derivatives.

    • Polymerization/Oligomerization: Strong acids can sometimes promote intermolecular reactions, leading to the formation of higher molecular weight oligomers or polymers, which may precipitate or be difficult to detect by standard chromatographic methods.

Troubleshooting Steps:

  • Characterize Degradation Products: Use analytical techniques such as HPLC with a photodiode array (PDA) detector, LC-MS, or GC-MS to identify any new peaks that appear in your stressed samples. Comparing the UV spectrum and mass of the degradation products to standards like phenanthrene can provide initial clues.

  • Control for Oxidation: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen. Use de-gassed solvents.

  • Vary Acid Strength and Temperature: Perform a systematic study by varying the concentration of the acid and the reaction temperature. Milder conditions (e.g., lower acid concentration, room temperature) may slow down the degradation and help in identifying the primary degradation pathway.

  • Monitor for Phenanthrene Formation: Specifically look for the formation of phenanthrene in your analytical runs. The appearance of phenanthrene would strongly suggest dehydrogenation as a degradation pathway.

Issue 2: Formation of Colored Byproducts

  • Question: My initially colorless solution of this compound turns yellow or brown upon addition of acid. What does this indicate?

  • Answer: The formation of colored species often suggests the creation of highly conjugated systems or charge-transfer complexes. Potential causes include:

    • Formation of Phenanthrene and its Derivatives: Phenanthrene and its oxidized derivatives, such as phenanthrenequinones, are often colored (typically yellow).

    • Cationic Intermediates: In strongly acidic media, protonation of the aromatic rings can lead to the formation of carbocation intermediates (arenium ions), which can be colored.

    • Polymerization: Polymerization products are often colored due to the extended conjugation.

Troubleshooting Steps:

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum of the colored solution. The appearance of new absorption bands at longer wavelengths compared to this compound is indicative of the formation of more extended conjugated systems.

  • Correlation with Degradation Products: Use chromatography to see if the appearance of the color correlates with the formation of specific degradation products identified in Issue 1.

Frequently Asked Questions (FAQs)

Q1: What are the typical acidic conditions that can cause the degradation of this compound?

A1: Based on standard forced degradation studies for pharmaceuticals, acidic conditions that may lead to degradation typically involve the use of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 M to 1 M.[2][3][4] The rate of degradation is also highly dependent on temperature, with heating accelerating the process. For some PAHs, even weaker acids in the presence of an oxidizing agent can cause degradation.[1]

Q2: How can I perform a forced degradation study on this compound under acidic conditions?

A2: A typical forced degradation study under acidic conditions can be performed as follows. The goal is to achieve a target degradation of 5-20%.[4]

Experimental Protocol: Acidic Stress Testing

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • In separate vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.

    • If the compound is poorly soluble in aqueous acid, a co-solvent like acetonitrile can be used, but the volume should be kept to a minimum.

    • A control sample should be prepared with the stock solution and the same amount of water and co-solvent (if used).

  • Incubation:

    • Initially, keep the vials at room temperature and sample at various time points (e.g., 2, 4, 8, 24 hours).

    • If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 50-70°C).[5]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample, neutralize it with a suitable base (e.g., NaOH of the same molarity), and dilute it with the mobile phase to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Identify and, if possible, quantify the major degradation products.

Q3: What are the likely degradation products of this compound in acid?

A3: While specific experimental data for this compound is scarce, based on the chemistry of related compounds, the most probable degradation product under non-oxidizing acidic conditions is phenanthrene via dehydrogenation. Under oxidative acidic conditions, 9,10-phenanthrenequinone and other hydroxylated or ketonic derivatives are possible. In very strong acids, rearranged isomers could potentially form.

Data Presentation

Table 1: Summary of Potential Acid-Catalyzed Reactions of this compound

Reaction TypeConditionsPotential Products
DehydrogenationStrong acid (e.g., H₂SO₄), heatPhenanthrene
OxidationAcid with oxidizing agent (e.g., H₂O₂/H₂SO₄)9,10-Phenanthrenequinone, Hydroxylated derivatives
RearrangementSuperacid (e.g., Triflic acid), heatIsomeric PAHs (less likely for phenanthrene core)
PolymerizationConcentrated strong acidOligomers/Polymers of this compound

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for this compound Degradation A Observe Low Recovery of This compound B Analyze Sample by HPLC-MS/GC-MS A->B C Identify Degradation Products B->C D Is Phenanthrene a Major Product? C->D E Dehydrogenation is Likely D->E Yes F Are Oxygenated Products (e.g., Quinones) Present? D->F No I Modify Experimental Conditions: - Inert Atmosphere - Milder Acid/Temp E->I G Oxidative Degradation is Likely F->G Yes H Consider Rearrangement or Polymerization F->H No G->I H->I G cluster_1 Potential Degradation Pathways of this compound in Acid DHP This compound Phen Phenanthrene DHP->Phen Dehydrogenation (H⁺, Heat) PQ 9,10-Phenanthrenequinone DHP->PQ Oxidation (H⁺, [O]) Poly Oligomers/Polymers DHP->Poly Polymerization (Conc. H⁺) G cluster_2 Experimental Workflow for Acidic Forced Degradation Study A Prepare Stock Solution of This compound B Add Acid (e.g., 0.1M HCl) and Control (Water) A->B C Incubate at RT or Elevated Temp B->C D Sample at Time Intervals C->D E Neutralize and Dilute Sample D->E F Analyze by Stability-Indicating HPLC Method E->F G Calculate % Degradation and Identify Products F->G

References

Technical Support Center: Purification of Substituted Dihydrophenanthrenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of substituted dihydrophenanthrenes.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of substituted dihydrophenanthrenes using common laboratory techniques.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: I am observing peak tailing for my substituted dihydrophenanthrene in reverse-phase HPLC. What are the possible causes and solutions?

Answer:

Peak tailing is a common issue in HPLC that can compromise resolution and quantification. The primary causes for peak tailing with dihydrophenanthrene compounds, which can possess polar substituents, often involve secondary interactions with the stationary phase or issues with the mobile phase.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanols Substituted dihydrophenanthrenes with polar functional groups (e.g., hydroxyl, amino) can interact with residual silanol (B1196071) groups on the silica-based stationary phase. This is a very common cause of tailing for polar analytes. To mitigate this, you can: • Lower the mobile phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase. This protonates the silanol groups, reducing their interaction with the analyte. • Use an end-capped column: Employ a column where the residual silanol groups have been deactivated (end-capped). • Increase buffer concentration: A higher buffer concentration can help to mask the residual silanol interactions.
Mobile Phase pH close to Analyte pKa If your substituted dihydrophenanthrene has acidic or basic functional groups, a mobile phase pH close to its pKa can lead to the presence of both ionized and non-ionized forms, resulting in peak tailing. It is advisable to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Column Overload Injecting too concentrated a sample can lead to peak shape distortion, including tailing. To address this, dilute your sample and reinject. If the peak shape improves, column overload was the likely issue. Consider using a column with a larger internal diameter or a higher loading capacity for preparative separations.
Column Contamination or Degradation Accumulation of strongly retained impurities on the column can lead to active sites that cause tailing. A void at the column inlet can also cause peak distortion. To resolve this, try flushing the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.

Question: My retention times are drifting during a series of HPLC runs for my dihydrophenanthrene sample. What should I investigate?

Answer:

Drifting retention times can significantly affect the reliability of your analytical method. The issue can stem from the HPLC system, the column, or the mobile phase.

Troubleshooting Steps:

  • Check for System Leaks: Even a small leak in the pump, injector, or fittings can cause pressure fluctuations and lead to variable retention times. Visually inspect the system for any signs of leakage.

  • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration can cause retention times to drift, especially at the beginning of a run. It is recommended to flush the column with at least 10-20 column volumes of the mobile phase.

  • Verify Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the mobile phase composition over time, leading to retention time shifts. Ensure the mobile phase is well-mixed and covered to prevent evaporation. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Control Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.

Column Chromatography Troubleshooting

Question: My substituted dihydrophenanthrene is not separating from a closely related impurity during silica (B1680970) gel column chromatography. How can I improve the separation?

Answer:

Achieving baseline separation of structurally similar compounds, such as isomers or analogues of substituted dihydrophenanthrenes, can be challenging. Optimizing your chromatographic conditions is key.

Strategies for Improved Separation:

StrategyDescription
Optimize the Solvent System The choice of eluent is critical. If your compounds are co-eluting, the polarity of your solvent system may not be optimal. • Decrease Polarity: If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate system). This will increase the retention time and may improve separation. • Use a Gradient Elution: Start with a low polarity solvent and gradually increase the polarity. This can help to resolve compounds with similar retention factors. • Try a Different Solvent System: Sometimes, changing the solvent system entirely can provide different selectivity. For example, replacing ethyl acetate with dichloromethane (B109758) or acetone (B3395972) might alter the interactions with the stationary phase and improve separation.
Improve Column Packing A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly. Using a slurry packing method is often recommended to avoid air bubbles.
Adjust the Flow Rate A slower flow rate generally provides better resolution as it allows more time for equilibrium between the stationary and mobile phases.
Check Sample Loading Overloading the column with too much sample will result in broad bands and poor separation. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. The sample should also be loaded onto the column in a small volume of a non-polar solvent to ensure a narrow starting band.

Question: My dihydrophenanthrene product is eluting very slowly or not at all from the silica gel column.

Answer:

This issue, often referred to as "streaking" or irreversible adsorption, can be caused by strong interactions between your compound and the silica gel, especially if the compound is highly polar.

Possible Solutions:

  • Increase Solvent Polarity: Gradually increase the polarity of your eluent. For very polar compounds, you may need to add a small amount of a highly polar solvent like methanol (B129727) to your mobile phase (e.g., 1-5% methanol in dichloromethane).

  • Use a Different Adsorbent: If your compound is basic, it may be interacting strongly with the acidic silica gel. Consider using a different stationary phase, such as neutral or basic alumina, or a bonded phase like diol or amino-functionalized silica.

  • Dry Loading: If your compound has poor solubility in the initial, non-polar eluent, it may precipitate at the top of the column. In such cases, a dry loading technique can be beneficial. This involves pre-adsorbing your sample onto a small amount of silica gel, which is then loaded onto the top of the column.

Crystallization Troubleshooting

Question: I am unable to obtain crystals of my purified substituted dihydrophenanthrene. It remains an oil. What can I do?

Answer:

Obtaining a crystalline solid from a purified oil can be a crucial final step for characterization and stability.

Tips for Inducing Crystallization:

  • Purity is Key: Ensure your compound is highly pure. Impurities can inhibit crystal formation. You may need to repeat a chromatographic purification step.

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Experiment with a range of solvents of varying polarities.

  • Slow Evaporation: Dissolve your compound in a minimal amount of a volatile solvent in which it is soluble. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a small vial containing your dissolved compound inside a larger sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into your solution, reducing the solubility and promoting crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The small glass particles can act as nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of your compound, add it to a saturated solution to induce further crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic preparations of substituted dihydrophenanthrenes?

A1: Common impurities can include starting materials, reagents, by-products from the synthetic route, and over-reduced or aromatized species. For example, in the synthesis of 9,10-dihydrophenanthrene from phenanthrene (B1679779), unreacted phenanthrene and polyhydrogenated by-products can be significant impurities.

Q2: Which chromatographic technique is generally preferred for the final purification of substituted dihydrophenanthrenes?

A2: For achieving high purity, especially for analytical purposes or for biological assays, reverse-phase High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its high resolution and efficiency. For larger scale purification, column chromatography is more common.

Q3: How can I monitor the progress of my column chromatography separation?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography. Collect fractions as the solvent elutes from the column and spot them on a TLC plate. Develop the plate using the same solvent system as the column to visualize the separation and identify the fractions containing your desired compound.

Q4: My substituted dihydrophenanthrene is light-sensitive. Are there any special precautions I should take during purification?

A4: Yes, if your compound is photolabile, it is crucial to protect it from light throughout the purification process. Use amber glassware or wrap your flasks and columns in aluminum foil. Work in a dimly lit area when possible.

Q5: Is it possible to purify substituted dihydrophenanthrenes using techniques other than chromatography and crystallization?

A5: While chromatography and crystallization are the most common and effective methods, other techniques like distillation (for volatile, thermally stable compounds) or sublimation can sometimes be employed, though they are less frequently used for complex substituted derivatives.

Data Presentation

Table 1: Representative HPLC Conditions for Dihydrophenanthrene Analysis
CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionReference
This compoundNewcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric Acid1.0UV
Phenanthrene Dihydrodiol Enantiomers(R,R)-Whelk-O 1 (Chiral)n-Hexane:Isopropanol (90:10, v/v)1.0UV (254 nm)
Phenanthrene Derivatives from Dioscorea speciesC18 Reverse PhaseGradient of Acetonitrile and Water1.0PDA
Table 2: Common Solvent Systems for Column Chromatography of Dihydrophenanthrenes on Silica Gel
Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (gradient)Low to MediumGeneral purpose for separating moderately polar substituted dihydrophenanthrenes from non-polar impurities.
Dichloromethane / Hexane (gradient)Low to MediumAlternative to Hexane/EtOAc, can offer different selectivity.
Chloroform / Methanol (with low % of MeOH)Medium to HighFor the elution of more polar dihydrophenanthrenes containing multiple hydroxyl or other polar groups.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Select an appropriate size glass column based on the amount of sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.

    • Add a small layer of sand over the plug.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles. Drain the excess solvent until it is level with the top of the silica.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a non-polar solvent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure desired compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified dihydrophenanthrene.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • Place a small amount of your impure compound into several test tubes.

    • Add a small amount of a different solvent to each tube.

    • A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the compound dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • If crystals do not form, you can try scratching the inner surface of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Allow the crystals to air dry on the filter paper or dry them further in a desiccator.

Mandatory Visualization

experimental_workflow start Crude Substituted Dihydrophenanthrene column_chrom Column Chromatography (e.g., Silica Gel) start->column_chrom tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions Identify pure fractions impure_fractions Impure Fractions tlc_analysis->impure_fractions Identify impure fractions evaporation Solvent Evaporation combine_fractions->evaporation purity_check1 Purity Check (e.g., HPLC, NMR) evaporation->purity_check1 pure_compound Pure Compound purity_check1->pure_compound Purity > 95% crystallization Crystallization purity_check1->crystallization Further Purification Needed pure_compound->crystallization Optional for crystalline solid rechromatograph Re-chromatograph impure_fractions->rechromatograph rechromatograph->column_chrom final_product Final Crystalline Product crystallization->final_product

Caption: A typical experimental workflow for the purification of substituted dihydrophenanthrenes.

Avoiding catalyst poisoning in palladium-catalyzed reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed reactions.

Troubleshooting Guide

This guide addresses specific, common issues encountered during experiments, their potential causes related to catalyst poisoning, and recommended solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Catalyst Poisoning: Impurities in starting materials, reagents, or solvents can deactivate the palladium catalyst. Common poisons include sulfur compounds, nitrogen-containing heterocycles, and other coordinating species.[1]Purify Starting Materials & Solvents: Use high-purity reagents and solvents. Consider passing solvents through a plug of activated alumina (B75360) to remove impurities.[2]
Ligand Degradation: Phosphine (B1218219) ligands can be sensitive to air and moisture, leading to oxidation and loss of efficacy.Use Air-Free Techniques: Ensure all manipulations are carried out under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents.
Incorrect Ligand Choice: The chosen ligand may not be robust enough to prevent catalyst deactivation under the reaction conditions.Screen Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to stabilize the palladium center.[3]
Reaction Stalls or is Sluggish Gradual Catalyst Deactivation: A slow poisoning process may be occurring throughout the reaction.Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.
Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate to form palladium black, an inactive form of the catalyst.[3]Improve Solubility & Mixing: Ensure vigorous stirring, especially in biphasic reactions. Screen different solvents to improve the solubility of all components.[2]
Formation of Side Products (e.g., Homocoupling) Presence of Oxidants: Oxygen in the reaction mixture can lead to the formation of Pd(II) species that promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.[4]Rigorous Degassing: Thoroughly degas all solvents and reagents before use to remove dissolved oxygen.
Sub-optimal Base: The choice and purity of the base can significantly impact the reaction outcome.Optimize Base: Screen different bases (e.g., carbonates, phosphates, alkoxides) and ensure they are anhydrous and of high purity.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in palladium-catalyzed reactions?

A1: Common catalyst poisons include:

  • Sulfur Compounds: Thiols, thioethers, and thiophenes are particularly potent poisons.[5]

  • Nitrogen-Containing Heterocycles: Pyridines, quinolines, and indoles can coordinate strongly to the palladium center and inhibit catalysis.

  • Coordinating Functional Groups: Nitriles, nitro compounds, and oximes can act as catalyst poisons.

  • Halides: Excess halide ions, especially iodide, can form inactive palladium complexes.[2][4]

  • Carbon Monoxide (CO): CO can strongly bind to palladium surfaces and block active sites.[5]

  • Water and Oxygen: While not always poisons in the traditional sense, they can lead to the degradation of sensitive ligands and the formation of inactive palladium oxides or hydroxides.[3]

Q2: How can I tell if my catalyst has been poisoned?

A2: Signs of catalyst poisoning include:

  • A significant decrease in or complete lack of product formation.

  • The reaction stalling before completion.

  • A change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black), which indicates catalyst agglomeration.[3]

Q3: What preventative measures can I take to avoid catalyst poisoning?

A3: To minimize the risk of catalyst poisoning:

  • Use High-Purity Reagents: Whenever possible, use reagents and solvents from reputable suppliers that are designated as high purity or suitable for catalysis.

  • Purify Starting Materials: If the purity of your starting materials is questionable, consider purifying them by recrystallization, distillation, or column chromatography.

  • Degas Solvents and Reagents: Thoroughly degas all liquids to remove dissolved oxygen, which can contribute to catalyst deactivation.

  • Use Robust Ligands: Employ bulky, electron-rich phosphine ligands or NHC ligands that can protect the palladium center from coordinating species.

  • Optimize Reaction Conditions: Carefully screen reaction parameters such as solvent, base, and temperature, as sub-optimal conditions can exacerbate catalyst deactivation.

Q4: Can a poisoned palladium catalyst be regenerated?

A4: Yes, in some cases, poisoned palladium catalysts can be regenerated, particularly heterogeneous catalysts like palladium on carbon (Pd/C). Regeneration methods often involve washing the catalyst to remove adsorbed poisons or heat treatment. However, the success of regeneration depends on the nature of the poison and the extent of deactivation.

Quantitative Data Summary

The tolerance of palladium catalysts to various poisons is highly dependent on the specific catalyst system (ligand, support) and reaction conditions. The following table provides a qualitative summary of the impact of common poisons.

Poison Typical Source Impact on Catalyst Activity General Tolerance Level
Sulfur Compounds Impurities in reagents/solventsSevere deactivationVery Low (< 10 ppm)
Nitrogen Heterocycles Substrates, additivesModerate to severe deactivationLow to Moderate
Carbon Monoxide Incomplete inerting, side reactionsSevere deactivationVery Low
Excess Halides (Iodide) Aryl iodide substratesModerate deactivationModerate
Water/Oxygen Solvents, atmosphereLigand/catalyst degradationVaries with ligand sensitivity

Experimental Protocols

Protocol 1: General Procedure for Purification of Solvents for Palladium-Catalyzed Reactions
  • Initial Degassing: Place the solvent in a suitable flask and sparge with a stream of argon or nitrogen for 30-60 minutes to remove dissolved oxygen.

  • Drying (Optional but Recommended): If the solvent is not anhydrous, pass it through an activated alumina column under a positive pressure of inert gas.

  • Storage: Store the purified solvent over molecular sieves (ensure compatibility) in a sealed flask under an inert atmosphere.

Protocol 2: Regeneration of Palladium on Carbon (Pd/C) Poisoned by Organic Impurities

This protocol is a general guideline and may need optimization depending on the nature of the contaminants.

  • Catalyst Recovery: After the reaction, filter the Pd/C catalyst from the reaction mixture.

  • Solvent Washing: Wash the recovered catalyst sequentially with several portions of deionized water and then an organic solvent like ethanol (B145695) or acetone (B3395972) to remove residual reactants and products.

  • Alkali Wash: Prepare a dilute solution of sodium hydroxide (B78521) (e.g., 5-10 wt%). Suspend the catalyst in this solution and stir at an elevated temperature (e.g., 50-80 °C) for 1-2 hours. This can help remove strongly adsorbed organic residues.[6]

  • Neutralization: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Activation (Optional): For some applications, a final reduction step under a hydrogen atmosphere may be necessary to fully restore catalytic activity.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check for Catalyst Precipitation (Palladium Black) start->check_catalyst check_reagents Review Reagent & Solvent Purity check_catalyst->check_reagents No Precipitate solution_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->solution_ligand Precipitate Observed check_conditions Evaluate Reaction Conditions (Temperature, Time, Stirring) check_reagents->check_conditions Reagents are High Purity solution_purify Purify Starting Materials & Solvents check_reagents->solution_purify Impurities Suspected solution_optimize Optimize Reaction Conditions (Screen Solvents, Bases) check_conditions->solution_optimize Conditions Sub-optimal solution_increase_loading Increase Catalyst Loading check_conditions->solution_increase_loading Conditions Appear Optimal

Caption: Troubleshooting workflow for low yield in palladium-catalyzed reactions.

Catalyst_Poisoning_Cycle active_catalyst Active Pd(0) Catalyst poisoning Catalyst Poisoning (Adsorption of S, N, etc.) active_catalyst->poisoning Reaction with Impurities inactive_catalyst Inactive/Poisoned Catalyst poisoning->inactive_catalyst regeneration Catalyst Regeneration (Washing, Heat Treatment) inactive_catalyst->regeneration regeneration->active_catalyst Restoration of Activity

Caption: The cycle of palladium catalyst poisoning and regeneration.

References

Validation & Comparative

A Comparative Guide to Validating the Structure of Synthesized 9,10-Dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of synthesized compounds is a critical step in ensuring the integrity of their work. This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of 9,10-Dihydrophenanthrene, a significant scaffold in medicinal chemistry. Detailed experimental protocols, comparative data, and a logical workflow are presented to assist in the meticulous confirmation of its molecular architecture.

The structural determination of this compound relies on a combination of spectroscopic methods.[1] Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to delineate the carbon-hydrogen framework, Mass Spectrometry (MS) is used to confirm the molecular weight and formula, and Infrared (IR) spectroscopy helps to identify characteristic functional groups and bonding.[1] For an unambiguous and definitive proof of structure, especially in cases of substituted derivatives or complex stereochemistry, Single-Crystal X-ray Diffraction is the gold standard.[1]

Comparative Spectroscopic Data

The following table summarizes the expected quantitative data from the key analytical techniques for the structural validation of this compound.

Analytical Technique Parameter Expected Value for this compound Alternative Techniques & Considerations
¹H NMR Chemical Shift (δ)~2.8-2.9 ppm (m, 4H, C9-H & C10-H); ~7.2-7.8 ppm (m, 8H, Ar-H)[1][2]2D NMR (COSY, HSQC, HMBC) for complex derivatives.[1]
¹³C NMR Chemical Shift (δ)~29 ppm (C9 & C10)[1]DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 180[3][4][5]High-Resolution Mass Spectrometry (HRMS) for precise mass determination and elemental composition.
Infrared (IR) Spectroscopy Vibrational Frequency (cm⁻¹)~3050-3000 (aromatic C-H stretch); ~2950-2850 (aliphatic C-H stretch); ~1600-1450 (aromatic C=C stretch)Raman spectroscopy can provide complementary information on molecular vibrations.[6]

Experimental Protocols

Detailed methodologies for the principal validation experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.[1]

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified synthesized compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[1]

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.[1]

    • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[1]

    • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to elucidate the proton and carbon environments within the molecule.

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the elemental formula.[1]

  • Methodology:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).[6]

    • Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds.

    • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

    • Data Analysis: The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, and a characteristic fragmentation pattern.

3. Infrared (IR) Spectroscopy

  • Objective: To identify the presence of specific functional groups and bond types.

  • Methodology:

    • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Obtain the infrared spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹).

    • Data Analysis: Interpret the spectrum by correlating the observed absorption bands to known vibrational frequencies of specific functional groups.

Logical Workflow for Structural Validation

The following diagram illustrates the integrated workflow for the structural elucidation of synthesized this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation start Synthesized this compound purification Purification (e.g., Column Chromatography) start->purification ms Mass Spectrometry (MS) purification->ms Molecular Weight Confirmation nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Connectivity & Framework ir Infrared (IR) Spectroscopy purification->ir Functional Group ID data_comparison Comparison with Literature Data ms->data_comparison nmr->data_comparison ir->data_comparison final_structure Confirmed Structure of this compound data_comparison->final_structure Validation

Caption: Workflow for the structural validation of synthesized this compound.

References

Quantitative Analysis of 9,10-Dihydrophenanthrene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 9,10-Dihydrophenanthrene in a mixture. It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific analytical needs, with a focus on experimental data and detailed protocols.

Executive Summary

The accurate quantification of this compound, a key structural motif in various natural products and pharmacologically active compounds, is crucial for research and development. This guide compares the performance of three primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorescence Spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparative summary of the key performance parameters for each technique.

ParameterHPLC-UVGC-MSFluorescence Spectroscopy
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Measurement of emitted light after excitation at a specific wavelength.
Selectivity Moderate to high, dependent on chromatographic separation.Very high, based on both retention time and mass fragmentation pattern.High, based on specific excitation and emission wavelengths.
Sensitivity (LOD/LOQ) Typically in the µg/mL to ng/mL range.[1]Typically in the ng/mL to pg/mL range.Potentially very high, capable of reaching ng/mL to pg/mL levels.
Linearity (R²) Generally >0.999.[1]Typically >0.998.[2]Generally >0.99.
Precision (%RSD) Intraday and interday precision typically <8%.[1]Typically <15%.[2]Dependent on instrumentation and method, generally <10%.
Accuracy (% Recovery) Typically within 95-105%.[1]Typically within 80-115%.[2]Dependent on matrix effects, generally within 90-110%.
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighModerate
Primary Application Routine quality control, purity assessment in relatively clean matrices.Trace analysis in complex matrices, impurity profiling.Sensitive quantification in clear solutions, screening assays.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific sample matrix and instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in samples with moderate complexity.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 261 nm[1]

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for PAH analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • Liquid-Liquid Extraction: For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or hexane.

    • Solid Phase Extraction (SPE): For complex matrices, an SPE cleanup step may be necessary to remove interferences.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 180, 179, 178).

  • Quantification: Create a calibration curve by plotting the peak area of the selected ion for the this compound standards against their concentrations. Calculate the concentration in the sample based on this curve.

Fluorescence Spectroscopy

This technique provides a rapid and sensitive method for the quantification of this compound in non-complex, clear solutions.

Instrumentation:

  • Fluorescence Spectrophotometer

Reagents:

  • Ethanol (B145695) or Cyclohexane (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in ethanol. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in ethanol to a known concentration, ensuring the solution is clear and free of particulate matter.

  • Spectroscopic Measurement:

    • Excitation Wavelength: 262 nm[3]

    • Emission Wavelength: 318 nm[3]

    • Record the fluorescence intensity of the blank (ethanol), the standard solutions, and the sample solution.

  • Quantification: Subtract the blank intensity from all readings. Construct a calibration curve by plotting the fluorescence intensity of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Experimental Workflows

To visualize the logical flow of the analytical processes, the following diagrams are provided in the DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Filter Sample B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection at 261 nm E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Sample Weighing B Extraction (LLE or SPE) A->B C Concentration B->C D Injection into GC C->D E Separation D->E F MS Detection (SIM) E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: General workflow for the quantitative analysis of this compound by GC-MS.

Fluorescence_Workflow cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_quantification Quantification A Prepare Standards & Sample B Dilute in Spectroscopic Solvent A->B C Set Excitation (262 nm) & Emission (318 nm) B->C D Measure Fluorescence Intensity C->D E Create Calibration Curve D->E F Determine Concentration E->F

Caption: Workflow for the quantitative determination of this compound using fluorescence spectroscopy.

References

A Comparative Analysis of Hydrogen Donor Capabilities: 9,10-Dihydrophenanthrene vs. Tetralin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrogen donor capabilities of 9,10-Dihydrophenanthrene and Tetralin, two commonly utilized hydrogen donor solvents in a variety of chemical processes, including coal liquefaction, heavy oil upgrading, and specialized organic synthesis. This document summarizes key performance data, outlines detailed experimental protocols for their evaluation, and visualizes the underlying chemical transformations.

Executive Summary

This compound and Tetralin are both effective hydrogen-donating solvents, crucial for stabilizing reactive intermediates in thermal and catalytic reactions. However, experimental data indicates that their efficacy is not identical. This compound generally exhibits a higher hydrogen donation reactivity compared to Tetralin. This difference can be attributed to the relative stability of the resulting aromatic products, phenanthrene (B1679779) and naphthalene, respectively, and the ease of hydrogen abstraction from the donor molecules. The choice between these two solvents will ultimately depend on the specific requirements of the reaction, including temperature, pressure, and the nature of the hydrogen acceptor.

Data Presentation: Performance Comparison

The following table summarizes the key quantitative data comparing the hydrogen donor capabilities of this compound and Tetralin.

ParameterThis compoundTetralinExperimental ConditionsSource
Relative Hydrogen Donation Rate ~2.61 times faster than Tetralin1.00 (Reference)Reaction with Freyming coal at 400°C.[Not available]
Transformation Rate (in Coal Liquefaction) Not explicitly reported under these conditions.69.76%With WCW coal at 380°C for 60 min, 5 MPa initial H₂ pressure.[1][2]
Transformation Rate (in Coal Liquefaction) Not explicitly reported under these conditions.83.86%With WCW coal at 420°C for 60 min, 5 MPa initial H₂ pressure.[1][2]
Primary Dehydrogenation Product PhenanthreneNaphthaleneThermal and catalytic reactions.[3]
Secondary Products Not extensively detailed in comparative studies.Methyl indan, substituted benzenesHigher temperatures in coal liquefaction.[1][2]

Experimental Protocols

The evaluation of hydrogen donor capabilities, particularly in the context of processes like coal liquefaction, follows a well-defined experimental procedure. The following protocol is a synthesized representation of methodologies described in the literature.[1][4]

Objective: To determine and compare the hydrogen donor efficacy of a solvent (e.g., this compound or Tetralin) by quantifying its conversion and the yield of liquefaction products.

Materials and Equipment:

  • High-pressure autoclave reactor (e.g., 300 mL capacity)

  • Furnace with temperature controller

  • Gas chromatograph-mass spectrometer (GC-MS) for liquid product analysis

  • Gas chromatograph (GC) for gas analysis

  • Hydrogen donor solvent (this compound or Tetralin)

  • Hydrogen acceptor (e.g., coal sample, ground to <200 mesh and dried)

  • Catalyst (optional, e.g., Fe₂O₃)

  • Co-catalyst (optional, e.g., elemental sulfur)

  • High-pressure hydrogen gas

  • Solvent for extraction (e.g., Tetrahydrofuran - THF)

Procedure:

  • Reactor Charging:

    • Accurately weigh and add the hydrogen acceptor (e.g., 2 grams of coal) and the hydrogen donor solvent (e.g., 4 grams of Tetralin) to the autoclave.

    • If applicable, add the catalyst and co-catalyst.

  • Sealing and Purging:

    • Seal the autoclave and purge with an inert gas (e.g., nitrogen) to remove air, followed by purging with hydrogen.

  • Pressurization and Heating:

    • Pressurize the reactor to the desired initial hydrogen pressure (e.g., 5 MPa).

    • Heat the reactor to the target reaction temperature (e.g., 380°C or 420°C) while stirring.

  • Reaction:

    • Maintain the reaction at the set temperature and stirring speed for a specified duration (e.g., 60 minutes).

  • Cooling and Depressurization:

    • Rapidly cool the reactor to room temperature.

    • Collect the gas phase for analysis.

  • Product Separation and Analysis:

    • Open the reactor and transfer the contents.

    • Separate the liquid and solid products by filtration.

    • Wash the solid residue with a solvent (e.g., THF) to extract soluble products.

    • Analyze the liquid products and the THF-soluble fraction using GC-MS to identify and quantify the remaining hydrogen donor, its dehydrogenated product, and other reaction products.

    • Analyze the collected gas phase using GC to determine its composition.

  • Data Calculation:

    • Calculate the transformation rate of the hydrogen donor solvent.

    • Determine the yields of liquid, solid, and gaseous products.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for evaluating the performance of a hydrogen donor solvent.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis charge_reactor Charge Reactor (Acceptor + Donor Solvent) seal_purge Seal and Purge charge_reactor->seal_purge pressurize_heat Pressurize and Heat seal_purge->pressurize_heat react Isothermal Reaction pressurize_heat->react cool_depressurize Cool and Depressurize react->cool_depressurize product_separation Product Separation (Gas, Liquid, Solid) cool_depressurize->product_separation gcms_analysis GC-MS Analysis (Liquid Products) product_separation->gcms_analysis gc_analysis GC Analysis (Gas Products) product_separation->gc_analysis data_calculation Data Calculation (Conversion, Yields) gcms_analysis->data_calculation gc_analysis->data_calculation

Caption: Experimental workflow for evaluating hydrogen donor solvents.

Hydrogen Donation Pathways

The fundamental role of both this compound and Tetralin as hydrogen donors is to transfer hydrogen atoms to stabilize reactive species, thereby preventing undesirable side reactions such as polymerization. This process involves the dehydrogenation of the donor molecule.

This compound Hydrogen Donation Pathway

dihydrophenanthrene_pathway cluster_reaction Hydrogen Transfer DHP This compound Phenanthrene Phenanthrene DHP->Phenanthrene + 2H Radical Radical Species (R.) Stabilized Stabilized Product (RH) Radical->Stabilized + H

Caption: Dehydrogenation of this compound to donate hydrogen.

Tetralin Hydrogen Donation Pathway

tetralin_pathway cluster_reaction Hydrogen Transfer Tetralin Tetralin Naphthalene Naphthalene Tetralin->Naphthalene + 4H Radical Radical Species (R.) Stabilized Stabilized Product (RH) Radical->Stabilized + H

Caption: Dehydrogenation of Tetralin to donate hydrogen.

References

Reactivity comparison of 9,10-Dihydrophenanthrene vs 9,10-Dihydroanthracene.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

In the realm of polycyclic aromatic hydrocarbons (PAHs) and their partially saturated derivatives, 9,10-dihydrophenanthrene and 9,10-dihydroanthracene (B76342) represent two structurally isomeric yet distinct entities. Their core structures are prevalent in numerous natural products and serve as valuable scaffolds in medicinal chemistry and materials science. Understanding the nuances of their reactivity is paramount for researchers aiming to leverage these molecules in novel applications. This guide provides an objective comparison of their reactivity, supported by experimental data, detailed protocols, and mechanistic insights.

Core Reactivity: A Tale of Two Isomers

The primary determinant of the reactivity of both this compound and 9,10-dihydroanthracene lies in the lability of the benzylic C-H bonds at the 9 and 10 positions. Homolytic cleavage of these bonds leads to the formation of resonance-stabilized radicals, making these positions susceptible to a variety of chemical transformations, including oxidation, dehydrogenation, and radical-mediated reactions.

The bond dissociation energy (BDE) for the benzylic C-H bonds in 9,10-dihydroanthracene is estimated to be approximately 78 kcal/mol, which is significantly weaker than a typical C-H bond. This lower BDE facilitates hydrogen atom abstraction, a key step in many of its reactions. While a precise experimental BDE for the corresponding C-H bonds in this compound is not as readily available in the literature, it is expected to be of a similar magnitude due to the formation of a similarly resonance-stabilized benzylic radical. However, the subtle differences in the aromatic frameworks of anthracene (B1667546) and phenanthrene (B1679779) can influence the stability of the resulting radicals and transition states, leading to observable differences in reaction outcomes.

Enzymatic Oxidation: A Direct Comparison

A compelling direct comparison of the reactivity of these two isomers is offered by their enzymatic oxidation by naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas putida. This enzyme system catalyzes the stereospecific dihydroxylation of aromatic rings. The differing regioselectivity and product distribution observed for this compound and 9,10-dihydroanthracene highlight the influence of their distinct topologies on enzyme-substrate interactions.

Quantitative Data Summary
SubstrateMajor ProductRelative YieldMinor Product(s)Relative Yield
9,10-Dihydroanthracene (+)-cis-(1R,2S)-1,2-Dihydroxy-1,2,9,10-tetrahydroanthracene>95%9-Hydroxy-9,10-dihydroanthracene<5%
This compound (+)-cis-(3S,4R)-3,4-Dihydroxy-3,4,9,10-tetrahydrophenanthrene70%(+)-(S)-9-Hydroxy-9,10-dihydrophenanthrene30%

Data sourced from studies on the oxidation by naphthalene dioxygenase from Pseudomonas putida.

The data clearly indicates that under these enzymatic conditions, 9,10-dihydroanthracene is almost exclusively converted to the cis-dihydrodiol product. In contrast, this compound yields a significant proportion of the benzylic hydroxylation product alongside the cis-dihydrodiol. This suggests that the active site of the enzyme interacts differently with the two isomers, influencing the preferred site of oxidation.

Experimental Protocols

Enzymatic Oxidation using Naphthalene Dioxygenase

Objective: To compare the products of enzymatic oxidation of this compound and 9,10-dihydroanthracene.

Materials:

  • Pseudomonas putida strain expressing naphthalene dioxygenase (e.g., NCIB 9816/11) or a recombinant E. coli strain (e.g., JM109(DE3)(pDTG141)).

  • Mineral salts base (MSB) medium.

  • Pyruvate (or other suitable carbon source).

  • Salicylate (B1505791) (for induction in P. putida) or Isopropyl β-D-1-thiogalactopyranoside (IPTG) (for induction in E. coli).

  • This compound and 9,10-Dihydroanthracene.

  • Ethyl acetate (B1210297) for extraction.

  • Analytical instrumentation (e.g., GC-MS, HPLC) for product identification and quantification.

Procedure:

  • Cultivation of Microorganisms:

    • Grow the selected bacterial strain in MSB medium containing a suitable carbon source (e.g., 0.2% w/v pyruvate).

    • Induce the expression of naphthalene dioxygenase during the logarithmic growth phase by adding an inducer (e.g., 0.05% w/v salicylate for P. putida or a suitable concentration of IPTG for E. coli).

    • Continue incubation for a few hours to allow for enzyme expression.

  • Biotransformation:

    • Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2).

    • Add the substrate (this compound or 9,10-dihydroanthracene), typically dissolved in a minimal amount of a water-miscible solvent, to the cell suspension.

    • Incubate the reaction mixture with shaking at an appropriate temperature (e.g., 30°C) for a defined period (e.g., several hours to overnight).

  • Product Extraction and Analysis:

    • Acidify the reaction mixture to stop the enzymatic reaction and facilitate extraction.

    • Extract the organic products from the aqueous phase using an appropriate solvent, such as ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

    • Analyze the product mixture using GC-MS and/or HPLC to identify and quantify the oxidation products by comparison with authentic standards.

Mechanistic Visualization

The following diagram illustrates the generalized enzymatic oxidation of this compound and 9,10-dihydroanthracene by naphthalene dioxygenase, highlighting the two observed reaction pathways: dihydroxylation and benzylic hydroxylation.

Enzymatic_Oxidation Naphthalene Dioxygenase Catalyzed Oxidation cluster_DHA 9,10-Dihydroanthracene Pathway cluster_DHP This compound Pathway DHA 9,10-Dihydroanthracene NDO_DHA Naphthalene Dioxygenase (NDO) DHA->NDO_DHA Dihydrodiol_A cis-Dihydrodiol (>95%) NDO_DHA->Dihydrodiol_A Dihydroxylation Monool_A Benzylic Alcohol (<5%) NDO_DHA->Monool_A Monooxygenation DHP This compound NDO_DHP Naphthalene Dioxygenase (NDO) DHP->NDO_DHP Dihydrodiol_P cis-Dihydrodiol (70%) NDO_DHP->Dihydrodiol_P Dihydroxylation Monool_P Benzylic Alcohol (30%) NDO_DHP->Monool_P Monooxygenation

A Comparative Guide to Catalysts for Phenanthrene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrogenation of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH), is a critical reaction in various industrial processes, including the upgrading of heavy oils and the synthesis of high-value chemicals. The efficiency of this transformation is highly dependent on the catalyst employed. This guide provides an objective comparison of the performance of different catalysts for phenanthrene hydrogenation, supported by experimental data, detailed methodologies, and visual representations of reaction pathways and experimental workflows.

Comparative Performance of Catalysts

The efficacy of a catalyst in phenanthrene hydrogenation is primarily evaluated based on its ability to achieve high conversion of the substrate and selectivity towards desired hydrogenation products, such as dihydrophenanthrene (DiHP), tetrahydrophenanthrene (THP), octahydrophenanthrene (OHP), and the fully saturated perhydrophenanthrene (PHP). The following table summarizes the performance of various catalysts under different experimental conditions.

CatalystSupportTemp. (°C)Pressure (MPa)Time (h)Phenanthrene Conversion (%)Selectivity (%)
Noble Metal Catalysts
0.5% Pt/Ni/NiAlOₓNiAlOₓ3005.0-96PHP: 67[1]
Pd/B (100:0.003 molar ratio)NiAl spinel3005.0699.5PHP: 99.2[1]
Ru NanoparticlesPPh₃ stabilized804.0--DiHP: 37[2]
Transition Metal Catalysts
Ni/NiAlOₓ-650NiAlOₓ2805.0->95PHP: >90 (initial)[3][4]
18 wt% Ni/S950S950----Tetralin: 95.6 (from naphthalene)[1]
Ni₂P/Al₂O₃Al₂O₃3004.0--(for naphthalene (B1677914) hydrogenation)[1]
CoMo/Al₂O₃Al₂O₃3506.8 (H₂)--Primarily DiHP[1]
NiMo/Al₂O₃Al₂O₃3457.0 (H₂)-~70Hydrogenated Products[5]
Chrysotile/NiTi (pre-reduced)Chrysotile4204.0 (initial H₂)134.62THP: 18.21, DiHP: 11.23[5][6]
Coal Shale (pre-reduced)-4204.0 (initial H₂)129.83THP: 15.72, DiHP: 10.11[5][6]
Bimetallic and Other Catalysts
CoO/microsphereMicrosphere42012.0193.85Cleavage Products: 15.98, Hydrogenation Products: 40.9[7]
NiO/microsphereMicrosphere42012.0183.19Cleavage Products: 12.04, Hydrogenation Products: 38.6[7]
Fe₃O₄Nanocatalyst42012.0158.08Cleavage Products: 1.4, Hydrogenation Products: 37.7[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for catalyst synthesis, hydrogenation experiments, and product analysis based on the cited literature.

Catalyst Preparation (Example: Ni/NiAlOₓ)

The Ni/NiAlOₓ catalysts are synthesized using a sol-gel method.[4]

  • Precursor Solution: Nickel nitrate (B79036) and aluminum nitrate are dissolved in a solution of citric acid and ethanol.

  • Gel Formation: The solution is stirred at 80°C until a gel is formed.

  • Drying: The gel is dried at 120°C for 12 hours.

  • Calcination: The resulting solid is calcined in air at a specific temperature (e.g., 650°C) for 2 hours.[3]

  • Reduction: The calcined powder is reduced in a hydrogen flow at 520°C for 5 hours to obtain the active catalyst.[3][4]

Phenanthrene Hydrogenation (Example: Fixed-Bed Reactor)

The catalytic hydrogenation of phenanthrene is often carried out in a high-pressure, high-temperature reactor system.[3][4]

  • Reactor Loading: A fixed-bed reactor is loaded with the catalyst, with inert materials like silica (B1680970) sand filling the voids.

  • Catalyst Activation: The catalyst is typically reduced in-situ by heating in a hydrogen flow. For instance, Ni/NiAlOₓ is heated to 520°C at a rate of 3°C/min and held for 5 hours.[3]

  • Reaction Execution: After cooling to the desired reaction temperature (e.g., 280-300°C), a solution of phenanthrene in a solvent like decalin is fed into the reactor along with a continuous flow of hydrogen.[3][4]

  • Parameter Control: Key parameters such as temperature, total pressure (e.g., 5.0 MPa), hydrogen flow rate, and liquid feed rate (to control the weight hourly space velocity, WHSV) are maintained throughout the experiment.[3][4]

  • Product Collection: The reaction products are cooled, and the liquid and gas phases are separated. The liquid product is collected for analysis.

Product Analysis

The composition of the hydrogenation products is typically determined using gas chromatography-mass spectrometry (GC-MS).[5][7]

  • Sample Preparation: The liquid product mixture is diluted with a suitable solvent.

  • GC-MS Analysis: The sample is injected into a GC-MS system equipped with a capillary column suitable for separating aromatic and hydroaromatic compounds.

  • Compound Identification: Individual compounds are identified by comparing their mass spectra and retention times with those of known standards or library data.

  • Quantification: The relative amounts of phenanthrene and its various hydrogenation products are determined from the peak areas in the gas chromatogram.

Visualizing the Process and Pathways

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis Prep_Start Precursor Mixing Gel Gel Formation Prep_Start->Gel Dry Drying Gel->Dry Calcine Calcination Dry->Calcine Reduce Reduction Calcine->Reduce Load Reactor Loading Reduce->Load Activate In-situ Activation Load->Activate React Hydrogenation Activate->React Collect Product Collection React->Collect Sample_Prep Sample Preparation Collect->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS ID Compound Identification GCMS->ID Quant Quantification ID->Quant

Caption: A generalized workflow for the catalytic hydrogenation of phenanthrene.

The hydrogenation of phenanthrene proceeds through a network of consecutive reactions. The specific pathway and the distribution of intermediates and final products are influenced by the catalyst and reaction conditions.

Phenanthrene_Hydrogenation_Pathway PHE Phenanthrene (PHE) DiHP 9,10-Dihydrophenanthrene (DiHP) PHE->DiHP +H₂ THP 1,2,3,4-Tetrahydrophenanthrene (THP) PHE->THP +2H₂ DiHP->THP Isomerization asymOHP asym-Octahydrophenanthrene (asym-OHP) DiHP->asymOHP +3H₂ THP->asymOHP +2H₂ symOHP sym-Octahydrophenanthrene (sym-OHP) THP->symOHP +2H₂ PHP Perhydrophenanthrene (PHP) asymOHP->PHP +H₂ symOHP->PHP +H₂

Caption: Reaction network for phenanthrene hydrogenation.[8][9]

References

Computational Showdown: Unraveling the 9,10-Dihydrophenanthrene Reaction Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Theoretical and Experimental Approaches

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms for synthesizing complex molecules like 9,10-dihydrophenanthrene is paramount. This guide provides a comparative analysis of computational methods used to elucidate the reaction pathway for the formation of this important structural motif, supported by relevant experimental data. We delve into the prevailing proposed mechanisms—the intramolecular Heck reaction and the 6π electrocyclic ring closure—and compare the computational approaches used to study them.

At the Crossroads of Theory: Heck vs. Electrocyclic Pathways

The palladium-catalyzed synthesis of this compound from appropriate precursors is a topic of significant interest. Two primary mechanistic pathways have been proposed and computationally investigated: the intramolecular Heck reaction and a 6π electrocyclic ring closure.

A key computational study by Lan et al. investigated both mechanisms and concluded that the intramolecular Heck mechanism is energetically more favorable than the electrocyclic pathway.[1] This finding is crucial for understanding and optimizing the reaction conditions.

The intramolecular Heck reaction involves the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst, followed by migratory insertion of a tethered alkene and subsequent β-hydride elimination to form the cyclized product.[2][3] In contrast, the 6π electrocyclic ring closure is a pericyclic reaction involving the formation of a sigma bond between the termini of a conjugated system containing six π electrons, leading to a cyclic product.[1]

Comparing Computational Approaches

Density Functional Theory (DFT) has emerged as the workhorse for studying these complex reaction mechanisms. However, the accuracy of DFT calculations is highly dependent on the choice of the functional and basis set.

Computational MethodKey FeaturesApplication to this compound SynthesisPerformance Insights
B3LYP Functional A popular hybrid GGA functional, known for its balance of accuracy and computational cost.Frequently used for geometry optimizations and frequency calculations in studies of palladium-catalyzed reactions.Generally provides good structural parameters but can be less accurate for reaction barriers compared to more modern functionals.
M06 Suite of Functionals Meta-hybrid GGA functionals (M06, M06-2X, M06-L) designed to handle a broader range of chemical problems, including non-covalent interactions and transition metal chemistry.Increasingly used for calculating more accurate single-point energies and reaction barriers in complex catalytic cycles.M06-2X often provides improved accuracy for main-group thermochemistry and barrier heights, while M06 is well-suited for organometallic reactions.
PBE0 Functional A hybrid GGA functional with a fixed percentage of Hartree-Fock exchange, often considered a good general-purpose functional.Employed in benchmark studies of palladium-catalyzed reactions and for calculating reaction profiles.Tends to provide reliable results for a variety of systems, including transition metal complexes.
Basis Sets (e.g., 6-31G, LANL2DZ, SDD)Define the set of functions used to build molecular orbitals. The choice of basis set affects the accuracy and computational cost.For palladium, effective core potentials (ECPs) like LANL2DZ or SDD are often used to account for relativistic effects and reduce computational expense. Pople-style basis sets like 6-31G are common for lighter atoms.The combination of a suitable functional with a robust basis set, including polarization and diffuse functions, is crucial for obtaining accurate energy profiles.

Experimental Validation: Protocols for Synthesis

Computational predictions are most powerful when they are validated by experimental results. Below are detailed protocols for the palladium-catalyzed synthesis of this compound derivatives, representative of the reactions studied computationally.

Protocol 1: Intramolecular Heck Reaction

This protocol is adapted from a procedure for the synthesis of this compound derivatives via an intramolecular Heck reaction.[2]

Materials:

  • Substituted 2-(2-bromostyryl)phenyl derivative (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.1 equiv)

  • Triphenylphosphine (PPh₃, 0.2 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Acetonitrile (B52724) (CH₃CN)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-(2-bromostyryl)phenyl derivative, palladium(II) acetate, and triphenylphosphine.

  • Add anhydrous acetonitrile via syringe, followed by triethylamine.

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound product.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and a general experimental workflow.

Heck_Mechanism Aryl_Halide Aryl Halide Substrate Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd0 Pd(0) Catalyst Pd0->Oxidative_Addition PdII_Complex Pd(II) Intermediate Oxidative_Addition->PdII_Complex Alkene_Coordination Alkene Coordination PdII_Complex->Alkene_Coordination Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Cyclized_PdII Cyclized Pd(II) Intermediate Migratory_Insertion->Cyclized_PdII Beta_Hydride_Elimination β-Hydride Elimination Cyclized_PdII->Beta_Hydride_Elimination Product_Complex Product-Pd(0) Complex Beta_Hydride_Elimination->Product_Complex Product_Complex->Pd0 Catalyst Regeneration Product This compound Product_Complex->Product

Caption: Proposed mechanism for the intramolecular Heck reaction.

Electrocyclic_Mechanism Precursor Stilbene-type Precursor Heat Thermal Activation Precursor->Heat Transition_State Pericyclic Transition State Heat->Transition_State Product This compound Transition_State->Product

Caption: 6π electrocyclic ring closure mechanism.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification Reactants Combine Reactants & Catalyst Solvent Add Solvent & Base Reactants->Solvent Heating Heat under Inert Atmosphere Solvent->Heating Quenching Cool and Quench Reaction Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Isolated this compound Purification->Final_Product

Caption: General experimental workflow for synthesis.

Conclusion

The computational analysis of the this compound reaction mechanism, particularly through DFT calculations, provides invaluable insights that complement and guide experimental work. The prevailing evidence from computational studies suggests that the intramolecular Heck reaction is the more likely pathway. By understanding the energetic landscape of these reactions, researchers can better design catalysts and reaction conditions to improve yields and selectivities for the synthesis of these and other important polycyclic aromatic compounds. The synergy between computational chemistry and experimental synthesis continues to be a powerful driver of innovation in drug discovery and materials science.

References

A Comparative Guide to Analytical Techniques for the Characterization of 9,10-Dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of 9,10-dihydrophenanthrene and its derivatives is crucial for advancing drug discovery and development, given their significant biological activities, including potential antiviral and anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of key analytical techniques used for the structural elucidation and quantification of this important chemical scaffold.

Overview of Analytical Techniques

A multi-faceted approach combining spectroscopic and chromatographic methods is essential for the unambiguous characterization of this compound. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information, Mass Spectrometry (MS) for molecular weight and formula determination, and chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification. Spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide valuable information about functional groups and electronic transitions, respectively. For definitive proof of structure and stereochemistry, Single-Crystal X-ray Diffraction is the gold standard.[1]

Quantitative Data Summary

The following table summarizes the key performance characteristics of the various analytical techniques for the analysis of this compound. Please note that specific performance metrics can vary based on the instrumentation, experimental conditions, and the specific derivative being analyzed.

TechniqueInformation ProvidedTypical Sample AmountSensitivityThroughputKey AdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry.[1]5-10 mgModerateLowProvides unambiguous structural elucidation.Requires relatively large sample amounts and can be time-consuming.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.[1]µg to ngHighHighHigh sensitivity and specificity, provides molecular formula.Does not provide detailed stereochemical information.
HPLC-UV/DAD Separation, quantification, purity assessment.ng to µgHighHighRobust, reproducible, and widely available for quantitative analysis.[3][4]Co-elution can be an issue, and a chromophore is required for UV detection.
GC-MS Separation of volatile derivatives, quantification, identification based on mass spectra.[5][6]pg to ngVery HighHighExcellent for volatile and thermally stable compounds, provides mass spectral library matching.[5]Derivatization may be required for non-volatile compounds.
UV-Vis Spectroscopy Information on electronic transitions (π-π* and n-π*).[7]µgModerateHighSimple, rapid, and non-destructive.Provides limited structural information, spectra can be broad.
IR Spectroscopy Presence of functional groups.[8]mgLowHighProvides a molecular fingerprint.Complex spectra can be difficult to interpret fully.
X-ray Crystallography Definitive 3D structure and absolute stereochemistry.[1]mg (single crystal)N/AVery LowProvides the absolute structure.Growing a high-quality single crystal can be a major challenge.[1]

Experimental Workflow

The characterization of this compound typically follows a logical workflow, integrating various analytical techniques to build a comprehensive understanding of the molecule's identity, purity, and structure.

General Workflow for this compound Characterization cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Definitive Structure & Purity cluster_3 Final Characterization Sample_Preparation Sample Preparation (e.g., extraction, purification) Initial_Screening Initial Screening (TLC, HPLC-UV) Sample_Preparation->Initial_Screening MS_Analysis Mass Spectrometry (Molecular Weight, Formula) Initial_Screening->MS_Analysis NMR_Analysis NMR Spectroscopy (1D & 2D Experiments) Initial_Screening->NMR_Analysis IR_UV_Vis IR & UV-Vis Spectroscopy (Functional Groups, Electronic Transitions) Initial_Screening->IR_UV_Vis Data_Integration Data Integration & Final Structure Confirmation MS_Analysis->Data_Integration X_Ray Single-Crystal X-ray Diffraction (Absolute Structure) NMR_Analysis->X_Ray NMR_Analysis->Data_Integration IR_UV_Vis->Data_Integration X_Ray->Data_Integration Quantitative_Analysis Quantitative Analysis (HPLC, GC-MS) Data_Integration->Quantitative_Analysis

Caption: Integrated workflow for the characterization of this compound.

Key Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization based on the specific this compound derivative and the available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the detailed structural elucidation of this compound derivatives.[1]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[1]

  • ¹H NMR Acquisition:

    • A standard one-dimensional proton spectrum is acquired.[1]

    • Key signals for the parent this compound include a multiplet around 2.8-2.9 ppm for the protons at the C9 and C10 positions.[1]

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C spectrum is acquired. Due to the lower natural abundance of ¹³C, a higher number of scans is typically required.[1]

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Establishes ¹H-¹H spin-spin coupling networks.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the complete molecular structure.[1]

Mass Spectrometry (MS)

MS is essential for determining the molecular weight and elemental composition of this compound derivatives.[1]

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727), acetonitrile) at a low concentration (e.g., 1 mg/mL) and then further diluted for analysis.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for accurate mass measurements. Common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range.

    • For structural information, tandem MS (MS/MS) experiments can be performed to induce fragmentation.[1]

  • Data Analysis:

    • The molecular ion peak provides the molecular weight.

    • High-resolution data allows for the determination of the elemental formula.[1]

    • The fragmentation pattern can provide insights into the molecule's substructures.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation, quantification, and purity assessment of this compound derivatives.[3][4]

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD) is typically used.

  • Chromatographic Conditions (Reverse-Phase):

    • Column: A C18 column is commonly employed.[3]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often used. For MS compatibility, formic acid can be used as a modifier instead of phosphoric acid.[3]

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection wavelength is selected based on the absorbance maxima of the compound, often in the range of 250-300 nm.[4]

  • Sample Preparation for Quantification:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Create a series of calibration standards by serial dilution.

    • Extract the analyte from the sample matrix if necessary.[4]

  • Data Analysis:

    • A calibration curve is generated by plotting the peak area versus the concentration of the standards.

    • The concentration of the analyte in the sample is determined from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of volatile and thermally stable this compound derivatives.[5][6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl polysiloxane) is typically used.[9]

    • Carrier Gas: Helium or hydrogen.

    • Injection: Splitless injection is often used for trace analysis.

    • Temperature Program: A temperature gradient is used to elute the compounds.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is most common.

    • Detection: The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[6]

  • Data Analysis:

    • Identification is based on the retention time and the mass spectrum, which can be compared to spectral libraries.

    • Quantification is performed using an internal standard and a calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a conceptual signaling pathway where a this compound derivative might exhibit inhibitory activity and a typical workflow for assessing its cytotoxic effects.

Hypothetical Inhibitory Pathway of a this compound Derivative Ligand External Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Ligand->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Target_Protein Target Protein (e.g., Kinase) Signaling_Cascade->Target_Protein Downstream_Effects Downstream Effects (e.g., Proliferation, Survival) Target_Protein->Downstream_Effects DHPA_Derivative This compound Derivative DHPA_Derivative->Target_Protein

Caption: A potential mechanism of action for a this compound derivative.

Workflow for In Vitro Cytotoxicity Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay & Analysis Cell_Seeding Seed cells in 96-well plates Incubation_24h Incubate for 24h for cell attachment Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with This compound derivative Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_SRB_Assay Perform MTT or SRB assay Incubation_48_72h->MTT_SRB_Assay Absorbance_Measurement Measure absorbance MTT_SRB_Assay->Absorbance_Measurement Data_Analysis Calculate % inhibition and IC50 value Absorbance_Measurement->Data_Analysis

References

A Researcher's Guide to Determining the Absolute Configuration of Chiral Dihydrophenanthrenes: X-ray Crystallography vs. Chiroptical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for absolute configuration determination, with powerful solution-state alternatives—Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)—specifically tailored for the analysis of chiral dihydrophenanthrenes.

Chiral dihydrophenanthrenes are a class of organic compounds with significant biological activities, making the precise determination of their three-dimensional structure essential. While X-ray crystallography offers a direct and unambiguous assignment of absolute configuration, obtaining suitable single crystals can be a significant bottleneck. In contrast, VCD and ECD provide valuable alternatives for determining the absolute configuration of these molecules in solution. This guide presents a detailed comparison of these techniques, including experimental protocols and data presentation, to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Techniques

The choice of analytical method for determining the absolute configuration of chiral dihydrophenanthrenes depends on several factors, including the physical state of the sample, the amount of material available, and the presence of chromophores. The following table summarizes the key performance indicators of X-ray crystallography, VCD, and ECD.

ParameterX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Diffraction of X-rays by a single crystal, utilizing anomalous dispersion to determine the absolute arrangement of atoms in space.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution, which is then compared to quantum chemical calculations.Differential absorption of left and right circularly polarized UV-visible light by a chiral molecule containing a chromophore in solution, compared with theoretical calculations.
Sample State Single crystal of high quality and sufficient size (typically > 0.1 mm).Solution (neat liquids or oils are also possible).Solution.
Sample Amount Micrograms to milligrams (for a single crystal).Typically 1-10 mg.Typically 0.1-1 mg.
Sample Purity High purity is required for good crystal growth.High enantiomeric purity is desirable for a strong signal.High enantiomeric and chemical purity is required.
Data Acquisition Time Hours to a day per crystal.1-8 hours per sample.Minutes to an hour per sample.
Accuracy/Confidence Unambiguous determination. The Flack parameter, with a value close to 0 and a small standard uncertainty, provides high confidence.[1][2]High confidence is achieved when experimental and calculated spectra show a strong correlation.High confidence is achieved with a good match between experimental and calculated spectra, especially when using methods like the Exciton Chirality Method.[2]
Key Advantages - Direct and unambiguous determination of 3D structure and absolute configuration.- Provides detailed information on bond lengths, angles, and conformation in the solid state.- Applicable to a wide range of molecules, including those without a UV-Vis chromophore.[3]- Analysis is performed in solution, which is often more biologically relevant.- Does not require crystallization.- High sensitivity, requiring small sample amounts.- Rapid data acquisition.- Well-established empirical rules for certain chromophores.
Key Limitations - Requires a high-quality single crystal, which can be difficult or impossible to obtain.- The solid-state conformation may differ from the solution-state conformation.- Requires quantum chemical calculations for interpretation.- Can be less sensitive than ECD.- Requires higher sample concentrations than ECD.- Requires the presence of a suitable chromophore in the molecule.- Interpretation relies on quantum chemical calculations, which can be complex for flexible molecules.

Experimental Protocols

Detailed methodologies for each technique are crucial for successful absolute configuration determination.

X-ray Crystallography

The determination of absolute configuration by X-ray crystallography is a definitive but often challenging process that begins with obtaining a suitable single crystal.

1. Crystal Growth:

  • Dissolve the purified chiral dihydrophenanthrene in a suitable solvent or solvent mixture to create a saturated or slightly supersaturated solution.

  • Employ techniques such as slow evaporation, vapor diffusion, or slow cooling to promote the growth of single crystals of at least 0.1 mm in all dimensions.

2. Crystal Mounting and Data Collection:

  • Carefully select a well-formed single crystal and mount it on a goniometer head.

  • The crystal is then placed in a diffractometer and cooled under a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the positions and intensities of the diffracted X-rays. To enhance the anomalous scattering effect, which is crucial for determining the absolute configuration of light-atom molecules, it is often advantageous to use a copper (Cu Kα) radiation source.[4]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

  • The structural model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.

4. Absolute Configuration Determination:

  • The absolute configuration is determined by analyzing the effects of anomalous dispersion. The Flack parameter is calculated during the refinement process.[1]

  • A Flack parameter value close to 0 with a small standard uncertainty (e.g., x ≈ 0.0(1)) indicates that the assigned absolute configuration is correct. A value close to 1 suggests that the inverted structure is correct.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.

1. Sample Preparation:

  • Dissolve 1-10 mg of the enantiomerically pure dihydrophenanthrene in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.01 to 0.1 M.

2. Spectral Acquisition:

  • Record the VCD and infrared (IR) spectra of the solution using a VCD spectrometer.

  • Data collection typically takes several hours to achieve a good signal-to-noise ratio.

3. Computational Analysis:

  • Perform a conformational search of the dihydrophenanthrene molecule using computational chemistry software.

  • For the most stable conformers, calculate the theoretical VCD and IR spectra for one enantiomer using Density Functional Theory (DFT).

  • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.

4. Absolute Configuration Assignment:

  • Compare the experimental VCD spectrum with the calculated spectrum.

  • If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a sensitive chiroptical technique that is particularly useful for chiral dihydrophenanthrenes due to their inherent chromophores.

1. Sample Preparation:

  • Prepare a dilute solution of the enantiomerically pure dihydrophenanthrene (typically 0.1-1 mg/mL) in a transparent solvent (e.g., methanol, acetonitrile).

2. Spectral Acquisition:

  • Record the ECD and UV-Vis spectra of the solution using an ECD spectrometer. Data acquisition is typically rapid.

3. Computational Analysis:

  • Similar to VCD, perform a conformational analysis to identify the low-energy conformers of the molecule.

  • Calculate the theoretical ECD spectrum for one enantiomer of the dihydrophenanthrene using Time-Dependent Density Functional Theory (TD-DFT).

  • Generate a Boltzmann-averaged calculated spectrum.

4. Absolute Configuration Assignment:

  • Compare the experimental ECD spectrum with the calculated spectrum.

  • A good match in the signs (positive or negative Cotton effects) and wavelengths of the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the logic behind method selection, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement cluster_ac_determination Absolute Configuration Determination start Start with Purified Chiral Dihydrophenanthrene crystal_growth Single Crystal Growth start->crystal_growth mount_crystal Mount Crystal on Diffractometer crystal_growth->mount_crystal xray_diffraction X-ray Diffraction Data Collection mount_crystal->xray_diffraction process_data Process Raw Diffraction Data xray_diffraction->process_data solve_structure Solve Crystal Structure process_data->solve_structure refine_structure Refine Structural Model solve_structure->refine_structure flack_parameter Analyze Anomalous Dispersion (Flack Parameter) refine_structure->flack_parameter absolute_config Unambiguous Absolute Configuration flack_parameter->absolute_config

Figure 1. Experimental workflow for determining the absolute configuration of a chiral dihydrophenanthrene using X-ray crystallography.

method_selection cluster_methods xrd X-ray Crystallography vcd VCD Spectroscopy ecd ECD Spectroscopy start Chiral Dihydrophenanthrene Sample crystal_available Single Crystal Available? start->crystal_available crystal_available->xrd Yes chromophore UV-Vis Chromophore Present? crystal_available->chromophore No chromophore->ecd Yes sample_amount Sufficient Sample for VCD? (>1 mg) chromophore->sample_amount No sample_amount->vcd Yes sample_amount->ecd No (Consider derivatization)

Figure 2. Logic diagram for selecting the appropriate analytical method for absolute configuration determination.

References

Illuminating Reaction Pathways: A Comparative Guide to Isotopic Labeling in Dihydrophenanthrene Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. Isotopic labeling stands out as a powerful technique to trace the fate of atoms and elucidate complex reaction pathways. This guide provides a comparative analysis of isotopic labeling strategies for investigating dihydrophenanthrene reactions, supported by experimental data and detailed protocols.

Dihydrophenanthrenes are a class of polycyclic aromatic hydrocarbons that serve as key intermediates in various chemical transformations, including the synthesis of pharmaceuticals and materials. Unraveling the mechanisms of their reactions, such as oxidation and formation, is crucial for optimizing reaction conditions and controlling product outcomes. This guide delves into two distinct isotopic labeling studies that have provided significant mechanistic insights: a deuterium (B1214612) kinetic isotope effect (KIE) study on the oxidation of 4a,4b-dihydrophenanthrene (B14708593) and a deuterium labeling study on the photocyclization of stilbenes to form dihydrophenanthrenes.

Comparison of Isotopic Labeling Strategies

The choice of isotope and labeling position is critical for designing an effective mechanistic study. Deuterium (²H) and Carbon-13 (¹³C) are the most common stable isotopes employed in organic chemistry. Deuterium labeling is particularly useful for probing the breaking of C-H bonds through the kinetic isotope effect, where a significant difference in reaction rate is observed upon replacing hydrogen with deuterium. On the other hand, ¹³C labeling allows for the tracing of carbon skeletons and can provide detailed information about rearrangement and cyclization reactions.

Isotopic Labeling StrategyPrincipleInformation GainedTypical Application in Dihydrophenanthrene Reactions
Deuterium (²H) Labeling (Kinetic Isotope Effect) Measures the change in reaction rate upon substitution of H with D at a specific position. A significant kH/kD ratio indicates that the C-H bond is broken in the rate-determining step.Identification of the rate-determining step and the nature of the transition state.Elucidating the mechanism of oxidation or dehydrogenation of dihydrophenanthrenes.
Deuterium (²H) Labeling (Tracer Study) Tracks the position of deuterium atoms in the products to determine the pathway of hydrogen migration or transfer.Understanding rearrangement processes, stereochemistry of addition reactions, and the origin of hydrogen atoms.Investigating the mechanism of stilbene (B7821643) photocyclization to dihydrophenanthrene.
Carbon-13 (¹³C) Labeling Traces the movement of carbon atoms throughout a reaction by analyzing the distribution of ¹³C in the products using techniques like NMR spectroscopy or mass spectrometry.Mapping the rearrangement of carbon skeletons, identifying intermediates, and confirming reaction pathways.Studying skeletal rearrangements during the formation or subsequent reactions of the dihydrophenanthrene core.

Mechanistic Investigation of Dihydrophenanthrene Oxidation via Deuterium Kinetic Isotope Effect

A seminal study by Bromberg, Muszkat, and Fischer investigated the thermal oxidation of 4a,4b-dihydrophenanthrene to phenanthrene (B1679779). By comparing the reaction rates of the unlabeled compound with its perdeuterated analog, they were able to dissect the multi-step reaction mechanism.

Quantitative Data
CompoundRate Constant (k) at -31°C (L·mol⁻¹·s⁻¹)Kinetic Isotope Effect (kH/kD)
4a,4b-Dihydrophenanthrene (unlabeled)kH\multirow{2}{*}{9.9}
Perdeutero-4a,4b-dihydrophenanthrenekD

The large observed kinetic isotope effect of 9.9 at -31°C for the propagation step provided strong evidence that the abstraction of a hydrogen atom from the dihydrophenanthrene is the rate-determining step in this phase of the reaction.

Experimental Protocol: Synthesis of Perdeutero-4a,4b-dihydrophenanthrene and Kinetic Measurements

Synthesis of Perdeutero-trans-stilbene: Commercially available perdeuterated benzene (B151609) is converted to perdeuterated benzaldehyde (B42025). A Wittig reaction between perdeuterated benzyltriphenylphosphonium (B107652) bromide and perdeuterated benzaldehyde yields perdeutero-trans-stilbene.

Photocyclization to Perdeutero-4a,4b-dihydrophenanthrene: A solution of perdeutero-trans-stilbene in an inert solvent (e.g., isooctane) is irradiated with a high-pressure mercury lamp. The progress of the reaction is monitored by UV-Vis spectroscopy until the characteristic absorption of the dihydrophenanthrene intermediate is maximized.

Kinetic Measurements: The oxidation of both unlabeled and perdeuterated 4a,4b-dihydrophenanthrene with molecular oxygen is carried out in a temperature-controlled spectrophotometer cell. The disappearance of the dihydrophenanthrene is monitored by its UV absorption. The rate constants are determined from the initial rates of the reaction.

G cluster_initiation Initiation cluster_propagation Propagation DHP DHP + O₂ Radical_Complex [DHP• HO₂•] DHP->Radical_Complex k_init DHP_HO2 DHP + HO₂• Radical_Complex->DHP_HO2 Radical_H2O2 DHP• + H₂O₂ DHP_HO2->Radical_H2O2 k_prop1 (Rate-Determining) DHP_Radical_O2 DHP• + O₂ Radical_H2O2->DHP_Radical_O2 Phenanthrene_HO2 Phenanthrene + HO₂• DHP_Radical_O2->Phenanthrene_HO2 k_prop2

Caption: Proposed mechanism for the oxidation of dihydrophenanthrene (DHP).

Mechanistic Investigation of Dihydrophenanthrene Formation via Deuterium Labeling

The photocyclization of stilbenes to dihydrophenanthrenes, often referred to as the Mallory reaction, is a fundamental process in organic photochemistry. A study by Laarhoven and Cuppen on the photocyclization of deuterated methoxy (B1213986) stilbenes provided key insights into the mechanism of this reaction.

By strategically placing deuterium atoms on the stilbene backbone, they were able to trace the movement of hydrogen atoms during the cyclization and subsequent aromatization steps.

Quantitative Data
Starting MaterialProduct DistributionMechanistic Implication
4-Methoxy-d₃-stilbeneDeuterium retained at specific positions in the resulting phenanthrene.The results were consistent with a 6π-electrocyclization followed by a[1][2]-sigmatropic shift of a hydrogen (or deuterium) atom, rather than a direct elimination of two hydrogen atoms.
Experimental Protocol: Synthesis and Photocyclization of Deuterated Methoxy Stilbenes

Synthesis of Deuterated Methoxy Stilbene: A deuterated methoxybenzaldehyde is synthesized and then subjected to a Wittig or Horner-Wadsworth-Emmons reaction with a suitable benzylphosphonium salt or phosphonate (B1237965) ester to yield the deuterated methoxy stilbene.

Photocyclization and Product Analysis: A solution of the deuterated methoxy stilbene in a solvent like cyclohexane, often with a catalytic amount of iodine as an oxidant, is irradiated with a UV lamp. After the reaction is complete, the solvent is evaporated, and the product mixture is separated by chromatography. The isolated phenanthrene products are then analyzed by ¹H NMR and mass spectrometry to determine the position and extent of deuterium incorporation.

G cis_Stilbene cis-Stilbene-dₙ Excited_State Excited State* cis_Stilbene->Excited_State Dihydrophenanthrene trans-4a,4b-Dihydrophenanthrene-dₙ Excited_State->Dihydrophenanthrene 6π-electrocyclization Dihydrophenanthrene->cis_Stilbene Thermal reversion Sigmatropic_Shift [1,5]-Sigmatropic Shift Intermediate Dihydrophenanthrene->Sigmatropic_Shift [1,5]-H shift Phenanthrene Phenanthrene-dₙ₋₁ Sigmatropic_Shift->Phenanthrene Oxidation

Caption: Photocyclization of stilbene to phenanthrene workflow.

Conclusion

Isotopic labeling studies are indispensable for the mechanistic investigation of dihydrophenanthrene reactions. As demonstrated, deuterium labeling, through both kinetic isotope effect studies and tracer experiments, provides profound insights into the rate-determining steps and the intricate pathways of hydrogen atom movements. While ¹³C labeling studies for dihydrophenanthrene reactions are less common in the literature, the principles of this technique offer a complementary approach for elucidating the fate of the carbon skeleton in these important transformations. The detailed experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers designing their own mechanistic studies in the field of polycyclic aromatic hydrocarbon chemistry and beyond.

References

Safety Operating Guide

Proper Disposal of 9,10-Dihydrophenanthrene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 9,10-Dihydrophenanthrene is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, ensuring compliance with regulations and minimizing environmental impact.

Immediate Safety and Hazard Summary

Based on its Safety Data Sheet (SDS), this compound is classified as a hazardous substance, primarily due to its toxicity to aquatic life.[1][2][3] It is imperative to prevent its release into the environment.[1][4][5] Adherence to proper personal protective equipment (PPE) protocols is mandatory during handling and disposal.

Data Presentation: Hazard and Safety Information

ParameterValue / InformationSource
GHS Hazard Classification Aquatic Acute 1[2][3]
Hazard Statement H400: Very toxic to aquatic life[1][3]
Precautionary Statements P273: Avoid release to the environmentP391: Collect spillageP501: Dispose of contents/container to an appropriate treatment and disposal facility[2][4]
Physical Form Liquid[2]
Melting Point 30-35 °C[2][4]
Boiling Point 168-169 °C at 15 mmHg[2]
Flash Point 110 °C (230 °F) - closed cup[2]
Storage Class 10 - Combustible liquids[2]
Recommended PPE Eyeshields, Gloves, Multi-purpose combination respirator cartridge (US)[2]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the required steps for the safe collection, temporary storage, and disposal of this compound waste. These procedures are based on general guidelines for hazardous laboratory waste and should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) policies.[6][7][8]

Materials Required:

  • Designated hazardous waste containers (compatible material, e.g., glass or polyethylene)

  • Hazardous waste labels

  • Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat)

  • Secondary containment bins

  • Fume hood

Procedure:

Step 1: Waste Segregation and Collection

  • Identify Waste Type: Determine if the waste is solid this compound, a solution containing it, or contaminated lab materials.

  • Do Not Mix Wastes: Never mix this compound waste with other incompatible waste streams.[6][9][10] Keep it separate from oxidizers, acids, and bases.[7]

  • Solid Waste Collection:

    • Carefully transfer unwanted or residual solid this compound into a designated solid hazardous waste container using a spatula or scoop.

    • Place all materials that have come into direct contact with the chemical, such as contaminated gloves, weighing papers, and pipette tips, into the same container.[5]

  • Liquid Waste Collection:

    • Collect all solutions containing this compound in a designated liquid hazardous waste container.[5]

    • Use a funnel to avoid spills on the exterior of the container.

    • Ensure the container material is chemically compatible with the solvent used.

Step 2: Container Management and Labeling

  • Container Condition: Use only containers that are in good condition, not leaking, and have a secure, tightly-fitting cap.[10]

  • Labeling: As soon as the first drop of waste is added, label the container clearly.[9] The label must include:

    • The words "HAZARDOUS WASTE" [5][10]

    • The full chemical name: "this compound" and any solvents present with their approximate percentages.[10]

    • Associated hazards (e.g., "Toxic," "Aquatic Pollutant").[5]

    • The date waste accumulation began.[5]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when you are actively adding waste.[6][9][10] This prevents evaporation and spills.

Step 3: Temporary Storage in the Laboratory

  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a fume hood or a fire-rated cabinet.[7][9]

  • Secondary Containment: Always use secondary containment for liquid waste containers to contain any potential leaks.[6]

  • Storage Limits: Be aware of your laboratory's hazardous waste storage limits (e.g., typically no more than 10-55 gallons) and ensure timely pickup to prevent exceeding these quantities.[6][8]

Step 4: Arranging for Final Disposal

  • Prohibited Disposal Methods: Never dispose of this compound by pouring it down the sink or discarding it in the regular trash.[6][11] Evaporation in a fume hood is also a prohibited disposal practice.[8][9]

  • Contact EHS: When the waste container is approximately three-quarters full or has reached its accumulation time limit (e.g., 150 days), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.[5][7]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup requests and handling.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: This compound Waste Generated identify_waste 1. Identify Waste Form start->identify_waste solid_waste Solid Waste or Contaminated Debris identify_waste->solid_waste Solid liquid_waste Liquid Waste (in solution) identify_waste->liquid_waste Liquid collect_solid 2a. Collect in Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid 2b. Collect in Liquid Hazardous Waste Container liquid_waste->collect_liquid label_container 3. Label Container Immediately: 'Hazardous Waste' Chemical Name & % Start Date & Hazards collect_solid->label_container collect_liquid->label_container store 4. Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store check_full 5. Is Container >75% Full or Near Time Limit? store->check_full add_waste Continue to Add Waste (Keep Container Closed) check_full->add_waste No request_pickup 6. Submit Hazardous Waste Pickup Request to EHS check_full->request_pickup Yes add_waste->store end End: Waste Removed by EHS for Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 9,10-Dihydrophenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 9,10-Dihydrophenanthrene

This guide provides comprehensive, step-by-step safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personal safety and environmental protection in the laboratory.

Immediate Safety and Hazard Summary

This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, it is classified as very toxic to aquatic life.[1][2] Therefore, preventing its release into the environment is of paramount importance.[1][2] While specific toxicity data in humans is limited, it is prudent to handle it as a potentially hazardous substance, minimizing exposure through appropriate personal protective equipment (PPE).

Key Physical and Chemical Properties:

PropertyValue
Molecular Formula C₁₄H₁₂
Molecular Weight 180.25 g/mol [3][4]
Appearance At temperatures above its melting point, it is a clear dark brown liquid.
Melting Point 30-35 °C (lit.)[3][5][6]
Boiling Point 168-169 °C at 15 mmHg (lit.)[5][6]
Flash Point >230 °F (>110 °C) - closed cup[5]
Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

Protection TypeRecommended PPEStandard/Specification
Eye and Face Protection Tightly fitting safety goggles or safety glasses with side shields. A face shield should be used in combination with goggles if there is a splash hazard.[1]Conforming to EN166 (EU) or NIOSH (US).
Skin Protection Chemical-resistant gloves (e.g., nitrile).[2] Fire/flame resistant and impervious lab coat or gown.[1] Closed-toe shoes.Ensure gloves are inspected for integrity before each use. Lab coat should have tight cuffs.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded, or if irritation is experienced.[1] For solid material, a dust mask (e.g., N95) may be appropriate to avoid dust formation.Use a multi-purpose combination respirator cartridge (US).

Experimental Protocols

Protocol for Donning and Doffing PPE

Donning (Putting On) PPE:

  • Preparation: Before entering the laboratory, remove personal items like jewelry and watches.[1][7] Tie back long hair.[1][7]

  • Inspect PPE: Visually inspect all PPE, including gloves, lab coat, and safety glasses, for any damage such as rips, tears, or cracks.[1][7] Ensure you have the correct sizes.[1][7]

  • Lab Coat: Put on the lab coat, ensuring it is fully snapped or buttoned.[1][7]

  • Safety Glasses/Goggles: Put on safety glasses or goggles.[1][7]

  • Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat to create a seal.[1][8]

Doffing (Taking Off) PPE: The goal is to remove PPE without contaminating yourself. The general principle is to remove the most contaminated items first.

  • Gloves: Remove gloves using the glove-to-glove/skin-to-skin technique.[8]

    • With one gloved hand, pinch the palm of the other glove and peel it off, turning it inside out.

    • Hold the removed glove in the still-gloved hand.

    • Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

    • Dispose of the gloves in the designated hazardous waste container.[7]

  • Lab Coat: Remove the lab coat by folding it in on itself, avoiding contact with the exterior.[1]

  • Safety Glasses/Goggles: Remove safety glasses or goggles by handling the earpieces or strap from behind your head.[1][9]

  • Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds.[9]

Protocol for PPE Inspection and Maintenance

Safety Glasses/Goggles:

  • Inspection: Before each use, check for scratches, cracks, or other damage that could impair vision or structural integrity.[10]

  • Maintenance: Clean daily with a lens cleaning solution and a soft cloth.[11] Store in a clean, dry place away from direct sunlight.[10]

Chemical-Resistant Gloves:

  • Inspection: Before each use, visually inspect for discoloration, punctures, tears, or any signs of degradation.[12][13]

  • Maintenance: Disposable gloves should not be reused.[7] Reusable gloves should be decontaminated before removal if the manufacturer's instructions permit.

Lab Coat:

  • Inspection: Regularly check for stains, tears, or broken fasteners.

  • Maintenance: Launder lab coats separately from personal clothing. If grossly contaminated, it may need to be disposed of as hazardous waste.

Operational and Disposal Plan

Handling and Storage
  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation and dust formation.[1]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]

Spill Management
  • Evacuate: Alert others in the area and evacuate if necessary.

  • Protect Yourself: Wear appropriate PPE as outlined above.

  • Containment: Prevent further spillage or leakage if it is safe to do so.[1] For solid spills, avoid creating dust.[1]

  • Clean-up: Use a scoop or spatula to carefully transfer the spilled solid material into a labeled hazardous waste container.[5] For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • Solid Waste: Collect excess or unwanted this compound powder in a dedicated, clearly labeled hazardous waste container.[2]

    • Contaminated Materials: All disposable materials that have come into contact with the chemical (e.g., gloves, absorbent pads, weighing paper) must be placed in the same hazardous waste container.[5]

    • Solutions: If the compound is in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.[2]

  • Waste Container Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."[2]

    • Include the full chemical name: "this compound."[2]

    • List the associated hazards, such as "Toxic to Aquatic Life."

    • Indicate the date when waste was first added to the container.[2]

  • Temporary Storage in the Laboratory:

    • Keep the hazardous waste container securely sealed when not in use.[5]

    • Store the waste in a designated satellite accumulation area within the lab, away from incompatible materials.[14]

  • Decontamination of Empty Containers:

    • Triple rinse the empty container with a suitable solvent that can dissolve the chemical residue.[2][15][16]

    • Collect the first rinsate as hazardous waste.[2]

    • Allow the container to air dry completely before disposal as regular trash, after defacing the original label.[15]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal in accordance with all applicable regulations.[2][5]

Mandatory Visualization

PPE_Workflow cluster_prep Preparation cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE cluster_disposal Waste Disposal start Start: Handling this compound assess_hazards Assess Hazards and Review SDS start->assess_hazards gather_ppe Gather and Inspect PPE assess_hazards->gather_ppe don_coat 1. Don Lab Coat gather_ppe->don_coat don_goggles 2. Don Safety Goggles don_coat->don_goggles don_gloves 3. Don Gloves over Cuffs don_goggles->don_gloves handle_chemical Handle Chemical in Ventilated Area don_gloves->handle_chemical spill Spill Occurs handle_chemical->spill No spill_protocol Follow Spill Management Protocol handle_chemical->spill_protocol Yes doff_gloves 1. Remove Gloves spill->doff_gloves spill_protocol->doff_gloves doff_coat 2. Remove Lab Coat doff_gloves->doff_coat doff_goggles 3. Remove Goggles doff_coat->doff_goggles hand_hygiene 4. Wash Hands doff_goggles->hand_hygiene segregate_waste Segregate and Label Hazardous Waste hand_hygiene->segregate_waste store_waste Store Waste in Designated Area segregate_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end End of Procedure contact_ehs->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.